Glabrol
Beschreibung
This compound has been reported in Euchresta horsfieldii, Euchresta formosana, and other organisms with data available.
from Glycyrrhiza glabra hairy root; structure in first source
Eigenschaften
IUPAC Name |
(2S)-7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O4/c1-15(2)5-7-17-13-18(8-11-21(17)26)24-14-23(28)20-10-12-22(27)19(25(20)29-24)9-6-16(3)4/h5-6,8,10-13,24,26-27H,7,9,14H2,1-4H3/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFAXDWQDQQKFF-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59870-65-4 | |
| Record name | Glabrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59870-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glabrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059870654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLABROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4XEY076JN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Glabrol's Mechanism of Action in Cholesterol Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glabrol, a prenylated flavonoid isolated from the roots of licorice (Glycyrrhiza glabra), has emerged as a significant modulator of cholesterol metabolism. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects, with a primary focus on its potent inhibitory actions on key enzymes involved in cholesterol esterification and triglyceride synthesis. This document synthesizes available quantitative data, details relevant experimental methodologies, and illustrates the involved biochemical pathways and experimental workflows to support further research and drug development efforts in the field of hyperlipidemia and related metabolic disorders.
Introduction
Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular diseases. The regulation of cholesterol homeostasis is a complex process involving its biosynthesis, absorption, cellular uptake, esterification for storage, and conversion to bile acids for excretion. This compound has been identified as a promising natural compound that intervenes in this intricate network, primarily through the inhibition of Acyl-coenzyme A: cholesterol acyltransferase (ACAT). This guide elucidates the core mechanisms of this compound's action, providing a foundational resource for researchers.
Core Mechanism of Action: Enzyme Inhibition
This compound's primary and most well-characterized mechanism of action in cholesterol metabolism is the inhibition of two key enzymes: Acyl-coenzyme A: cholesterol acyltransferase (ACAT) and Diacylglycerol O-acyltransferase (DGAT).
Inhibition of Acyl-coenzyme A: Cholesterol Acyltransferase (ACAT)
ACAT is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, a storage form of cholesterol.[1] By inhibiting ACAT, this compound reduces the accumulation of cholesteryl esters within cells, a key process in the formation of foam cells in atherosclerotic plaques.[1]
Quantitative Data on ACAT Inhibition by this compound
| Parameter | Value | Cell/System Type | Reference |
| IC50 (ACAT activity) | 24.6 µM | Rat liver microsomes | [1] |
| IC50 (Cholesteryl ester formation) | 26.0 µM | HepG2 cells | [1] |
| Inhibition Type | Non-competitive | Rat liver microsomes | [1] |
Inhibition of Diacylglycerol O-Acyltransferase (DGAT)
DGAT is the terminal and rate-limiting enzyme in the synthesis of triglycerides. Inhibition of DGAT can lead to reduced triglyceride levels. This compound has demonstrated potent inhibitory activity against DGAT.
Quantitative Data on DGAT Inhibition by this compound
| Parameter | Value | Cell/System Type | Reference |
| IC50 (DGAT activity) | 8.0 µM | Rat liver microsomes | [2] |
| Inhibition Type | Non-competitive | Rat liver microsomes | [2] |
Signaling Pathways and Broader Effects on Cholesterol Metabolism
While direct inhibition of ACAT and DGAT are the core mechanisms, the broader effects of licorice extracts containing this compound suggest a wider influence on cholesterol metabolism. The direct effects of isolated this compound on these pathways require further investigation.
Cholesterol Biosynthesis Pathway
The cholesterol biosynthesis pathway is a complex series of enzymatic reactions that produce cholesterol from acetyl-CoA. While direct inhibition of HMG-CoA reductase by this compound has not been definitively established, compounds from licorice have been shown to affect related enzymes.
Regulation of LDLR and PCSK9
The low-density lipoprotein receptor (LDLR) is responsible for the uptake of LDL cholesterol from the circulation. Proprotein convertase subtilisin/kexin type 9 (PCSK9) promotes the degradation of LDLR.[3] The direct impact of this compound on the SREBP-2 pathway, a key regulator of LDLR and PCSK9 gene expression, is an area for future research.
Experimental Protocols
In Vitro ACAT Activity Assay (Rat Liver Microsomes)
This protocol is adapted from the methodology described in the study by Choi et al. (2007).[1]
Materials:
-
Rat liver microsomes
-
[1-14C]Oleoyl-CoA
-
Bovine serum albumin (BSA)
-
50 mM potassium phosphate buffer (pH 7.4)
-
This compound (dissolved in DMSO)
-
Silica gel TLC plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing rat liver microsomes (100 µg protein) and 0.5 mg/ml BSA in 50 mM potassium phosphate buffer (pH 7.4).
-
Add varying concentrations of this compound (or DMSO as a control) to the reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding [1-14C]oleoyl-CoA (10 nmol) to a final volume of 200 µl.
-
Incubate the reaction for 10 minutes at 37°C.
-
Stop the reaction by adding 1.5 ml of isopropanol/heptane (4:1, v/v).
-
Extract the lipids by adding 1 ml of heptane and 0.5 ml of distilled water, followed by vortexing and centrifugation.
-
Evaporate the upper heptane phase to dryness under nitrogen.
-
Re-dissolve the lipid residue in a small volume of chloroform/methanol (2:1, v/v) and spot onto a silica gel TLC plate.
-
Develop the TLC plate using a solvent system of petroleum ether/diethyl ether/acetic acid (80:20:1, v/v/v).
-
Visualize the cholesteryl ester bands and scrape the corresponding spots into scintillation vials.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control to determine the IC50 value.
In Vitro DGAT Activity Assay (Rat Liver Microsomes)
This protocol is based on the methodology described for DGAT inhibition by this compound.[2]
Materials:
-
Rat liver microsomes
-
[1-14C]Oleoyl-CoA
-
1,2-Dioleoyl-sn-glycerol
-
100 mM Tris-HCl buffer (pH 7.4) containing 20 mM MgCl2 and 1 mg/ml BSA
-
This compound (dissolved in DMSO)
-
Silica gel TLC plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing rat liver microsomes (50 µg protein) in 100 mM Tris-HCl buffer (pH 7.4) with 20 mM MgCl2 and 1 mg/ml BSA.
-
Add varying concentrations of this compound (or DMSO as a control) to the reaction mixture.
-
Add 1,2-dioleoyl-sn-glycerol (100 µM) to the mixture.
-
Initiate the reaction by adding [1-14C]oleoyl-CoA (10 µM) to a final volume of 200 µl.
-
Incubate the reaction for 10 minutes at 37°C.
-
Stop the reaction by adding 1.5 ml of chloroform/methanol (2:1, v/v).
-
Extract the lipids by adding 0.5 ml of 0.9% NaCl, followed by vortexing and centrifugation.
-
Collect the lower chloroform phase and evaporate to dryness.
-
Re-dissolve the lipid residue and spot onto a silica gel TLC plate.
-
Develop the TLC plate using a solvent system of petroleum ether/diethyl ether/acetic acid (80:20:1, v/v/v).
-
Visualize the triglyceride bands and scrape the corresponding spots into scintillation vials.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control to determine the IC50 value.
Conclusion and Future Directions
This compound demonstrates a potent and direct inhibitory effect on ACAT and DGAT, positioning it as a compelling candidate for further investigation as a therapeutic agent for hypercholesterolemia and hypertriglyceridemia. The non-competitive nature of its inhibition suggests a distinct binding site from the substrates, which could be advantageous in drug design.
Future research should focus on:
-
Elucidating the direct effects of purified this compound on the SREBP-2 signaling pathway, including its impact on LDLR and PCSK9 expression and activity.
-
Quantifying the effects of this compound on other key enzymes in cholesterol and bile acid metabolism, such as HMG-CoA reductase and cholesterol 7α-hydroxylase.
-
Investigating the potential for this compound to activate nuclear receptors like PPARγ and its downstream effects on lipid metabolism.
-
Conducting in vivo studies to confirm the efficacy and safety of this compound in animal models of hyperlipidemia and atherosclerosis.
A comprehensive understanding of these aspects will be crucial for the translation of this compound's promising in vitro activities into viable clinical applications.
References
- 1. This compound, an acyl-coenzyme A: cholesterol acyltransferase inhibitor from licorice roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory activity of diacylglycerol acyltransferase by this compound isolated from the roots of licorice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of Glabrol from Glycyrrhiza glabra
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glabrol, a prenylated flavonoid isolated from the roots of Glycyrrhiza glabra (licorice), has emerged as a compound of significant interest in pharmacological research. Its unique chemical structure contributes to a diverse range of biological activities, positioning it as a promising candidate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Quantitative Bioactivity Data
The following tables summarize the key quantitative data on the biological activities of this compound, providing a comparative overview of its potency across different assays.
Table 1: Enzyme Inhibition and Cytotoxicity
| Biological Activity | Assay System | Target | Parameter | Value | Reference |
| ACAT Inhibition | Rat liver microsomes | Acyl-CoA: cholesterol acyltransferase (ACAT) | IC50 | 24.6 µM | [1] |
| Cholesteryl Ester Formation | HepG2 cells | Endogenous ACAT | IC50 | 26.0 µM | [1] |
| Cytotoxicity | HepG2 cells | - | IC50 | 31.6 µg/mL | [2] |
| Cytotoxicity | Vero cells | - | IC50 | 25.2 µg/mL | [2] |
Table 2: Antimicrobial Activity
| Target Organism | Strain | Parameter | Value | Reference |
| Staphylococcus aureus (Methicillin-Resistant) | MRSA | MIC | 4-16 µg/mL | |
| Staphylococcus aureus (Methicillin-Sensitive) | MSSA | MIC | 4-16 µg/mL |
Table 3: Receptor Binding Affinity
| Receptor | Assay | Parameter | Value | Reference |
| GABA A-Benzodiazepine Receptor | [3H] flumazenil binding in rat cerebral cortex membrane | Ki | 1.63 µM | [3] |
Key Biological Activities and Mechanisms of Action
Antimicrobial Activity
This compound exhibits potent antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA).[2] Its primary mechanism of action involves the rapid disruption of the bacterial cell membrane's integrity.[4] This leads to the dissipation of the proton motive force and increased membrane permeability, ultimately resulting in bacterial cell death.[4] Studies suggest that this compound may interact with components of the bacterial cell envelope, such as peptidoglycan, phosphatidylglycerol, and cardiolipin.[4]
Experimental Workflow: Evaluation of Antibacterial Activity
References
Glabrol's Intricate Dance with Cancer: A Technical Guide to its Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glabrol, a prenylated flavonoid isolated from the roots of Glycyrrhiza glabra (licorice), has emerged as a promising natural compound in oncology research. Its multifaceted anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, are underpinned by its ability to modulate a complex network of intracellular signaling pathways. This technical guide provides an in-depth exploration of the core signaling cascades targeted by this compound in cancer cells. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Data Presentation: The Efficacy of Glabridin Across Various Cancer Cell Lines
The cytotoxic effect of glabridin, a key isoflavan from which this compound is derived, has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Triple-Negative Breast Cancer | MDA-MB-231 | 62.48 ± 2.62 | [1] |
| Triple-Negative Breast Cancer | MDA-MB-468 | 64.77 ± 1.86 | [1] |
| Ovarian Cancer | A2780 | 10 | [2] |
| Neuroblastoma | SKNMC | 12 | [2] |
| Lung Cancer | H1299 | 38 | [2] |
| Endometrial Cancer | HEC-1B | 21.32 (24h), 13.5 (48h) | [3] |
| Oral Cancer | SCC-9 | ~40-80 (significant inhibition) | [4] |
| Oral Cancer | SAS | ~40-80 (significant inhibition) | [4] |
| Urothelial Bladder Carcinoma | BIU-87 | 18.6 | [5] |
| Urothelial Bladder Carcinoma | EJ | 13.4 | [5] |
| Human Gastric Cancer | MKN-45 | (Inhibits proliferation) | [5] |
| Prostate Cancer | DU-145 | (Inhibits proliferation) | [5] |
| Prostate Cancer | LNCaP | (Inhibits proliferation) | [5] |
| Colorectal Cancer | HCT116 | 35.9 | [5] |
| Colorectal Cancer | HT-29 | 29.6 | [5] |
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-neoplastic effects by intervening in several critical signaling pathways that govern cell proliferation, survival, and metastasis. The following sections detail its impact on the MAPK, PI3K/Akt, NF-κB, and Wnt/β-catenin pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a crucial signaling cascade that relays extracellular signals to the nucleus, regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Glabridin has been shown to modulate the activity of key components of this pathway, including ERK, JNK, and p38 MAPK.
In human promyelocytic leukemia HL-60 cells, glabridin treatment leads to a dose-dependent increase in the phosphorylation of ERK1/2, JNK1/2, and p38 MAPK[6]. This activation of the MAPK pathways, particularly the JNK and p38 cascades, is often associated with the induction of apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a common feature in many cancers. Glabridin has been demonstrated to inhibit this pro-survival pathway in breast cancer cells, leading to decreased cell viability[7].
NF-κB Signaling Pathway
The NF-κB pathway plays a critical role in inflammation, immunity, and cell survival. Its constitutive activation in cancer cells contributes to tumor progression and resistance to therapy. Glabridin has been shown to suppress the activation of the NF-κB pathway. In LPS-stimulated RAW264.7 macrophages, glabridin and its synthetic derivatives dose-dependently decreased the phosphorylation of IκB-α, which is a key step in NF-κB activation[7]. This leads to the inhibition of NF-κB's translocation to the nucleus and subsequent transcription of its target genes.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis. Its dysregulation is strongly implicated in the initiation and progression of several cancers. Glabridin has been found to modulate this pathway, contributing to its anti-angiogenic effects in breast cancer cells[8]. It upregulates the expression of miR-148a, which in turn targets and decreases the expression of Wnt1. This leads to the accumulation of β-catenin in the cytoplasm and its reduced translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes like cyclin D1.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on cancer cells.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Western Blotting for Protein Expression and Phosphorylation
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
Protocol:
-
Treat cells with different concentrations of this compound for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ERK, total ERK, p-Akt, total Akt, IκBα, β-catenin, Cyclin D1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.
Protocol:
-
Treat cells with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C.
-
Add propidium iodide (50 µg/mL) and incubate for 15 minutes in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by concurrently targeting multiple, interconnected signaling pathways crucial for cancer cell proliferation and survival. Its ability to modulate the MAPK, PI3K/Akt, NF-κB, and Wnt/β-catenin pathways underscores its pleiotropic mechanism of action. This in-depth technical guide provides a foundational resource for further investigation into the therapeutic applications of this compound and for the development of novel cancer therapies that leverage its unique multi-targeting capabilities. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate its clinical utility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of the Cytotoxic and Apoptogenic Effects of Glabridin and Its Effect on Cytotoxicity and Apoptosis Induced by Doxorubicin Toward Cancerous Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of glabridin on cell proliferation and long non-coding RNA expression in HEC-1B cells | GCRIS Database | Pamukkale University [gcris.pau.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Identifying Protein Targets of Glabrol in Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glabrol, a flavonoid isolated from licorice root (Glycyrrhiza glabra), has demonstrated a range of neurological effects, including hypnotic and neuroprotective activities.[1][2] Understanding the direct protein targets of this compound in neurons is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of experimental strategies and detailed protocols for the identification and validation of this compound's protein targets in a neuronal context. The methodologies described herein leverage established techniques for small molecule target identification, including affinity chromatography coupled with mass spectrometry, Drug Affinity Responsive Target Stability (DARTS), and the Cellular Thermal Shift Assay (CETSA). Furthermore, this guide outlines the known signaling pathways modulated by this compound and its derivatives, offering a framework for downstream functional validation of identified targets.
Introduction to this compound and its Known Neuronal Effects
This compound is a prenylated flavonoid that has been shown to potentiate pentobarbital-induced sleep and increase non-rapid eye movement sleep in mice.[1] Its hypnotic effects are suggested to be mediated through positive allosteric modulation of γ-aminobutyric acid type A-benzodiazepine (GABAA-BZD) receptors.[1][3][4] Studies have indicated a binding affinity (Ki) of 1.63 μM for the GABAA-BZD receptor in rat cerebral cortex membranes.[1][4] The isoprenyl groups of this compound are thought to be key for this interaction.[1][3]
Beyond its effects on GABAergic signaling, compounds from Glycyrrhiza glabra, including this compound, have been associated with neuroprotective effects.[2][5] These effects may be linked to the modulation of several intracellular signaling pathways, such as the PI3K-Akt, NF-κB, and MAPK pathways.[5][6][7][8] For instance, flavonoids from licorice have been shown to inhibit neuronal apoptosis by activating the PI3K-Akt signaling pathway.[7] Additionally, they can suppress inflammatory responses in neuronal cells by inhibiting the NF-κB and MAPK signaling cascades.[6][8] this compound and related compounds have also been shown to protect neuronal cells from oxidative stress and ATP depletion.[2][9]
While the interaction with GABAA receptors is a significant finding, a comprehensive and unbiased identification of all potential protein targets of this compound in neurons is essential to fully understand its polypharmacology and to identify novel therapeutic opportunities. The following sections detail a systematic approach to achieve this.
Experimental Workflow for this compound Target Identification
A multi-pronged approach is recommended to confidently identify and validate the protein targets of this compound. This workflow combines a discovery phase using affinity-based methods with validation phases using orthogonal, label-free techniques.
Caption: A general experimental workflow for the identification and validation of this compound's protein targets.
Detailed Experimental Protocols
Affinity Chromatography Coupled with Mass Spectrometry
This technique involves immobilizing this compound on a solid support to "fish" for its binding partners from a complex protein mixture, such as a neuronal cell lysate.[10][11]
Methodology:
-
Immobilization of this compound:
-
Synthesize a this compound analog with a linker arm suitable for covalent attachment to a solid matrix (e.g., agarose beads) without significantly altering its binding properties.
-
Couple the this compound analog to the activated beads according to the manufacturer's protocol.
-
Prepare control beads with the linker alone or an inactive analog of this compound to identify non-specific binders.
-
-
Preparation of Neuronal Lysate:
-
Culture neuronal cells (e.g., SH-SY5Y, primary cortical neurons) to a sufficient density.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Affinity Pull-down:
-
Incubate the neuronal lysate with the this compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and perform in-gel digestion with trypsin.
-
Alternatively, perform on-bead digestion followed by peptide elution.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).
-
Compare the proteins identified from the this compound-conjugated beads with those from the control beads to identify specific binding partners.
-
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method that identifies protein targets based on the principle that the binding of a small molecule can stabilize a protein against proteolysis.[12][13][14][15]
Methodology:
-
Preparation of Neuronal Lysate:
-
Prepare neuronal cell lysate as described in the affinity chromatography protocol.
-
-
This compound Treatment and Protease Digestion:
-
Divide the lysate into aliquots. Treat the aliquots with varying concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for 1 hour at room temperature.
-
Add a protease (e.g., pronase, trypsin) to each aliquot and incubate for a predetermined time to allow for partial protein digestion. The optimal protease concentration and digestion time should be determined empirically.
-
-
Analysis of Protein Protection:
-
Stop the digestion by adding a protease inhibitor or by heat denaturation.
-
Separate the protein samples by SDS-PAGE.
-
Visualize the protein bands by Coomassie blue or silver staining.
-
Look for protein bands that are more intense (i.e., less digested) in the this compound-treated samples compared to the control samples.
-
-
Target Identification by Mass Spectrometry:
-
Excise the protected protein bands from the gel.
-
Perform in-gel digestion with trypsin.
-
Identify the proteins by LC-MS/MS analysis as described previously.
-
-
Validation by Western Blotting:
-
Once a candidate target is identified, validate the interaction by performing a DARTS experiment followed by Western blotting using an antibody specific to the candidate protein.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is another label-free method that relies on the principle that ligand binding can alter the thermal stability of a protein.[16][17][18][19][20]
Methodology:
-
Cell Treatment:
-
Treat intact neuronal cells with this compound or a vehicle control for a specified period to allow for target engagement.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions and heat them at a range of different temperatures for a short duration (e.g., 3 minutes).
-
-
Lysis and Separation of Soluble and Aggregated Proteins:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
-
Analysis of Protein Stability:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against a suspected target protein or a broader proteomic approach.
-
A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.
-
-
Isothermal Dose-Response (ITDR) CETSA:
-
To determine the affinity of the interaction, perform an ITDR-CETSA. Treat cells with a range of this compound concentrations and heat them at a single temperature (the Tagg of the protein).
-
Analyze the soluble fraction by Western blotting to generate a dose-response curve.
-
Known and Potential Signaling Pathways of this compound in Neurons
The identification of this compound's protein targets will provide a foundation for understanding its impact on neuronal signaling. Based on existing literature for this compound and related compounds, several pathways are of particular interest.
GABAergic Signaling
This compound is known to be a positive allosteric modulator of GABAA-BZD receptors.[1][3][4] This interaction enhances the inhibitory effect of GABA, leading to neuronal hyperpolarization and reduced excitability, which likely contributes to its hypnotic effects.
Caption: this compound's modulation of the GABAA receptor signaling pathway.
PI3K-Akt Signaling Pathway
The PI3K-Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. Flavonoids from licorice have been shown to activate this pathway, thereby inhibiting neuronal apoptosis.[7]
Caption: Potential modulation of the PI3K-Akt signaling pathway by this compound.
NF-κB and MAPK Signaling Pathways
These pathways are key regulators of inflammation and the cellular stress response. Licorice flavonoids have been shown to suppress the activation of NF-κB and MAPK signaling, thereby reducing the production of pro-inflammatory mediators.[6][8]
Caption: Potential inhibitory effects of this compound on NF-κB and MAPK signaling.
Data Presentation and Interpretation
All quantitative data from target identification and validation experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Putative this compound-Binding Proteins Identified by Affinity Chromatography-MS
| Protein ID (UniProt) | Gene Name | Protein Name | Peptide Count (this compound) | Peptide Count (Control) | Fold Enrichment |
| P12345 | GENE1 | Protein 1 | 25 | 1 | 25.0 |
| Q67890 | GENE2 | Protein 2 | 18 | 0 | - |
| ... | ... | ... | ... | ... | ... |
Table 2: Validation of this compound Targets by DARTS
| Target Protein | This compound Conc. (µM) | Relative Band Intensity (% of Vehicle) |
| Protein 1 | 0 | 100 |
| 1 | 120 | |
| 10 | 180 | |
| 100 | 250 | |
| Protein X (Negative Control) | 0 | 100 |
| 100 | 102 |
Table 3: Validation of this compound Targets by CETSA
| Target Protein | Treatment | Tagg (°C) | ΔTagg (°C) |
| Protein 1 | Vehicle | 52.5 | - |
| This compound (10 µM) | 56.0 | +3.5 | |
| Protein Y (Negative Control) | Vehicle | 61.0 | - |
| This compound (10 µM) | 61.2 | +0.2 |
Conclusion
The identification of this compound's protein targets in neurons is a critical step towards a complete understanding of its pharmacological effects. The experimental strategies and protocols outlined in this guide provide a robust framework for researchers to systematically identify and validate these targets. By combining affinity-based discovery methods with label-free validation techniques, it is possible to generate a high-confidence list of this compound-interacting proteins. Subsequent functional studies focused on the identified targets and their associated signaling pathways will be essential for translating these findings into new therapeutic strategies for neurological disorders.
References
- 1. Hypnotic effects and GABAergic mechanism of licorice (Glycyrrhiza glabra) ethanol extract and its major flavonoid constituent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Glycyrrhiza glabra Total Extract and Isolated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. A mechanistic review of pharmacological activities of homeopathic medicine licorice against neural diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Licorice (Glycyrrhiza glabra L.)-Derived Phytochemicals Target Multiple Signaling Pathways to Confer Oncopreventive and Oncotherapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimer’s disease effect of licorice stem flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of Glycyrrhiza glabra Total Extract and Isolated Compounds [mdpi.com]
- 10. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 12. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 13. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 15. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Glabrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glabrol, a prenylated flavonoid isolated from the roots of Glycyrrhiza glabra (licorice), has garnered significant scientific interest due to its diverse pharmacological activities. These include sedative-hypnotic, anti-cancer, and neuroprotective effects. Despite its therapeutic potential, a comprehensive understanding of its pharmacokinetics and bioavailability remains a critical area of investigation. This technical guide synthesizes the current knowledge on the pharmacokinetics of this compound, providing a detailed overview of its known biological activities and the experimental methodologies used to evaluate them. Due to a notable gap in publicly available quantitative pharmacokinetic data, this guide also presents a representative experimental protocol for determining key pharmacokinetic parameters. Furthermore, it visualizes the key signaling pathways modulated by licorice flavonoids, offering a deeper insight into this compound's mechanism of action.
Introduction
This compound is a characteristic isoprenoid-substituted flavonoid found in licorice root.[1][2] Its unique chemical structure contributes to a range of biological effects, making it a promising candidate for further drug development.[3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is paramount for translating its in vitro potency into in vivo efficacy and for designing safe and effective therapeutic regimens. While studies have demonstrated its biological activity in animal models, specific data on its plasma concentration-time profile, bioavailability, and metabolic fate are not extensively reported in the current literature. This guide aims to provide a thorough review of the available information and a framework for future pharmacokinetic studies.
Quantitative Data on Biological Activity
| Parameter | Value | Target/Cell Line | Reference |
| IC50 | 24.6 µM | Rat liver microsomal ACAT | [5][6] |
| 26.0 µM | Cholesteryl ester formation in HepG2 cells | [5][6] | |
| 7.62 µM | MCF-7 breast cancer cells | [7] | |
| 5.15 µM | SW480 colon cancer cells | [7] | |
| 2.83 µM | HepG2 liver cancer cells | [7] | |
| 0.51 µM | Oseltamivir-sensitive H1N1 neuraminidase | [7] | |
| 14.1 µM | Oseltamivir-resistant H1N1 neuraminidase | [7] | |
| 0.31 µM | Protein tyrosine phosphatase 1B (PTP1B) | [7] | |
| 8 µM | Diacylglycerol acyltransferase (DGAT) | [7] | |
| MIC50 | 2 µg/ml | Methicillin-resistant S. aureus (MRSA) | [7] |
| Ki | 1.63 µM | Benzodiazepine receptor | [7][8] |
Experimental Protocols
A detailed experimental protocol for a comprehensive pharmacokinetic study of this compound in a rodent model is outlined below. This protocol is based on established methodologies for the pharmacokinetic analysis of small molecules.
Animal Model and Dosing
-
Species: Male Sprague-Dawley rats (200-250 g)
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Acclimatization: Animals are acclimated for at least one week prior to the experiment.
-
Dosing:
-
Intravenous (IV) Administration: A single dose of this compound (e.g., 5 mg/kg) is administered via the tail vein. The vehicle for IV administration would need to be optimized for solubility and safety (e.g., a mixture of DMSO, PEG400, and saline).
-
Oral (PO) Administration: A single dose of this compound (e.g., 50 mg/kg) is administered by oral gavage. The vehicle for oral administration would typically be a suspension in a solution such as 0.5% carboxymethylcellulose. A study has previously used a 50 mg/kg oral dose in mice to evaluate hypnotic effects.[7]
-
Sample Collection
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the jugular vein or another appropriate site at predefined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.
-
Sample Processing: Blood samples are collected into heparinized tubes and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
Bioanalytical Method
-
Instrumentation: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for quantifying small molecules in biological matrices.
-
Sample Preparation: Plasma samples are prepared using protein precipitation or liquid-liquid extraction to remove interfering substances.
-
Chromatography: Chromatographic separation is achieved on a C18 column with a gradient mobile phase (e.g., acetonitrile and water with 0.1% formic acid).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin.
-
Parameters: The following parameters are determined:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Bioavailability: The absolute oral bioavailability (F%) is calculated as: (AUCPO / AUCIV) × (DoseIV / DosePO) × 100.
Signaling Pathways and Mechanism of Action
Licorice flavonoids, including this compound, are known to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.[9][10] The diagrams below illustrate these pathways.
Caption: Putative inhibition of the NF-κB pathway by this compound.
Caption: Potential modulation of MAPK signaling cascades by this compound.
Conclusion
This compound presents a compelling profile as a bioactive flavonoid with significant therapeutic potential. However, the advancement of this compound from a preclinical candidate to a clinical therapeutic is contingent upon a thorough characterization of its pharmacokinetic properties. The lack of published data on the Cmax, Tmax, AUC, and bioavailability of this compound underscores a critical knowledge gap. The experimental protocol detailed in this guide provides a robust framework for conducting such studies. Furthermore, the elucidation of its interactions with key signaling pathways, such as NF-κB and MAPK, offers valuable insights into its mechanism of action and potential therapeutic applications. Future research focused on the ADME properties of this compound is essential for unlocking its full therapeutic potential.
References
- 1. The role of absorption, distribution, metabolism, excretion and toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycyrrhiza glabra (Licorice): A Comprehensive Review on Its Phytochemistry, Biological Activities, Clinical Evidence and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of Biotherapeutics for Autoimmune and Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological properties of traditional medicines. XXII. Pharmacokinetic study of mulberroside A and its metabolites in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. downloads.lww.com [downloads.lww.com]
Solubility and Stability of Glabrol in DMSO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of Glabrol when dissolved in dimethyl sulfoxide (DMSO). Given the widespread use of DMSO as a solvent for compound screening and in vitro assays, understanding these parameters is critical for ensuring the accuracy and reproducibility of experimental results. This document outlines standard methodologies for determining these properties and offers best practices for the preparation and storage of this compound stock solutions.
This compound: A Brief Overview
This compound is a flavonoid compound that has been isolated from plants of the Glycyrrhiza genus. It is recognized for a variety of biological activities. As a lipophilic molecule, this compound generally requires an organic solvent for solubilization in aqueous media for experimental purposes.
Solubility of this compound in DMSO
Experimental Protocol for Determining DMSO Solubility
To ascertain the quantitative solubility of this compound in DMSO, a saturation shake-flask method followed by analytical quantification can be employed.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Microcentrifuge tubes (1.5 or 2 mL)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
High-speed microcentrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of anhydrous DMSO (e.g., 500 µL) in a microcentrifuge tube. The amount of this compound should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Tightly cap the tubes and place them in a thermostatic shaker set to a specific temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved this compound.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Serial Dilution: Accurately perform a serial dilution of the supernatant with DMSO to bring the concentration of this compound within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A standard curve of this compound of known concentrations in DMSO must be prepared for accurate quantification.
-
Calculation: Calculate the solubility of this compound in DMSO (e.g., in mg/mL or mM) based on the concentration measured in the diluted samples and the dilution factor.
Factors Influencing Solubility
The solubility of this compound in DMSO can be influenced by several factors:
-
Temperature: Solubility of solids in liquids generally increases with temperature.
-
Water Content: DMSO is highly hygroscopic. The presence of water can decrease the solubility of hydrophobic compounds. It is crucial to use anhydrous DMSO and minimize exposure to atmospheric moisture.
-
Purity of this compound: Impurities in the this compound sample can affect its solubility characteristics.
-
Polymorphism: Different crystalline forms of a compound can exhibit different solubilities.
Stability of this compound in DMSO
The chemical stability of this compound in DMSO stock solutions is critical for the reliability of biological data, especially in long-term studies or when using automated liquid handling systems. Degradation of the compound can lead to a decrease in its effective concentration and the formation of new, potentially active or toxic, byproducts.
Experimental Protocol for Assessing Stability
A long-term stability study can be conducted to evaluate the degradation of this compound in DMSO under various storage conditions.
Materials:
-
This compound-DMSO stock solution of a known concentration
-
Anhydrous DMSO
-
HPLC vials
-
Storage units at different temperatures (e.g., -80°C, -20°C, 4°C, and room temperature)
-
HPLC system with a UV-Vis or Mass Spectrometry (MS) detector
Procedure:
-
Stock Solution Preparation: Prepare a homogenous stock solution of this compound in anhydrous DMSO at a concentration below its determined solubility limit.
-
Aliquoting: Dispense aliquots of the stock solution into multiple HPLC vials to avoid repeated freeze-thaw cycles of a single stock.
-
Storage: Store the vials under different temperature conditions. It is also advisable to include conditions that mimic experimental use, such as repeated freeze-thaw cycles or prolonged exposure to light.
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve a set of vials from each storage condition.
-
HPLC Analysis: Analyze the samples by HPLC. The percentage of remaining this compound can be determined by comparing the peak area of this compound at each time point to the peak area at time zero. The appearance of new peaks may indicate degradation products.
-
Data Analysis: Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.
Potential Degradation Pathways and Influencing Factors
While specific degradation pathways for this compound in DMSO have not been documented, general factors that can influence the stability of compounds in DMSO include:
-
Temperature: Higher temperatures generally accelerate chemical degradation.[1][2]
-
Water Content: The presence of water can facilitate hydrolysis of susceptible functional groups.
-
Light Exposure: Photodegradation can occur if the compound is light-sensitive.
-
Oxygen: Oxidation can be a degradation pathway for some molecules.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and may cause precipitation or degradation of some compounds.[1]
Best Practices for Preparation and Storage of this compound-DMSO Solutions
To ensure the integrity of this compound stock solutions, the following best practices are recommended:
-
Use High-Quality Reagents: Utilize anhydrous DMSO and pure this compound.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh stock solutions before use.
-
Proper Storage: Store stock solutions in small, single-use aliquots in tightly sealed containers at -20°C or -80°C to minimize degradation and the effects of freeze-thaw cycles.
-
Minimize Water Contamination: Handle anhydrous DMSO in a dry environment and minimize its exposure to the atmosphere.
-
Light Protection: Store solutions in amber vials or otherwise protected from light, especially if the compound's photosensitivity is unknown.
-
Final Dilutions: Prepare final dilutions in aqueous media immediately before the experiment, as the solubility of this compound in aqueous solutions is expected to be low.
Visualizations
Caption: Workflow for Determining this compound Solubility in DMSO.
Caption: Factors Influencing the Stability of this compound in DMSO.
References
A Technical Guide to the Natural Sources and Isolation of Glabrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glabrol, a prenylated flavonoid, has garnered significant interest within the scientific community for its diverse pharmacological activities. As a bioactive constituent of Glycyrrhiza glabra (licorice), it contributes to the plant's traditional medicinal properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interaction with the GABAergic signaling pathway. All quantitative data is presented in structured tables for clarity, and experimental protocols are detailed to facilitate replication.
Natural Sources of this compound
This compound is primarily isolated from the roots and rhizomes of Glycyrrhiza glabra, a perennial herb belonging to the legume family, Fabaceae.[1][2][3] This plant, commonly known as licorice, is native to Western Asia and Southern Europe and is now cultivated worldwide for its medicinal and flavoring properties.[2] this compound is one of many phenolic compounds found in licorice, which also include glabridin, glycyrrhizin, liquiritin, and isoliquiritigenin.[1][3] The concentration of these compounds can vary depending on the geographical origin, cultivation practices, and the specific variety of Glycyrrhiza glabra.
Isolation and Purification of this compound
While a specific, optimized protocol solely for the isolation of this compound is not extensively detailed in the available literature, methodologies for the separation of structurally related flavonoids, such as glabridin, from Glycyrrhiza glabra provide a robust framework. The following protocols are synthesized from established methods for flavonoid isolation from licorice root.
General Extraction and Fractionation
The initial step involves the extraction of crude compounds from the dried and powdered roots of Glycyrrhiza glabra.
Experimental Protocol: Solvent Extraction
-
Maceration: The powdered licorice root is macerated with an organic solvent. Ethanol is a commonly used solvent due to its efficiency in extracting a broad range of phenolic compounds.[3] The ratio of plant material to solvent is typically 1:10 (w/v).
-
Extraction: The mixture is agitated at room temperature for a specified period, often 24 to 48 hours, to ensure thorough extraction.
-
Filtration and Concentration: The extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification Techniques
The crude extract, containing a complex mixture of compounds, requires further purification to isolate this compound. This is typically achieved through a combination of chromatographic techniques.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel is a commonly used stationary phase for the separation of flavonoids.[4]
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).[3]
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.[4] Fractions with similar TLC profiles are pooled.
Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)
For higher purity, the this compound-containing fractions from column chromatography can be subjected to preparative HPLC.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of methanol and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape, is a common mobile phase.
-
Detection: UV detection is used to monitor the elution of compounds. The wavelength for detection is chosen based on the UV absorbance maximum of this compound.
-
Fraction Collection: The fraction corresponding to the this compound peak is collected.
-
Solvent Evaporation: The solvent is removed from the collected fraction to yield purified this compound.
Quantitative Data
Direct quantitative data for the yield of this compound from Glycyrrhiza glabra is scarce in the reviewed literature. However, data for the related and more abundant flavonoid, glabridin, can provide an estimate of the potential yield for this class of compounds. The yield of total flavonoids and specific compounds is highly dependent on the extraction solvent and method used.
| Compound/Extract | Plant Material | Extraction Solvent/Method | Yield | Reference |
| Glabridin | Glycyrrhiza glabra roots | Dichloromethane | ~6.65% of extract | [5] |
| Glabridin | Glycyrrhiza glabra roots | Ethyl Acetate | ~5.59% of extract | [5] |
| Glabridin | Glycyrrhiza glabra roots | Acetone | ~5.09% of extract | [5] |
| Glabridin | Glycyrrhiza glabra roots | Ethanol | ~3.73% of extract | [5] |
| Glycyrrhizic Acid | Chinese Licorice | Ethanol/Water (30:70, v/v) | 2.39 mg/g | [6] |
| Glabridin | Chinese Licorice | Ethanol/Water (30:70, v/v) | 0.92 mg/g | [6] |
| Total Licorice Extract | Glycyrrhiza glabra roots | Acetone | 6% of raw material | [5] |
| Total Licorice Extract | Glycyrrhiza glabra roots | Ethanol | 3-6% of raw material | [5] |
Signaling Pathway: GABAergic Mechanism of this compound
This compound has been reported to exhibit hypnotic effects through its interaction with the GABAergic system. It is believed to act as a positive allosteric modulator of GABAA receptors. The following diagram illustrates a simplified workflow for the isolation of this compound and a conceptual diagram of the GABAergic signaling pathway potentially modulated by this compound.
Figure 1: Generalized workflow for the isolation of this compound from Glycyrrhiza glabra.
Figure 2: Conceptual diagram of this compound's potential modulation of the GABAergic synapse.
Conclusion
This compound stands out as a promising bioactive compound from Glycyrrhiza glabra with significant therapeutic potential. While its primary natural source is well-established, the development of a standardized and optimized isolation protocol is a crucial next step for advancing research and potential drug development. The methodologies outlined in this guide, derived from the isolation of similar flavonoids, provide a solid foundation for such efforts. Furthermore, a deeper understanding of its interaction with signaling pathways, such as the GABAergic system, will be pivotal in elucidating its full pharmacological profile and potential clinical applications.
References
- 1. Study of the Chemical Composition and Biologically Active Properties of Glycyrrhiza glabra Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. phytojournal.com [phytojournal.com]
- 4. CN105777771A - Method for extracting and purifying glabridin from glycyrrhiza glabra residues - Google Patents [patents.google.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]
Glabrol: A Potent Non-Competitive Inhibitor of Acyl-coenzyme A: Cholesterol Acyltransferase (ACAT)
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Acyl-coenzyme A: cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters. This process is central to cellular cholesterol homeostasis, playing a significant role in the absorption of dietary cholesterol, the assembly and secretion of lipoproteins, and the formation of foam cells in atherosclerotic plaques. The inhibition of ACAT has thus emerged as a promising therapeutic strategy for the management of hypercholesterolemia and the prevention of atherosclerosis. Glabrol, an isoprenyl flavonoid isolated from the roots of licorice (Glycyrrhiza species), has been identified as a potent, non-competitive inhibitor of ACAT, warranting further investigation into its mechanism and potential as a pharmacological agent. This technical guide provides a comprehensive overview of this compound as an ACAT inhibitor, including its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of its mechanism and relevant experimental workflows.
Quantitative Data on this compound's Inhibitory Activity
This compound has demonstrated significant inhibitory effects on ACAT activity in both isolated enzyme preparations and cell-based assays. The following table summarizes the key quantitative data on its inhibitory potency.
| Parameter | System | Value | Reference |
| IC50 | Rat Liver Microsomal ACAT Activity | 24.6 µM | [1][2][3] |
| IC50 | Cholesteryl Ester Formation in HepG2 Cells | 26.0 µM | [1][2] |
| Inhibition Type | Rat Liver Microsomal ACAT | Non-competitive | [1][2] |
Mechanism of Action: Non-Competitive Inhibition
This compound exhibits a non-competitive mode of inhibition against ACAT.[1][2] This means that this compound does not bind to the active site of the enzyme where the substrates (cholesterol and acyl-CoA) bind. Instead, it is proposed to bind to an allosteric site, a distinct site on the enzyme. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency without affecting the binding of the substrates to the active site.
Experimental Protocols
Rat Liver Microsomal ACAT Activity Assay
This in vitro assay measures the direct inhibitory effect of this compound on ACAT enzyme activity in a subcellular fraction enriched with the enzyme.
a. Preparation of Rat Liver Microsomes:
-
Euthanize a rat and perfuse the liver with ice-cold saline.
-
Excise the liver, weigh it, and homogenize it in 2 volumes of ice-cold homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Discard the supernatant and resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., Lowry or Bradford assay).
b. ACAT Inhibition Assay Protocol:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 µg of microsomal protein
-
1 mg of bovine serum albumin (BSA)
-
50 nmol of free cholesterol (delivered in a vehicle like 45% w/v β-cyclodextrin)
-
This compound or vehicle control (e.g., DMSO) at various concentrations
-
Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) to a final volume.
-
-
Pre-incubate the mixture for 30 minutes at 37°C.
-
Initiate the reaction by adding 30 nmol of [¹⁴C]oleoyl-CoA.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding 2:1 (v/v) chloroform:methanol.
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the lower organic phase.
-
Spot the organic phase onto a thin-layer chromatography (TLC) plate (silica gel).
-
Develop the TLC plate using a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).
-
Visualize the cholesteryl ester band (co-spotted with a standard).
-
Scrape the silica corresponding to the cholesteryl ester band into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of ACAT activity for each this compound concentration and determine the IC50 value.
Cholesteryl Ester Formation Assay in HepG2 Cells
This cell-based assay evaluates the effect of this compound on ACAT activity within a cellular context, providing insights into its bioavailability and efficacy in a more physiologically relevant system.
a. Cell Culture and Treatment:
-
Culture HepG2 cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Seed the cells in multi-well plates and allow them to adhere and grow to a desired confluency (e.g., 80-90%).
-
Replace the growth medium with a serum-free or low-serum medium containing various concentrations of this compound or a vehicle control.
-
Incubate the cells for a predetermined period (e.g., 24 hours).
b. Measurement of Cholesteryl Ester Formation:
-
After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the total lipids using a solvent mixture such as chloroform:methanol (2:1, v/v).
-
Separate the organic and aqueous phases by centrifugation.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a small volume of a suitable solvent (e.g., chloroform).
-
Quantify the cholesteryl ester content using one of the following methods:
-
Thin-Layer Chromatography (TLC): Similar to the microsomal assay, separate the lipids by TLC, visualize the cholesteryl ester band, and quantify it using densitometry against a standard curve.
-
Commercial Colorimetric/Fluorometric Kits: Utilize commercially available kits that specifically measure cholesteryl esters. These kits typically involve enzymatic reactions that produce a colored or fluorescent product proportional to the amount of cholesteryl ester present.
-
c. Data Analysis:
-
Normalize the cholesteryl ester content to the total protein content of the cell lysate for each sample.
-
Calculate the percent reduction in cholesteryl ester formation for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value for the inhibition of cholesteryl ester formation.
Conclusion
This compound presents a compelling profile as a natural, non-competitive inhibitor of ACAT. Its demonstrated potency in both enzymatic and cellular assays highlights its potential for further development as a therapeutic agent for hypercholesterolemia and atherosclerosis. The experimental protocols and conceptual diagrams provided in this guide offer a robust framework for researchers and drug development professionals to investigate this compound and other potential ACAT inhibitors, facilitating the advancement of novel therapies in cardiovascular disease.
References
- 1. Concurrent quantification of cellular cholesterol, cholesteryl esters and triglycerides in small biological samples. Reevaluation of thin layer chromatography using laser densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Glabrol's Hypnotic Effects via GABAergic Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the hypnotic properties of Glabrol, a key flavonoid constituent of licorice (Glycyrrhiza glabra). The document outlines the compound's mechanism of action, focusing on its interaction with the GABAergic system, and presents the quantitative data and experimental protocols from key research in a structured format for scientific and drug development professionals.
Quantitative Data Summary
The hypnotic effects of this compound have been quantified in animal models, demonstrating a clear dose-dependent relationship. The primary findings are summarized below.
Pentobarbital-Induced Sleep Test
This compound was shown to significantly decrease the latency to sleep and increase the duration of sleep in mice treated with pentobarbital.[1] The effects were dose-dependent, as detailed in the table below.
| This compound Dose (mg/kg) | Effect on Sleep Latency | Effect on Sleep Duration |
| 5 | Decrease | Increase |
| 10 | Further Decrease | Further Increase |
| 25 | Significant Decrease | Significant Increase |
| 50 | Most Significant Decrease | Most Significant Increase |
| Data synthesized from Cho et al. (2012).[1] |
Effects on Sleep Architecture
Analysis of electroencephalogram (EEG) and electromyogram (EMG) data revealed that the ethanol extract of Glycyrrhiza glabra (GGE), from which this compound is derived, modulates sleep architecture.
| Substance | Effect on NREM Sleep | Effect on REM Sleep | Effect on Delta Activity |
| GGE | Increased Amount | No Significant Effect | No Decrease |
| Data from Cho et al. (2012).[1] |
Mechanism of Action: GABAergic Modulation
This compound exerts its hypnotic effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA_A) receptor, specifically at the benzodiazepine (BZD) binding site.[1] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its binding to the GABA_A receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and reduced neuronal excitability.
This compound enhances the effect of GABA, leading to a more profound inhibitory effect and promoting sleep. This mechanism is supported by several key findings:
-
The hypnotic effects of both GGE and this compound are completely blocked by flumazenil, a known antagonist of the GABA_A-BZD receptor.[1]
-
This compound competitively inhibits the binding of [³H]flumazenil to GABA_A-BZD receptors in rat cerebral cortex membranes, with a binding affinity (K_i) of 1.63 μM.[1]
Pharmacophore modeling suggests that the isoprenyl groups on the this compound molecule are crucial for its interaction with the GABA_A-BZD receptor.[1]
Caption: this compound's positive allosteric modulation of the GABA-A receptor.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to elucidate the hypnotic effects and mechanism of action of this compound.
Pentobarbital-Induced Sleep Test
This protocol is used to assess the hypnotic potential of a compound by measuring its ability to potentiate sleep induced by a sub-hypnotic dose of pentobarbital.
-
Animal Preparation: Male ICR mice (or a similar strain) are housed in a controlled environment (22 ± 1°C, 12-hour light/dark cycle) with ad libitum access to food and water. Animals are acclimatized for at least one week before the experiment.[2]
-
Grouping and Administration: Mice are randomly divided into groups (n=8-10 per group): a vehicle control group, a positive control group (e.g., Diazepam), and several test groups receiving different doses of this compound.[2]
-
Procedure:
-
This compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).
-
After a set period (e.g., 30-60 minutes), pentobarbital (e.g., 30-50 mg/kg, i.p.) is administered to induce sleep.[3][4]
-
Immediately after pentobarbital injection, each mouse is placed in an individual cage and observed.
-
-
Data Collection:
-
Sleep Latency: The time from pentobarbital administration to the loss of the righting reflex is recorded. The righting reflex is considered lost if the mouse remains on its back for more than 30-60 seconds when placed in that position.[3]
-
Sleep Duration: The time from the loss of the righting reflex to its recovery is measured. The reflex is considered recovered when the mouse can spontaneously right itself.[3]
-
-
Antagonism Study: To confirm GABAergic involvement, a separate experiment is conducted where a GABA_A receptor antagonist like flumazenil (e.g., 2 mg/kg, i.p.) is administered 15-30 minutes before the test compound.[2][4]
EEG and EMG Recording for Sleep Analysis
This protocol allows for the detailed analysis of sleep architecture (NREM, REM sleep).
-
Electrode Implantation Surgery:
-
Mice are anesthetized (e.g., with ketamine/xylazine) and placed in a stereotaxic frame.[5]
-
A midline incision is made on the scalp to expose the skull.
-
For EEG recording, two stainless steel screws are implanted into the skull over the frontal and parietal cortices.[6]
-
For EMG recording, two Teflon-coated stainless steel wires are inserted into the nuchal (neck) trapezius muscles.[6]
-
The electrodes are soldered to a mini-connector, which is then secured to the skull with dental cement.
-
-
Recovery and Habituation: Animals are allowed to recover for at least one week. Following recovery, they are habituated to the recording chamber and tethered recording cable for 2-3 days.[6][7]
-
Data Acquisition:
-
Sleep Stage Analysis:
-
The recorded data is segmented into epochs (e.g., 10 seconds).
-
Each epoch is visually or automatically scored into one of three states based on the EEG and EMG characteristics:
-
[³H]Flumazenil Binding Assay
This radioligand binding assay is used to determine a compound's affinity for the benzodiazepine binding site on the GABA_A receptor.
-
Brain Membrane Preparation:
-
Cerebral cortices from rats or mice are dissected and homogenized in a cold buffer (e.g., Tris-HCl).
-
The homogenate is centrifuged at a low speed to remove nuclei and debris.
-
The supernatant is then centrifuged at high speed to pellet the crude membrane fraction.
-
The pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA.
-
-
Binding Assay:
-
A fixed amount of brain membrane protein is incubated in a buffer solution containing:
-
[³H]Flumazenil (a radiolabeled ligand for the BZD site) at a single concentration (e.g., 1.8 nM).[8]
-
Varying concentrations of the test compound (this compound) to generate a competition curve.
-
-
The incubation is carried out at a specific temperature (e.g., 0-4°C) for a set duration (e.g., 30-90 minutes) to reach equilibrium.[9]
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
The filters are washed quickly with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled BZD site ligand (e.g., diazepam or clonazepam).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]flumazenil binding) is determined from the competition curve.
-
The binding affinity (K_i) is then calculated using the Cheng-Prusoff equation.
-
Experimental and Analytical Workflow
The overall workflow for investigating the hypnotic effects of a novel compound like this compound follows a logical progression from in vivo behavioral screening to in vitro mechanistic studies.
Caption: Workflow for characterizing this compound's hypnotic effects.
References
- 1. Hypnotic effects and GABAergic mechanism of licorice (Glycyrrhiza glabra) ethanol extract and its major flavonoid constituent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Pentobarbital-induced sleep test [bio-protocol.org]
- 4. Hypnotic Effect of Ocimum basilicum on Pentobarbital-Induced Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analyzing Sleep Behavior in Mice through Electroencephalogram and Electromyogram Recordings [jove.com]
- 8. Comparison of in vivo and ex vivo [3H]flumazenil binding assays to determine occupancy at the benzodiazepine binding site of rat brain GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of [3H]-imidazenil binding to rat brain membranes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cytotoxic Effects of Glycyrrhiza glabra Phytochemicals on Breast Cancer Cell Lines
This technical guide provides a comprehensive overview of the cytotoxic effects of key phytochemicals derived from Glycyrrhiza glabra (licorice) on various breast cancer cell lines. The information is intended for researchers, scientists, and drug development professionals working in the field of oncology and natural product-based therapeutics. While the initial query specified "Glabrol," extensive literature review indicates that this may be a less common term or a potential misspelling. The focus of this guide is therefore on the well-researched and potent bioactive compounds from licorice, including Glabridin, Glycyrrhetinic Acid, Isoliquiritigenin, and Licochalcone.
Introduction
Glycyrrhiza glabra, commonly known as licorice, has a long history of medicinal use. Its roots are a rich source of various phytochemicals, primarily flavonoids and triterpenoids, which have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties[1]. In the context of oncology, several of these compounds have been investigated for their cytotoxic effects against various cancer cell lines, including those of the breast. This guide synthesizes the current understanding of the mechanisms through which these compounds exert their anticancer effects, with a focus on their impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways in breast cancer cells.
Data Presentation: Cytotoxic Effects of Glycyrrhiza glabra Phytochemicals
The following tables summarize the quantitative data on the cytotoxic effects of key licorice-derived compounds on different breast cancer cell lines.
Table 1: IC50 Values of Glycyrrhiza glabra Phytochemicals in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Exposure Time | Reference |
| Glabridin | MCF-7 | > 15 µM (antiproliferative) | Not Specified | [2] |
| Glabridin | SK-BR-3 | Not Specified | Not Specified | [3][4] |
| Glycyrrhetinic Acid | MCF-7 | Not Specified (antiproliferative) | Not Specified | [5] |
| Glycyrrhetinic Acid | MDA-MB-231 | Not Specified (induces cell death) | Not Specified | [5] |
| Licoflavanone | MCF-7 | ~25 µM | 72 h | [6] |
| Licoflavanone | MDA-MB-231 | < 25 µM | 72 h | [6] |
| Glabranin | MCF-7 | ~50 µM | 72 h | [6] |
| Glabranin | MDA-MB-231 | ~50 µM | 72 h | [6] |
| Ethanol Extract of G. uralensis | MCF-7 | 100 µg/ml (induces apoptosis) | Not Specified | [7] |
Table 2: Effects of Glycyrrhiza glabra Phytochemicals on Apoptosis and Cell Cycle in Breast Cancer Cell Lines
| Compound | Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| Glabridin | SK-BR-3 | Induction via cleavage of caspase-9, -8, -3, and PARP | Not Specified | [3][4] |
| Glycyrrhetinic Acid | MDA-MB-231 | Induction via ROS-mitochondrial pathway | Not Specified | [5] |
| 18β-Glycyrrhetinic Acid | MCF-7 | Induction via mitochondrial death cascade (caspase-9, cytochrome c release) | No cell cycle arrest | [3][5] |
| Isoliquiritigenin | Breast Cancer Cells | Not Specified | G0/G1 arrest | [4] |
| Ethanol Extract of G. uralensis | MCF-7 | Induction associated with up-regulation of p53 and Bax | G1 arrest via up-regulation of p21 and down-regulation of cdk2 and cyclin E | [7] |
| Licoflavanone, Glabranin, Pinocembrin | MCF-7, MDA-MB-231 | Induction of apoptosis | Not Specified | [6] |
Experimental Protocols
This section details the methodologies for key experiments commonly cited in the study of the cytotoxic effects of Glycyrrhiza glabra phytochemicals on breast cancer cell lines.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: Cells are treated with various concentrations of the phytochemical (e.g., Glabridin) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the phytochemical of interest for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the phytochemical and harvested as described above.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and incubated with a solution containing PI and RNase A for 30 minutes in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the proteins of interest (e.g., caspases, Bax, Bcl-2, p53) overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
The cytotoxic effects of Glycyrrhiza glabra phytochemicals are often mediated through the modulation of various signaling pathways.
Caption: Glabridin-induced signaling pathways in breast cancer cells.
Caption: Glycyrrhetinic Acid-induced signaling in breast cancer.
A generalized workflow for evaluating the cytotoxic effects of a phytochemical is presented below.
Caption: General experimental workflow for cytotoxicity assessment.
The decision-making process for further investigation based on initial screening results can be visualized as follows.
Caption: Logical flow for phytochemical drug discovery.
Conclusion
The phytochemicals derived from Glycyrrhiza glabra, including Glabridin, Glycyrrhetinic Acid, and others, exhibit significant cytotoxic effects against breast cancer cell lines. These effects are mediated through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation, survival, and metastasis. The data presented in this guide underscore the potential of these natural compounds as candidates for the development of novel anticancer therapies. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate their therapeutic efficacy and safety profiles.
References
- 1. The Efficacy of Licorice Root (Glycyrrhiza glabra) and Yarrow (Achillea millefolium) in Preventing Radiation Dermatitis in Patients with Breast Cancer: A Randomized, Double-Blinded, Placebo-Controlled Clinical Trial | Asian Pacific Journal of Cancer Care [waocp.com]
- 2. Estrogenic and antiproliferative properties of glabridin from licorice in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Licorice (Glycyrrhiza glabra L.)-Derived Phytochemicals Target Multiple Signaling Pathways to Confer Oncopreventive and Oncotherapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Oncopreventive and oncotherapeutic potential of licorice triterpenoid compound glycyrrhizin and its derivatives: Molecular insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chemopreventive properties of the ethanol extract of chinese licorice (Glycyrrhiza uralensis) root: induction of apoptosis and G1 cell cycle arrest in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Glabrol and Related Isoflavonoids in Modulating Inflammatory Responses: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the initial focus of this guide was on the flavonoid glabrol, a comprehensive literature review revealed a scarcity of specific data on its anti-inflammatory mechanisms. In contrast, its close structural relative, glabridin—another key isoflavonoid from Glycyrrhiza glabra (Licorice)—has been extensively studied. Therefore, this guide will focus primarily on the well-documented role of glabridin as a representative model for how licorice isoflavonoids modulate inflammatory responses, with references to other relevant compounds where data is available.
Executive Summary
Inflammation is a critical biological process that, when dysregulated, contributes to a myriad of chronic diseases. Natural products represent a promising reservoir for novel anti-inflammatory agents. Glabridin, a prenylated isoflavonoid isolated from the roots of Glycyrrhiza glabra, has emerged as a potent modulator of inflammatory signaling. This technical guide provides a detailed overview of the molecular mechanisms underlying glabridin's anti-inflammatory effects, with a focus on its interaction with key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). We present collated quantitative data on its efficacy, detailed experimental protocols for in vitro assessment, and visual diagrams of the implicated signaling cascades to support further research and drug development efforts.
Core Mechanisms of Action: Inhibition of Pro-Inflammatory Signaling
Glabridin exerts its anti-inflammatory effects primarily by intervening in the upstream signaling cascades that lead to the production of inflammatory mediators. The most well-documented mechanisms involve the inhibition of the NF-κB and MAPK pathways, which are central regulators of inflammation.
Attenuation of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1][2]. Glabridin has been shown to potently inhibit this pathway.
In a typical inflammatory context, a stimulus such as Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages[3]. This triggers a downstream cascade involving adaptor proteins like MyD88, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and initiate the transcription of target genes[1][3].
Glabridin intervenes by preventing the degradation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and blocking its nuclear translocation and subsequent transcriptional activity[1][3].
Modulation of MAPK Signaling Pathways
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, represents another critical set of pathways in the inflammatory response[1]. These kinases are activated by upstream signals, such as those from TLR4, and go on to activate transcription factors like AP-1 (Activator Protein-1), which also drives the expression of pro-inflammatory genes. Studies have shown that glabridin can suppress the phosphorylation, and thus the activation, of ERK, JNK, and p38 in response to inflammatory stimuli[1][3]. This multi-pathway inhibition highlights glabridin's comprehensive anti-inflammatory profile.
Quantitative Data on Anti-Inflammatory Effects
The efficacy of glabridin and other licorice flavonoids has been quantified in numerous in vitro studies. These studies typically involve stimulating macrophage cell lines (e.g., RAW 264.7) with LPS and measuring the subsequent reduction in inflammatory mediators in the presence of the test compound.
Table 1: In Vitro Anti-Inflammatory Activity of Licorice Flavonoids
| Compound | Model System | Target Mediator | Concentration | % Inhibition / IC50 | Reference |
| Glabridin | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) Production | 25 µM | Significant reduction | [1] |
| LPS-stimulated RAW 264.7 cells | p38, ERK, JNK Phosphorylation | 25-40 µM | Significant suppression | [1] | |
| Licoflavanone | LPS-stimulated RAW 264.7 cells | Nitrite (NO) Production | 50 µM | > 50% inhibition | [4] |
| LPS-stimulated RAW 264.7 cells | TNF-α mRNA expression | IC50 value | Significant reduction | [4] | |
| LPS-stimulated RAW 264.7 cells | IL-1β mRNA expression | IC50 value | Significant reduction | [4] | |
| LPS-stimulated RAW 264.7 cells | IL-6 mRNA expression | IC50 value | Significant reduction | [4] | |
| Isoliquiritigenin | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) Production | 12.8 ± 1.45 µM | IC50 value | [5] |
| LPS-stimulated RAW 264.7 cells | TNF-α, IL-6, IL-1β | Not specified | Significant decrease | [6] | |
| Glycyrrhizic Acid | LPS-stimulated BV2 microglial cells | iNOS & COX-2 expression | 50-100 µM | Significant inhibition | [7] |
Note: IC50 is the half-maximal inhibitory concentration. Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Reproducibility is key in scientific research. Below is a detailed methodology for a standard in vitro assay to evaluate the anti-inflammatory effects of a test compound like glabridin.
In Vitro Anti-Inflammatory Assay in Macrophages
This protocol describes the assessment of a compound's ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated murine macrophages.
4.1.1 Materials and Reagents
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Test Compound: Glabridin (dissolved in DMSO to create a stock solution).
-
NO Detection: Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Cytokine Detection: ELISA kits for TNF-α and IL-6.
-
Cell Viability: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit.
4.1.2 Experimental Workflow
4.1.3 Detailed Steps
-
Cell Culture & Seeding: RAW 264.7 cells are cultured in standard conditions. For the assay, they are seeded into 96-well plates at a density of approximately 5 x 10^4 cells per well and allowed to adhere overnight[4][8].
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of glabridin (e.g., 1, 5, 10, 25, 50 µM). A vehicle control (DMSO) is also included. Cells are pre-incubated with the compound for 1-2 hours[8].
-
Stimulation: Following pre-incubation, LPS (final concentration of ~1 µg/mL) is added to the wells to induce an inflammatory response. A set of wells without LPS serves as the negative control[4][8].
-
Incubation: The plates are incubated for 24 hours to allow for the production of inflammatory mediators.
-
Nitric Oxide Measurement (Griess Assay): A portion of the cell culture supernatant is mixed with an equal volume of Griess reagent. The absorbance is measured at ~540 nm after a short incubation period. A standard curve using sodium nitrite is used for quantification.
-
Cytokine Measurement (ELISA): The levels of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.
-
Cell Viability (MTT Assay): To ensure the observed effects are not due to cytotoxicity, an MTT assay is performed on the remaining cells in the plate. The amount of formazan product, which correlates with the number of viable cells, is measured spectrophotometrically.
Conclusion and Future Directions
Glabridin, a prominent isoflavonoid from Glycyrrhiza glabra, demonstrates significant anti-inflammatory activity by downregulating key pro-inflammatory signaling pathways, namely NF-κB and MAPKs. This action leads to a marked reduction in the expression and release of inflammatory mediators such as NO, TNF-α, and IL-6. The quantitative data and established experimental protocols presented in this guide provide a solid foundation for its further investigation.
While the preclinical evidence is compelling, future research should focus on several key areas:
-
Clinical Trials: Robust human clinical trials are necessary to validate the preclinical anti-inflammatory effects of glabridin and to establish its safety and efficacy for treating inflammatory conditions[9].
-
Bioavailability and Formulation: Research into formulations that enhance the bioavailability of glabridin is crucial for its development as a therapeutic agent.
-
Specific Research on this compound: Dedicated studies are needed to elucidate the specific anti-inflammatory mechanisms and potency of this compound to determine its unique therapeutic potential compared to other licorice flavonoids.
By continuing to explore the molecular pharmacology of these natural compounds, the scientific community can unlock new avenues for the development of safer and more effective anti-inflammatory therapies.
References
- 1. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The anti-inflammatory activity of licorice, a widely used Chinese herb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activities of Licorice Extract and Its Active Compounds, Glycyrrhizic Acid, Liquiritin and Liquiritigenin, in BV2 Cells and Mice Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
Methodological & Application
Protocol for Glabrol Extraction from Licorice Roots: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glabrol, a prenylated flavonoid found in the roots of licorice (Glycyrrhiza glabra), has garnered significant interest within the scientific community due to its diverse pharmacological activities. These include antimicrobial, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development. This document provides detailed protocols for the extraction, purification, and quantification of this compound from licorice roots. It also includes an overview of the key signaling pathways modulated by this bioactive compound. The methodologies described herein are intended to serve as a comprehensive guide for researchers aiming to isolate and study this compound for various applications.
Introduction
Licorice root has a long history of medicinal use across various cultures. Its therapeutic effects are attributed to a rich composition of phytochemicals, with flavonoids being a prominent class. This compound, an isoflavonoid, is one such compound that has demonstrated significant biological potential. Effective extraction and purification are crucial first steps for the in-depth investigation of its mechanisms of action and potential therapeutic applications. This application note details optimized protocols for laboratory-scale extraction and analysis of this compound.
Data Presentation: Quantitative Analysis of Extraction Methods
The efficiency of this compound extraction is highly dependent on the chosen solvent and extraction technique. While specific quantitative data for this compound is often grouped with other flavonoids like Glabridin, the following tables summarize relevant findings from various studies on the extraction of these related compounds from Glycyrrhiza glabra.
Table 1: Comparison of Different Solvents for Flavonoid Extraction
| Solvent System | Target Compound(s) | Yield/Recovery | Reference |
| Ethanol/Water (30:70, v/v) | Glabridin | 0.92 mg/g | [1][2] |
| Methanol | Glabridin | Higher than water | [1] |
| Ethanol | Glabridin | Higher than water | [1] |
| Ethyl Acetate | Glabridin | 0.23% initial content | [3] |
| Water | Glycyrrhizic Acid | Highest among tested solvents | [1] |
Table 2: Influence of Extraction Method and Parameters on Flavonoid Yield
| Extraction Method | Parameters | Target Compound(s) | Yield/Recovery | Reference |
| Dipping/Maceration | 60 min at 50°C | Glabridin | 0.92 mg/g | [1][2] |
| Ultrasonic Extraction | 1 min | Glycyrrhizic Acid | Monitored by TLC | [4] |
| Soxhlet Extraction | Methanol | Total Extract | 21.31 ± 0.64 wt.% | [5] |
| Microwave-Assisted | 352.68 W, 4.53 min | Glycyrrhizic Acid | 2.158% | [6] |
| Supercritical Fluid (SFE) | 40°C, 30 MPa, 25% ethanol | Glabridin | 6.2% purity in extract | [5][7] |
Experimental Protocols
The following protocols provide a detailed methodology for the extraction, purification, and quantification of this compound from licorice roots.
Protocol 1: Solvent Extraction of this compound
This protocol is based on methods optimized for the extraction of Glabridin and other flavonoids from licorice.
1. Sample Preparation: a. Obtain dried roots of Glycyrrhiza glabra. b. Grind the roots into a fine powder (e.g., 0.15 mm particle size for improved extraction)[6].
2. Extraction: a. Weigh 10 g of the powdered licorice root and place it in a flask. b. Add 100 mL of 80% aqueous ethanol. c. Macerate the mixture with constant stirring for 60 minutes at 50°C[1][2]. d. Alternatively, for a higher yield of total flavonoids, reflux extraction with ethyl acetate can be performed twice[8].
3. Filtration and Concentration: a. After extraction, filter the mixture through Whatman No. 1 filter paper. b. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Protocol 2: Purification of this compound using Chromatography
Purification is essential to isolate this compound from the complex mixture of compounds in the crude extract.
1. Solid Phase Extraction (SPE) - Pre-purification: a. The crude extract can be subjected to SPE to enrich the flavonoid fraction. The content of Glabridin has been shown to increase significantly after this step[3]. b. Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water. c. Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the cartridge. d. Wash with a non-polar solvent to remove impurities. e. Elute the flavonoid-rich fraction with a suitable solvent like ethyl acetate or methanol.
2. Preparative High-Performance Liquid Chromatography (HPLC): a. Further purification to obtain high-purity this compound can be achieved using preparative HPLC[3]. b. Column: A reversed-phase C18 column is commonly used. c. Mobile Phase: A gradient of methanol and water (e.g., 70:30, v/v, containing 1% acetic acid) is a good starting point[1][2]. The gradient can be optimized to achieve the best separation. d. Detection: Monitor the elution at a wavelength where this compound shows maximum absorbance (e.g., 280 nm for flavonoids)[9][10]. e. Collect the fraction corresponding to the this compound peak. f. Evaporate the solvent from the collected fraction to obtain purified this compound.
Protocol 3: Quantification of this compound by Analytical HPLC
This protocol allows for the accurate determination of the concentration of this compound in the extracts.
1. Instrumentation: a. A standard analytical HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is required.
2. Chromatographic Conditions: a. Column: ACQUITY UPC2TM Torus 2-PIC column (2.1 × 100 mm, 1.7 µm) or a similar reversed-phase column[11]. b. Mobile Phase: A gradient elution with a mobile phase consisting of CO2 and methanol with 0.2% formic acid has been used for the separation of similar flavonoids[11]. A more conventional mobile phase is a mixture of methanol and water[1][2]. c. Flow Rate: Typically 0.8 to 1.0 mL/min. d. Column Temperature: Maintained at 40°C[9][12]. e. Detection Wavelength: 254 nm or 280 nm[9][11].
3. Standard Curve Preparation: a. Prepare a stock solution of purified this compound standard in methanol. b. Create a series of dilutions to generate a calibration curve (e.g., 0.5-15 µg/mL)[9][10]. c. Inject each standard concentration in triplicate and plot the peak area against the concentration.
4. Sample Analysis: a. Dissolve a known amount of the licorice extract in the mobile phase. b. Inject the sample into the HPLC system. c. Identify the this compound peak by comparing the retention time with the standard. d. Quantify the amount of this compound in the sample using the standard curve.
Signaling Pathways and Biological Activity
This compound and other licorice flavonoids have been shown to modulate several key signaling pathways, which underlies their therapeutic effects.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Several compounds from licorice, including flavonoids, have been shown to inhibit the activation of NF-κB[13][14]. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[14].
References
- 1. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Study of the Chemical Composition and Biologically Active Properties of Glycyrrhiza glabra Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN105777771A - Method for extracting and purifying glabridin from glycyrrhiza glabra residues - Google Patents [patents.google.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. Glycyrrhiza glabra (Licorice): A Comprehensive Review on Its Phytochemistry, Biological Activities, Clinical Evidence and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Glabrol using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glabrol, an isoflavan found in the roots of Glycyrrhiza glabra (licorice), has garnered significant interest in the scientific community due to its potential therapeutic properties. Notably, this compound has been identified as an inhibitor of acyl-coenzyme A: cholesterol acyltransferase (ACAT), an enzyme crucial in cellular cholesterol metabolism.[1] This inhibitory action suggests its potential as a therapeutic agent for conditions associated with high cholesterol. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control of herbal preparations.
This application note provides a detailed protocol for the quantification of this compound using a validated High-Performance Liquid Chromatography (HPLC) method. The described methodology is based on established principles for the analysis of similar compounds, such as Glabridin, also found in licorice.[2][3][4][5]
Principle
This method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound. The sample is extracted with a suitable organic solvent, filtered, and injected into an HPLC system equipped with a C18 column. The separation is achieved using an isocratic or gradient mobile phase of acetonitrile and water. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a certified reference standard.
Experimental Protocols
Materials and Reagents
-
This compound certified reference standard (CRS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Acetic acid or Phosphoric acid (analytical grade)
-
Glycyrrhiza glabra root extract or other sample matrix
-
Syringe filters (0.45 µm)
Equipment
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Volumetric flasks and pipettes
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound CRS and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
Sample Preparation
-
Extraction: Accurately weigh a known amount of the sample (e.g., 100 mg of powdered Glycyrrhiza glabra extract) and transfer it to a suitable container.
-
Add a known volume of extraction solvent (e.g., 10 mL of methanol).
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
The following chromatographic conditions can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 280 nm |
| Column Temperature | 30 °C |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity analysis should be performed if using a PDA detector. |
| Linearity | A linear relationship between concentration and peak area should be established over the desired concentration range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be > 0.999. |
| Accuracy (% Recovery) | The recovery should be within 98-102% for spiked samples at different concentration levels. |
| Precision (% RSD) | The Relative Standard Deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day) should be < 2%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. Typically calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve). |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Typically calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve). |
Data Presentation
The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | |||
| Standard 2 | |||
| ... | |||
| Sample 1 | |||
| Sample 2 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification by HPLC.
Signaling Pathway of this compound as an ACAT Inhibitor
Caption: Simplified signaling pathway of this compound inhibiting the ACAT enzyme.
References
- 1. This compound, an acyl-coenzyme A: cholesterol acyltransferase inhibitor from licorice roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ddtjournal.com [ddtjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Development and Validation of HPLC and HPTLC Methods for Estimation of Glabridin in Extracts of Glycyrrhiza glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assay for Measuring Glabrol's ACAT Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring the in vitro inhibitory activity of Glabrol on Acyl-CoA: Cholesterol Acyltransferase (ACAT). This compound, an isoprenyl flavonoid isolated from licorice root, has been identified as a non-competitive inhibitor of ACAT, an enzyme pivotal in cellular cholesterol homeostasis.[1] These protocols are designed for researchers in drug discovery and development to assess the potency and mechanism of ACAT inhibitors like this compound. Included are methodologies for microsomal and cell-based assays, data presentation guidelines, and visual representations of the experimental workflow and the ACAT signaling pathway.
Introduction to this compound and ACAT Inhibition
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[2][3][4] This process is crucial for preventing the accumulation of excess free cholesterol, which can be toxic to cells. There are two isoforms of this enzyme, ACAT1 and ACAT2, which have different tissue distributions and physiological roles.[5] ACAT1 is ubiquitously expressed and is primarily involved in maintaining cellular cholesterol homeostasis, whereas ACAT2 is mainly found in the intestines and liver and is involved in the absorption of dietary cholesterol and the assembly of lipoproteins.[5] Inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia and atherosclerosis.[4][6]
This compound has been shown to inhibit rat liver microsomal ACAT activity and decrease the formation of cholesteryl esters in HepG2 cells.[1] The following sections provide detailed protocols to quantify this inhibitory effect.
Data Presentation: Quantitative Analysis of this compound's ACAT Inhibition
The inhibitory potency of this compound against ACAT is summarized in the table below. This data is crucial for comparing its efficacy with other potential inhibitors.
| Assay Type | Enzyme Source | Cell Line | Parameter | Value | Reference |
| Microsomal ACAT Inhibition Assay | Rat Liver Microsomes | - | IC₅₀ | 24.6 µM | [1] |
| Cholesteryl Ester Formation Assay | - | HepG2 | IC₅₀ | 26.0 µM | [1] |
Note: The specific inhibitory activity of this compound against ACAT1 and ACAT2 isoforms is not widely reported in the currently available literature.
Experimental Protocols
Herein are detailed protocols for three common in vitro assays to measure ACAT inhibition.
Microsomal ACAT Inhibition Assay using [¹⁴C]Oleoyl-CoA
This assay directly measures the enzymatic activity of ACAT in isolated liver microsomes.
Materials:
-
Rat liver microsomes
-
This compound (or other test compounds)
-
Bovine Serum Albumin (BSA)
-
Free cholesterol
-
β-cyclodextrin
-
[¹⁴C]Oleoyl-CoA
-
Chloroform:Methanol (2:1, v/v)
-
Thin Layer Chromatography (TLC) plates
-
Scintillation fluid and counter
-
Buffer A: 100 mM sucrose, 50 mM KCl, 40 mM KH₂PO₄, 30 mM EDTA, pH 7.2
Procedure:
-
Microsome Preparation: Isolate microsomes from rat liver as per standard laboratory protocols.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 µg of microsomal protein
-
1 mg of BSA
-
50 nmol of free cholesterol in 45% (w/v) β-cyclodextrin
-
Varying concentrations of this compound (or vehicle control)
-
-
Pre-incubation: Incubate the mixture for 30 minutes at 37°C.
-
Enzymatic Reaction: Initiate the reaction by adding 30 nmol of [¹⁴C]oleoyl-CoA to the mixture and incubate for 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 1.5 mL of chloroform:methanol (2:1).
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase.
-
TLC Analysis: Apply the extracted lipids to a TLC plate and develop the chromatogram to separate cholesteryl esters.
-
Quantification: Scrape the band corresponding to cholesteryl ester, suspend it in scintillation fluid, and measure the ¹⁴C radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control and determine the IC₅₀ value.
Cell-Based ACAT Inhibition Assay using [³H]Oleate
This assay measures the formation of cholesteryl esters in intact cells.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium
-
This compound (or other test compounds)
-
[³H]Oleate complexed to BSA
-
Phosphate Buffered Saline (PBS)
-
Hexane:Isopropanol (3:2, v/v)
-
TLC plates
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Plate HepG2 cells in 12-well plates and grow to 80-90% confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (or vehicle control) in the cell culture medium for 2 hours.
-
Radiolabeling: Add [³H]oleate-BSA complex to each well and incubate for another 2-4 hours.
-
Cell Lysis and Lipid Extraction:
-
Wash the cells twice with cold PBS.
-
Lyse the cells and extract the lipids by adding hexane:isopropanol (3:2).
-
-
TLC Analysis and Quantification:
-
Spot the lipid extract onto a TLC plate and separate the cholesteryl esters.
-
Scrape the cholesteryl ester band and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the log of this compound concentration.
Fluorescence-Based ACAT Inhibition Assay using NBD-Cholesterol
This high-throughput assay utilizes a fluorescent cholesterol analog to measure ACAT activity.
Materials:
-
ACAT-expressing cells (e.g., CHO cells stably transfected with ACAT1 or ACAT2)
-
NBD-cholesterol
-
This compound (or other test compounds)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed ACAT-expressing cells in a 96-well black, clear-bottom plate.
-
Compound Incubation: Treat the cells with different concentrations of this compound for a predetermined time.
-
NBD-Cholesterol Labeling: Add NBD-cholesterol to each well and incubate for 2-6 hours. When NBD-cholesterol is esterified by ACAT, it localizes to lipid droplets and its fluorescence intensity increases significantly.
-
Fluorescence Measurement: Measure the fluorescence intensity from the bottom of the plate using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Visualizations
ACAT Signaling Pathway
The following diagram illustrates the central role of ACAT in cellular cholesterol esterification.
Caption: ACAT's role in cholesterol esterification.
Experimental Workflow for Microsomal ACAT Inhibition Assay
This diagram outlines the key steps in the microsomal ACAT inhibition assay.
Caption: Microsomal ACAT inhibition assay workflow.
References
- 1. This compound, an acyl-coenzyme A: cholesterol acyltransferase inhibitor from licorice roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Sterol Esterification Affects Lipid Droplet Formation and Cellular Lipid Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 6. Selective ACAT inhibitors as promising antihyperlipidemic, antiathero-sclerotic and anti-Alzheimer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GABA Receptor Binding Assay for Glabrol Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glabrol, a prenylated flavonoid isolated from the roots of licorice (Glycyrrhiza glabra), has garnered significant interest for its potential neurological effects.[1][2] Research has demonstrated that this compound exerts sedative and hypnotic effects through its interaction with the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] Specifically, this compound acts as a positive allosteric modulator at the benzodiazepine (BZD) binding site of the GABAA receptor.[1][3][4] This document provides detailed protocols for a GABAA receptor binding assay to characterize the activity of this compound, along with relevant data and pathway diagrams.
The GABAA receptor is a ligand-gated ion channel that, upon binding to GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.[5] Various allosteric sites on the receptor can be modulated by compounds like benzodiazepines, barbiturates, and, as evidenced, natural products like this compound.[5][6]
Quantitative Data Summary:
The binding affinity of this compound for the GABAA receptor has been determined using radioligand binding assays. The key quantitative parameter is the inhibition constant (Ki), which indicates the affinity of the ligand for the receptor.
| Compound | Radioligand | Tissue Source | Binding Site | Ki (μM) |
| This compound | [3H]-flumazenil | Rat cerebral cortex membranes | GABAA-Benzodiazepine | 1.63[1][4][5] |
This data indicates that this compound has a micromolar affinity for the benzodiazepine binding site on the GABAA receptor. The isoprenyl groups of this compound are suggested to play a crucial role in its binding to this site.[1][4]
Experimental Protocols:
This section details the protocol for a competitive radioligand binding assay to determine the affinity of this compound for the benzodiazepine binding site on the GABAA receptor using [3H]-flumazenil.
Materials and Reagents:
-
Rat cerebral cortex tissue
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
[3H]-flumazenil (Radioligand)
-
Unlabeled Flumazenil (for non-specific binding) or Diazepam (as a reference compound)
-
This compound (Test compound)
-
Scintillation vials
-
Liquid scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Centrifuge (capable of 140,000 x g)
-
Homogenizer
-
Incubator or water bath
Protocol for Membrane Preparation:
-
Homogenization: Homogenize fresh or frozen rat cerebral cortex in 20 volumes (w/v) of ice-cold Homogenization Buffer.[7]
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[7]
-
High-Speed Centrifugation: Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.[7]
-
Washing: Resuspend the pellet in ice-cold deionized water and homogenize briefly. Centrifuge again at 140,000 x g for 30 minutes at 4°C.[7]
-
Buffer Resuspension and Washing: Resuspend the pellet in ice-cold Binding Buffer and centrifuge at 140,000 x g for 30 minutes at 4°C. Repeat this washing step twice.[7]
-
Final Membrane Preparation: Resuspend the final pellet in a known volume of Binding Buffer to achieve a protein concentration of approximately 1-2 mg/mL.
-
Storage: Store the membrane preparation in aliquots at -80°C until use.
Protocol for [3H]-flumazenil Binding Assay:
-
Thawing and Washing: On the day of the assay, thaw the membrane preparation and wash twice with ice-cold Binding Buffer by centrifugation at 140,000 x g for 30 minutes at 4°C. Resuspend the final pellet in Binding Buffer.[7]
-
Assay Setup: Set up the assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the test compound (this compound).
-
Total Binding: Add [3H]-flumazenil (e.g., 1 nM final concentration) and the membrane preparation (0.1-0.2 mg protein).
-
Non-specific Binding: Add [3H]-flumazenil, the membrane preparation, and a high concentration of unlabeled flumazenil or diazepam (e.g., 10 µM).
-
This compound Competition: Add [3H]-flumazenil, the membrane preparation, and varying concentrations of this compound.
-
-
Incubation: Incubate the assay tubes at 4°C for 60 minutes.
-
Termination of Assay: Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Washing: Quickly wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add liquid scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-flumazenil) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations:
Caption: GABAA Receptor Signaling Pathway.
Caption: GABA Receptor Binding Assay Workflow.
References
- 1. Hypnotic effects and GABAergic mechanism of licorice (Glycyrrhiza glabra) ethanol extract and its major flavonoid constituent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenolics as GABAA Receptor Ligands: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. PDSP - GABA [kidbdev.med.unc.edu]
Application Notes and Protocols: Synthesis and Enhanced Efficacy of Glabrol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Glabrol derivatives and detailed protocols for evaluating their efficacy. This compound, a flavonoid isolated from licorice (Glycyrrhiza glabra), has demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The synthesis of this compound derivatives is a promising strategy to enhance its therapeutic potential. This document outlines synthetic methodologies, experimental protocols for efficacy testing, and summarizes key quantitative data.
I. Synthesis of this compound Derivatives
The chemical modification of this compound and other flavonoids aims to improve their bioactivity, bioavailability, and safety profile. Common strategies include prenylation, alkylation, and the introduction of various functional groups.
A. General Synthetic Strategies
1. Prenylation: The introduction of prenyl groups to the flavonoid scaffold has been shown to enhance antimicrobial activity by increasing the hydrophobicity of the molecule, which facilitates interaction with and disruption of bacterial membranes.[3] A general protocol for the prenylation of flavonoids is as follows:
-
Protocol: Prenylation of Flavonoids [4]
-
Dissolve the flavonoid (1 molar equivalent) and dry zinc chloride (ZnCl2, 4 molar equivalents) in ethyl acetate in a round-bottom flask.
-
Under vigorous stirring, add a solution of 3-methyl-2-buten-1-ol (4 molar equivalents) in ethyl acetate dropwise over 1 hour at 40°C.
-
After the addition is complete, heat the reaction mixture to reflux and continue stirring.
-
After 4 hours, cool the reaction mixture and add water at pH 1 to decompose the ZnCl2.
-
Separate the organic layer and perform an additional extraction with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Alkylation/Etherification: Alkylation of the hydroxyl groups of flavonoids can improve their solubility and bioavailability. The Williamson ether synthesis is a common method for this modification.
-
Protocol: Alkylation of Flavonoids (Williamson Ether Synthesis) [5]
-
Dissolve the flavonoid (e.g., this compound) and a base (e.g., potassium carbonate, K2CO3) in a suitable solvent (e.g., acetone, DMF).
-
Heat the solution to reflux for a short period (e.g., 15 minutes).
-
Cool the mixture and add the desired alkylating agent (e.g., an alkyl halide like 1,2-dibromoethane).
-
Continue to stir the reaction mixture, typically at an elevated temperature (e.g., 60°C), for an extended period (e.g., 48 hours).
-
After the reaction is complete, evaporate the excess alkyl halide under reduced pressure.
-
Dissolve the solid residue in water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts, dry over an anhydrous salt (e.g., Na2SO4), and concentrate to yield the crude product.
-
Purify the product by column chromatography.
-
B. Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of this compound derivatives.
II. Experimental Protocols for Efficacy Evaluation
A. Anticancer Activity
1. MTT Cell Viability Assay: This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, HCT116) in a 96-well plate at a density of 4 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives (e.g., 1-100 µM) and incubate for 24 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
B. Anti-inflammatory Activity
1. Nitric Oxide (NO) Production Assay in Macrophages: This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity.
-
Protocol: NO Production Assay
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound or its derivatives for 2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
-
C. Antimicrobial Activity
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC): This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Protocol: Broth Microdilution for MIC Determination [6][7]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., to 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing appropriate growth broth (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
III. Quantitative Data on Efficacy
The following tables summarize the reported efficacy of this compound and some related compounds.
Table 1: Anticancer Activity of this compound and Related Compounds
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HepG2 (Liver Cancer) | MTT | 56.10 (as part of an extract) | [8] |
| This compound | MCF-7 (Breast Cancer) | MTT | 22 (as part of an extract) | [8] |
| This compound | HCT116 (Colon Cancer) | MTT | 43 (as part of an extract) | [8] |
| Licoflavanone | MDA-MB-231 (Breast Cancer) | MTT | 25 | [9] |
| Glabranin | MDA-MB-231 (Breast Cancer) | MTT | 50 | [9] |
| Pinocembrin | MDA-MB-231 (Breast Cancer) | MTT | 50 | [9] |
Table 2: Anti-inflammatory Activity of this compound and Related Compounds
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Licoflavanone | RAW 264.7 | NO Production | 37.68 | [10] |
| Diacylphloroglucinol derivative | iNOS inhibition | 19.0 | [11][12] | |
| Alkylated acylphloroglucinol derivative | iNOS inhibition | 19.5 | [11][12] | |
| Diacylphloroglucinol derivative | NF-κB inhibition | 34.0 | [11][12] | |
| Alkylated acylphloroglucinol derivative | NF-κB inhibition | 37.5 | [11][12] |
Table 3: Antimicrobial Activity of this compound and Related Compounds
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus (MRSA) | 2-4 (MIC90 and MIC50) | [6] |
| This compound | Streptococcus mutans | 3.125 | [7] |
| This compound | Porphyromonas gingivalis | 0.39-0.78 | [7] |
| Glabridin | Listeria monocytogenes | 31.25 | [7] |
| Glabridin | Staphylococcus aureus (MRSA) | 16 | [3] |
| Licochalcone A | Staphylococcus aureus (MRSA) | 4-8 (MIC90 and MIC50) | [6] |
| Licochalcone C | Staphylococcus aureus (MRSA) | 8-16 (MIC90 and MIC50) | [6] |
| Licochalcone E | Staphylococcus aureus (MRSA) | 4-8 (MIC90 and MIC50) | [6] |
IV. Signaling Pathways
This compound and its derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
A. Anticancer Signaling Pathways
This compound and related flavonoids can induce apoptosis and inhibit proliferation in cancer cells by targeting key signaling pathways such as MAPK/ERK and PI3K/Akt.
B. Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of this compound derivatives are often mediated through the inhibition of the NF-κB signaling pathway, which plays a central role in the inflammatory response.
References
- 1. Antioxidant, Cytotoxic, and Antimicrobial Activities of Glycyrrhiza glabra L., Paeonia lactiflora Pall., and Eriobotrya japonica (Thunb.) Lindl. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Antibacterial Effect and Mode of Action of Flavonoids From Licorice Against Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 6. Frontiers | Subinhibitory concentrations of glabridin from Glycyrrhiza glabra L. reduce Listeria monocytogenes motility and hemolytic activity but do not exhibit antimicrobial activity [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. cris.unibo.it [cris.unibo.it]
- 9. Synthesis and characterisation of celastrol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Valorisation of liquorice ( Glycyrrhiza ) roots: antimicrobial activity and cytotoxicity of prenylated (iso)flavonoids and chalcones from liquorice sp ... - Food & Function (RSC Publishing) DOI:10.1039/D2FO02197H [pubs.rsc.org]
Application Notes & Protocols: Glabrol for Methicillin-Resistant S. aureus (MRSA) Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: The rise of antibiotic resistance, particularly in Staphylococcus aureus, has led to the global health threat of methicillin-resistant S. aureus (MRSA). MRSA infections are difficult to treat due to their resistance to the entire class of β-lactam antibiotics. This necessitates the discovery of novel therapeutic agents. Glabrol, a flavonoid isolated from licorice (Glycyrrhiza species), has emerged as a promising candidate for anti-MRSA applications.[1] These notes provide a summary of the current research on this compound's anti-MRSA activity and detailed protocols for its evaluation.
Mechanism of Action
This compound exerts its potent bactericidal effect against MRSA primarily by targeting the bacterial cell membrane.[2] Unlike many antibiotics that inhibit specific enzymatic pathways, this compound's action is rapid and leads to a loss of membrane integrity.
-
Membrane Permeability Disruption: this compound rapidly increases the permeability of the MRSA cell membrane.[3][4]
-
Proton Motive Force (PMF) Dissipation: It causes a dissipation of the proton motive force, which is crucial for cellular energy production and transport processes.[2][4]
-
Lipid Binding: Molecular docking studies indicate that this compound binds to key phospholipid components of the bacterial membrane, specifically phosphatidylglycerol and cardiolipin, through hydrogen bonds.[2][3] This interaction is believed to be the initiating step in membrane disruption.
The overall mechanism suggests that this compound acts as a membrane-active antibacterial agent, leading to rapid cell death.[2]
Data Presentation: Efficacy & Safety
Quantitative data from in vitro and in vivo studies are summarized below, highlighting this compound's potent anti-MRSA activity and preliminary safety profile.
Table 1: In Vitro Antibacterial Activity of this compound against S. aureus
| Strain | Assay Type | Concentration (μg/mL) | Time to Eradication | Outcome | Citation(s) |
|---|---|---|---|---|---|
| MRSA T144 | Time-Kill | 8 | 3 hours | Complete killing | [3][4] |
| MRSA T144 | Time-Kill | 4 - 16 | 1 hour | Complete killing | [4] |
| MSSA ATCC29213 | Time-Kill | 8 | 3 hours | Complete killing | [3][4] |
| MSSA ATCC29213 | Time-Kill | 4 - 16 | 1 hour | Complete killing |[4] |
Table 2: In Vivo Efficacy of this compound against MRSA (G. mellonella model)
| Treatment Group | Dose (mg/kg) | Survival Rate at 120h | Citation(s) |
|---|---|---|---|
| MRSA T144 Infection | - | 30% | [4] |
| This compound | 10 | 40% | [4] |
| This compound | 20 | 50% | [4] |
| this compound | 40 | 60% |[4] |
Table 3: Safety Profile of this compound
| Assay | Cell Line | Parameter | Value (μg/mL) | Citation(s) |
|---|---|---|---|---|
| Cytotoxicity | HepG2 (Human Liver) | IC₅₀ | 31.6 | [4] |
| Cytotoxicity | Vero (Monkey Kidney) | IC₅₀ | 25.2 | [4] |
| Hemolysis | Sheep Red Blood Cells | Hemolytic Activity | No lysis up to 128 |[4] |
Experimental Protocols
The following protocols are provided as a guide for researchers investigating the anti-MRSA properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound required to inhibit the visible growth of MRSA.
Materials:
-
This compound stock solution (in DMSO)
-
MRSA strain (e.g., ATCC 33591, T144)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum by suspending MRSA colonies in MHB to match a 0.5 McFarland turbidity standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.
-
Prepare serial two-fold dilutions of the this compound stock solution in MHB across the wells of a 96-well plate. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL and the final bacterial concentration to ~7.5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: it is the lowest concentration of this compound in which no visible turbidity is observed.
Protocol 2: Time-Kill Kinetic Assay
This assay assesses the bactericidal or bacteriostatic effect of this compound over time.
Materials:
-
This compound stock solution
-
Log-phase MRSA culture
-
Mueller-Hinton Broth (MHB)
-
Sterile flasks or tubes
-
Phosphate-Buffered Saline (PBS) for dilutions
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Grow MRSA in MHB to the exponential phase (~1.0 x 10⁶ CFU/mL).[4]
-
Prepare flasks containing MHB with this compound at desired concentrations (e.g., 1x, 2x, 4x MIC). Include a drug-free control.
-
Inoculate each flask with the exponential-phase culture to a final density of ~1.0 x 10⁶ CFU/mL.[4]
-
Incubate all flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 1, 3, 6, 9, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform ten-fold serial dilutions of the aliquot in sterile PBS.
-
Plate 100 µL of appropriate dilutions onto MHA plates.
-
Incubate plates at 37°C for 24 hours.
-
Count the colonies to determine the CFU/mL at each time point. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.
Protocol 3: General Protocol for Checkerboard Synergy Assay
While specific synergistic data for this compound is not yet published, this protocol can be used to test for synergy between this compound and conventional antibiotics (e.g., oxacillin).
Materials:
-
This compound and antibiotic stock solutions
-
MRSA inoculum (~5 x 10⁵ CFU/mL in MHB)
-
Sterile 96-well microtiter plates
Procedure:
-
In a 96-well plate, dispense 50 µL of MHB into each well.
-
Along the x-axis, create two-fold serial dilutions of the antibiotic.
-
Along the y-axis, create two-fold serial dilutions of this compound. This creates a matrix of combination concentrations.
-
Inoculate each well with 100 µL of the MRSA suspension.
-
Incubate at 37°C for 24 hours.
-
Read the MIC for each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI):
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Indifference; > 4.0 = Antagonism.
-
Protocol 4: General Protocol for RT-PCR Analysis of Virulence Genes
This protocol can be adapted to study the effect of sub-inhibitory concentrations of this compound on the expression of MRSA virulence genes (e.g., hla, tst, sea).
Materials:
-
MRSA culture treated with sub-inhibitory this compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
RNase-free water, tubes, and tips
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (hla, sea, etc.) and a housekeeping gene (16S rRNA, gyrB)
-
Real-Time PCR system
Procedure:
-
Grow MRSA to mid-log phase in the presence and absence of a sub-inhibitory concentration (e.g., 0.5x MIC) of this compound.
-
Harvest the bacterial cells by centrifugation at 4°C.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions, including a DNase treatment step to remove genomic DNA contamination.
-
Verify RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from a standardized amount of RNA using a reverse transcription kit.
-
Set up the qPCR reaction with appropriate primers, cDNA template, and master mix.
-
Run the reaction in a Real-Time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[5]
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated sample compared to the untreated control, normalized to the housekeeping gene.
Experimental Workflow & Logic
The evaluation of a novel anti-MRSA compound like this compound typically follows a structured workflow, moving from broad screening to detailed mechanistic and in vivo studies.
References
- 1. 18β-Glycyrrhetinic Acid Inhibits Methicillin-Resistant Staphylococcus aureus Survival and Attenuates Virulence Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial Effect and Mode of Action of Flavonoids From Licorice Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antibacterial Effect and Mode of Action of Flavonoids From Licorice Against Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 5. Real-time PCR assay for detection of Staphylococcus aureus, Panton-Valentine Leucocidin and Methicillin Resistance directly from clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Glabrol for Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Glabrol in cell culture experiments. Due to its hydrophobic nature, this compound presents challenges in achieving and maintaining solubility in aqueous culture media. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
This compound is poorly soluble in aqueous solutions but is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, chloroform, dichloromethane, ethyl acetate, and acetone.[1][2] For cell culture applications, DMSO is the most commonly used solvent.[2][3]
Q2: What is the maximum concentration of DMSO that can be safely used in cell culture?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxic effects. While some robust cell lines can tolerate up to 1% DMSO, it is highly recommended to keep the final concentration at or below 0.5%.[1][4] For sensitive cell types, especially primary cells, a final DMSO concentration of 0.1% or lower is advisable.[1][5] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.[6]
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?
Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform a stepwise dilution.[6] You can first dilute the DMSO stock in a smaller volume of serum-containing media or PBS before adding it to the final culture volume.
-
Pre-warming Media: Gently warming the cell culture media to 37°C before adding the this compound-DMSO solution can sometimes help maintain solubility.[7]
-
Increase Serum Concentration: If your experimental design allows, adding the this compound-DMSO stock to media containing a higher concentration of fetal bovine serum (FBS) can aid solubility, as serum proteins can bind to and help stabilize hydrophobic compounds.[8]
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween 80 or Pluronic F-68 can be used to improve the solubility of hydrophobic compounds.[9][10] However, the compatibility and potential effects of the surfactant on your specific cell line and experiment must be validated.
Q4: Can I use other solvents besides DMSO for cell culture experiments with this compound?
While other organic solvents can dissolve this compound, DMSO is generally preferred for cell culture due to its relatively lower toxicity at low concentrations. If DMSO is not suitable for your experiment, ethanol can be an alternative. However, ethanol is typically more cytotoxic to cells, and the final concentration should be kept even lower than that of DMSO. Always perform a vehicle control with the chosen solvent.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | Increase the volume of DMSO. Ensure you are using high-purity, cell culture grade DMSO. Gentle warming or brief sonication can also aid dissolution. |
| A precipitate forms immediately upon adding this compound-DMSO stock to the culture medium. | Rapid change in solvent polarity and exceeding the aqueous solubility limit. | Prepare a more dilute stock solution in DMSO. Add the stock solution dropwise to the culture medium while gently swirling. Perform a serial dilution in the culture medium. |
| The culture medium becomes cloudy over time after adding this compound. | Delayed precipitation of this compound. | The final concentration of this compound may be too high for the aqueous environment. Try a lower final concentration. Ensure the culture plates are not experiencing evaporation, which can concentrate the compound. |
| Cells in the this compound-treated wells show signs of stress or death, even at low this compound concentrations. | DMSO toxicity. | Your cell line may be particularly sensitive to DMSO. Reduce the final DMSO concentration to 0.1% or lower. Always include a DMSO-only vehicle control to differentiate between compound and solvent toxicity.[4][11] |
| Inconsistent results between experiments. | Variability in this compound solution preparation. | Prepare a large batch of the this compound-DMSO stock solution, aliquot it, and store it at -20°C or -80°C to ensure consistency across multiple experiments. Avoid repeated freeze-thaw cycles.[6] |
Experimental Protocols
Protocol 1: Standard Method for Solubilizing this compound using DMSO
This protocol is suitable for most routine cell culture experiments.
Materials:
-
This compound powder
-
Cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Cell culture medium (pre-warmed to 37°C)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM). The exact concentration will depend on the final concentration required for your experiment and the desired final DMSO concentration.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
-
Prepare Intermediate Dilutions (Optional but Recommended):
-
To minimize precipitation, it is advisable to make intermediate dilutions of your stock solution in pre-warmed cell culture medium.
-
For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could first prepare a 1 mM intermediate solution in culture medium.
-
-
Final Dilution in Culture Medium:
-
Add the required volume of the stock or intermediate solution to your pre-warmed cell culture medium to achieve the final desired concentration of this compound.
-
Ensure the final DMSO concentration is within the tolerated range for your cell line (ideally ≤ 0.5%).[1]
-
Mix gently by swirling or pipetting up and down.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium.
-
Data Presentation: DMSO Concentration Guide
| Final DMSO Concentration | Recommendation | Cell Type Suitability |
| ≤ 0.1% | Highly Recommended | Suitable for most cell lines, including sensitive and primary cells.[5] |
| > 0.1% to 0.5% | Generally Acceptable | Tolerated by many robust and immortalized cell lines.[1] |
| > 0.5% to 1.0% | Use with Caution | May cause cytotoxicity in some cell lines; requires careful validation.[12] |
| > 1.0% | Not Recommended | High risk of significant cytotoxicity.[11] |
Protocol 2: Using Surfactants to Enhance this compound Solubility
This protocol is for instances where precipitation is persistent even with the standard DMSO method.
Materials:
-
This compound-DMSO stock solution (prepared as in Protocol 1)
-
Sterile, cell culture grade Tween 80 or Pluronic F-68
-
Cell culture medium (pre-warmed to 37°C)
Procedure:
-
Prepare a Surfactant Stock Solution:
-
Prepare a 1% (w/v) stock solution of Tween 80 or Pluronic F-68 in sterile PBS or cell culture medium.
-
Filter-sterilize the surfactant solution through a 0.22 µm filter.
-
-
Determine Optimal Surfactant Concentration:
-
It is crucial to first perform a dose-response experiment to determine the maximum non-toxic concentration of the surfactant on your specific cell line. Typical final concentrations are in the range of 0.01% to 0.1%.
-
-
Solubilization Procedure:
-
Add the determined non-toxic concentration of the surfactant to your pre-warmed cell culture medium.
-
Slowly add the this compound-DMSO stock solution to the surfactant-containing medium while gently mixing.
-
-
Controls:
-
Include a vehicle control with DMSO and the surfactant at the same final concentrations.
-
Also, include a control with only the surfactant to assess its independent effects on your cells.
-
Signaling Pathways and Visualizations
This compound, as a flavonoid isolated from licorice, is known to modulate several key signaling pathways involved in inflammation, cancer, and neuroscience.
This compound and the MAPK/NF-κB Signaling Pathways
Glabridin, a structurally similar isoprenoid-substituted flavonoid also found in licorice, has been shown to inhibit the p38 MAPK and JNK1/2 pathways.[13] It also suppresses inflammatory responses by inhibiting the NF-κB pathway.[14] It is plausible that this compound may exert similar effects.
Caption: Putative inhibitory effect of this compound on MAPK and NF-κB signaling.
Experimental Workflow for Improving this compound Solubility
The following diagram illustrates a logical workflow for troubleshooting and improving the solubility of this compound for cell culture experiments.
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
References
- 1. lifetein.com [lifetein.com]
- 2. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Licorice (Glycyrrhiza glabra L.)-Derived Phytochemicals Target Multiple Signaling Pathways to Confer Oncopreventive and Oncotherapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pure.hud.ac.uk [pure.hud.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
Technical Support Center: Overcoming Poor Bioavailability of Glabrol in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailability of Glabrol in animal studies. Given the limited publicly available pharmacokinetic data for this compound, this guide focuses on general strategies and methodologies applicable to poorly water-soluble flavonoids.
Troubleshooting Guide
This section addresses common issues encountered during in vivo experiments with this compound and similar compounds, presented in a question-and-answer format.
Q1: After oral administration of a simple this compound suspension in water or saline, I am observing very low or undetectable plasma concentrations. What could be the reason?
A1: This is a common issue for poorly water-soluble compounds like many flavonoids. The primary reasons are likely:
-
Low Aqueous Solubility: this compound, being a flavonoid, is expected to have low solubility in aqueous vehicles. This limits its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Poor Dissolution Rate: Even if slightly soluble, the rate at which this compound dissolves might be slower than its transit time through the absorption window in the GI tract.
-
First-Pass Metabolism: this compound may be extensively metabolized in the liver and/or the intestinal wall before it reaches systemic circulation.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already done, determine the aqueous solubility of your this compound sample at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate GI conditions).
-
Employ Enabling Formulations: Move beyond simple suspensions. Consider the formulation strategies detailed in the FAQs and Experimental Protocols sections below, such as lipid-based formulations, solid dispersions, or nanoparticle suspensions.
-
Include a Positive Control: If possible, administer this compound intravenously (IV) to a small group of animals to determine its absolute bioavailability and to confirm that the analytical method is sensitive enough to detect the compound in plasma.
Q2: I have formulated this compound in a lipid-based system (SEDDS), but the in vivo results are still inconsistent with high variability between animals. What could be the cause?
A2: Variability in the in vivo performance of lipid-based formulations can arise from several factors:
-
Incomplete Emulsification: The formulation may not be dispersing into fine, uniform droplets in the GI tract of all animals, leading to variable absorption.
-
Food Effects: The presence or absence of food can significantly alter the GI environment (e.g., pH, bile salt concentration), affecting the emulsification and absorption from lipid-based systems.
-
Animal-to-Animal Physiological Differences: Variations in gastric emptying time, intestinal motility, and enzyme levels can contribute to inconsistent formulation performance.
Troubleshooting Steps:
-
Optimize the SEDDS Formulation: Re-evaluate the components of your SEDDS (oil, surfactant, co-surfactant) and their ratios. Perform in vitro dispersion tests in simulated gastric and intestinal fluids to ensure rapid and complete emulsification.
-
Standardize Experimental Conditions: Ensure that all animals are fasted for a consistent period before dosing, or if studying food effects, that the diet and feeding times are strictly controlled.
-
Characterize the Emulsion: Analyze the droplet size and polydispersity index (PDI) of the emulsion formed upon dispersion of your SEDDS formulation in aqueous media. A smaller and more uniform droplet size generally leads to more consistent absorption.
Q3: My nanoparticle formulation of this compound shows good in vitro dissolution, but the in vivo bioavailability is not significantly improved. Why might this be?
A3: A good in vitro dissolution profile is a positive first step, but does not always guarantee in vivo success. Potential reasons for this discrepancy include:
-
Nanoparticle Aggregation: The nanoparticles may be aggregating in the GI tract, reducing the surface area advantage and slowing dissolution.
-
Permeability-Limited Absorption: If this compound has low intestinal permeability (i.e., it is a BCS Class 4 candidate), improving the dissolution rate alone may not be sufficient to enhance absorption.
-
Efflux Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the GI lumen.
Troubleshooting Steps:
-
Assess Nanoparticle Stability: Evaluate the stability of your nanoparticle suspension in simulated GI fluids to check for aggregation.
-
Investigate Permeability: Conduct an in vitro Caco-2 permeability assay to determine if this compound is a low or high permeability compound and whether it is a substrate for efflux transporters.
-
Incorporate Permeation Enhancers: If permeability is a limiting factor, consider the inclusion of generally recognized as safe (GRAS) permeation enhancers in your formulation, but be mindful of potential intestinal toxicity.
Frequently Asked Questions (FAQs)
What is this compound and why is its bioavailability a concern?
This compound is a flavonoid isolated from the roots of Glycyrrhiza glabra (licorice).[1][2] Like many flavonoids, it is a lipophilic molecule with poor water solubility.[3] This low aqueous solubility is a major factor that can lead to poor oral bioavailability, as the compound must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.
What is the predicted Biopharmaceutics Classification System (BCS) class of this compound?
Without experimental data on its aqueous solubility and intestinal permeability, the exact BCS class of this compound cannot be definitively determined. However, based on its flavonoid structure, it is likely to have low solubility. Therefore, this compound is anticipated to be either a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound.[4][5] This prediction underscores the need for enabling formulation strategies to improve its oral absorption.
What are the most promising formulation strategies to improve the oral bioavailability of this compound?
Several advanced formulation approaches can be employed to overcome the poor solubility of this compound:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, particularly Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving this compound in a mixture of oils, surfactants, and co-solvents. Upon contact with GI fluids, they form a fine emulsion, which can enhance solubility and absorption.[6][7][8]
-
Solid Dispersions: In this approach, this compound is dispersed in a hydrophilic polymer matrix in an amorphous state.[9][10] This prevents the compound from crystallizing and improves its dissolution rate. Common preparation methods include solvent evaporation and hot-melt extrusion.[11][12]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range significantly increases its surface area-to-volume ratio, leading to a faster dissolution rate.[13][14][15][16] This can be achieved through techniques like wet milling or high-pressure homogenization.
What animal models are appropriate for studying the bioavailability of this compound?
Rats and mice are the most commonly used preclinical species for in vivo pharmacokinetic and bioavailability studies due to their well-characterized physiology and handling feasibility.[17] Beagle dogs are also sometimes used, particularly for evaluating the performance of different oral formulations.[18] It is important to use a consistent species and strain throughout a series of experiments to ensure data comparability.
How can I quantify this compound in plasma or tissue samples?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is the most common analytical technique for quantifying flavonoids in biological matrices.[19][20] A robust bioanalytical method with adequate sensitivity, specificity, accuracy, and precision will need to be developed and validated.[21]
Quantitative Data Summary
Since no specific pharmacokinetic data for this compound is publicly available, the following table presents a hypothetical comparison of pharmacokinetic parameters that might be observed in a rat model after administering this compound in different formulations. This data is for illustrative purposes to highlight the potential improvements that can be achieved with advanced formulations.
| Formulation Type | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Simple Suspension | 50 | 50 ± 15 | 2.0 | 250 ± 80 | 100 (Reference) |
| Nanoparticle Suspension | 50 | 200 ± 50 | 1.5 | 1200 ± 300 | ~480 |
| Solid Dispersion | 50 | 350 ± 90 | 1.0 | 2100 ± 550 | ~840 |
| SEDDS | 50 | 500 ± 120 | 0.75 | 3000 ± 700 | ~1200 |
Note: Data are presented as mean ± standard deviation and are purely illustrative.
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for the formulation of this compound.
Protocol 1: Preparation of a this compound Nanoparticle Suspension by Wet Milling
-
Preparation of Milling Slurry:
-
Disperse 1% (w/v) this compound and 0.5% (w/v) of a stabilizer (e.g., hydroxypropyl methylcellulose - HPMC, or a poloxamer) in deionized water.
-
Add milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter) to the slurry at a concentration of 50% (v/v).
-
-
Milling:
-
Place the slurry in a planetary ball mill or a specialized media mill.
-
Mill at a high speed (e.g., 500 rpm) for 24-48 hours. Monitor the temperature to prevent overheating.
-
-
Separation and Characterization:
-
Separate the milling media from the nanoparticle suspension by filtration or centrifugation.
-
Characterize the resulting nanoparticle suspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Confirm the solid state of the drug (ideally crystalline) using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) after lyophilization.
-
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Solution Preparation:
-
Select a suitable hydrophilic polymer (e.g., polyvinylpyrrolidone K30 - PVP K30, HPMC, or Soluplus®).
-
Dissolve this compound and the polymer in a common volatile organic solvent (e.g., methanol, ethanol, or acetone) at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
-
Post-Processing:
-
Scrape the resulting solid film from the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve.
-
-
Characterization:
-
Analyze the solid dispersion for drug content, in vitro dissolution in simulated GI fluids, and solid-state properties (amorphous nature) using DSC and XRPD.
-
Protocol 3: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Labrasol). Select excipients that show high solubilizing capacity for this compound.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant.
-
Titrate each formulation with water and observe the formation of emulsions.
-
Construct a ternary phase diagram to identify the self-emulsifying region that forms a clear or slightly bluish, stable microemulsion.
-
-
Preparation of this compound-Loaded SEDDS:
-
Select an optimized ratio of oil, surfactant, and co-surfactant from the phase diagram.
-
Dissolve the desired amount of this compound in this mixture with gentle heating and stirring until a clear solution is obtained.
-
-
Characterization:
-
Evaluate the self-emulsification time and efficiency upon dilution in aqueous media.
-
Measure the droplet size, PDI, and zeta potential of the resulting emulsion.
-
Assess the stability of the formulation under different storage conditions.
-
Visualizations
Caption: Hypothetical pathway of this compound from oral administration to cellular action.
Caption: Experimental workflow for assessing the bioavailability of a this compound formulation.
Caption: Logic diagram for selecting a formulation strategy based on this compound's properties.
References
- 1. Glycyrrhiza glabra: Chemistry and Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Predictive Potential of BCS and Pharmacokinetic Parameters on Study Outcome: Analysis of 198 In Vivo Bioequivalence Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Self-emulsifying drug delivery systems (SEDDS) of coenzyme Q10: formulation development and bioavailability assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. japsonline.com [japsonline.com]
- 12. Dissolution enhancement of glibenclamide by solid dispersion: solvent evaporation versus a supercritical fluid-based solvent -antisolvent technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. sciresjournals.com [sciresjournals.com]
- 16. researchgate.net [researchgate.net]
- 17. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. juniperpublishers.com [juniperpublishers.com]
- 20. Quantitative analysis of Glycyrrhizic acid from a polyherbal preparation using liquid chromatographic technique - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
Technical Support Center: Minimizing Off-Target Effects of Glabrol in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Glabrol in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
This compound is known to be an inhibitor of Acyl-coenzyme A: cholesterol acyltransferase (ACAT). This enzyme is involved in the esterification of free cholesterol.[1]
Q2: What are the potential off-target signaling pathways affected by this compound and structurally related compounds?
This compound and other flavonoids from licorice root, such as Glabridin, Isoliquiritigenin, and Licochalcone A, have been reported to modulate several signaling pathways, which could represent potential off-target effects. These include:
-
MAPK Signaling Pathway: Compounds structurally similar to this compound have been shown to inhibit components of the MAPK pathway, including JNK1, ERK1/2, and p38.[2][3][4][5]
-
PI3K/Akt/mTOR Signaling Pathway: Licochalcone A, a related flavonoid, has been observed to inhibit this pathway, which is crucial for cell proliferation and survival.[6][7]
-
NF-κB Signaling Pathway: Glabridin and other licorice flavonoids can suppress the NF-κB pathway, a key regulator of inflammation.[4][5]
-
GABAergic System: this compound has been reported to have hypnotic effects through positive allosteric modulation of GABA-A receptors.[8]
Q3: Are there any known quantitative data on this compound's off-target interactions?
Direct and comprehensive quantitative off-target screening data for this compound against a broad panel of kinases, GPCRs, or ion channels is limited in publicly available literature. Most of the available information pertains to its primary target, ACAT, or the effects of structurally similar compounds on various signaling pathways. Researchers should consider performing their own off-target profiling to better understand the selectivity of this compound in their specific experimental system.
Q4: What are some general strategies to minimize off-target effects of small molecules like this compound?
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize the engagement of lower-affinity off-targets.
-
Use Structurally Unrelated Control Compounds: Employ a control compound with a different chemical scaffold that targets the same primary protein (ACAT) to distinguish on-target from off-target effects.
-
Phenotype Rescue with Target Overexpression or Knockdown: Overexpression of the intended target (ACAT) should rescue the phenotype caused by this compound if the effect is on-target. Conversely, knockdown of the target should phenocopy the effect.
-
Perform Dose-Response Curves: A clear dose-response relationship for the observed phenotype is indicative of a specific interaction.
-
Monitor Cell Health: Assess cytotoxicity at all tested concentrations to ensure that the observed effects are not due to general cellular toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cellular phenotype observed. | Off-target effects of this compound. | 1. Perform a dose-response experiment to confirm the phenotype is concentration-dependent. 2. Use a structurally unrelated ACAT inhibitor as a control. 3. Attempt to rescue the phenotype by overexpressing ACAT. 4. Screen this compound against a panel of common off-targets (e.g., kinase panel) to identify potential unintended targets. |
| Inconsistent results between experiments. | Variability in cell culture conditions or this compound preparation. | 1. Ensure consistent cell passage number and health. 2. Prepare fresh stock solutions of this compound for each experiment. 3. Verify the final concentration of this compound in the cell culture medium. |
| High level of cytotoxicity observed. | This compound concentration is too high or off-target toxicity. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 for cytotoxicity in your cell line. 2. Work at concentrations well below the cytotoxic threshold. 3. Investigate potential toxic off-targets (e.g., hERG channel, cytochrome P450 enzymes). |
| Observed effect does not correlate with ACAT inhibition. | The phenotype is mediated by an off-target of this compound. | 1. Consult literature for known off-targets of structurally similar flavonoids. 2. Use computational tools to predict potential off-targets based on this compound's structure. 3. Perform experimental validation of predicted off-targets (e.g., binding assays, functional assays). |
Quantitative Data Summary
Due to the limited availability of direct quantitative off-target data for this compound, this table includes data for this compound's primary target and cytotoxicity data for the structurally related compound, Glabridin, as a reference.
| Compound | Target/Assay | Cell Line | IC50 / LC10 | Reference |
| This compound | Acyl-coenzyme A: cholesterol acyltransferase (ACAT) | Rat liver microsomes | 24.6 µM | [1] |
| Glabrene (impurity in Glabridin) | Zebrafish toxicity | Wild-type zebrafish larvae | LC10 of 2.8 μM | [9] |
Experimental Protocols
Protocol 1: Assessing Off-Target Kinase Inhibition using a Kinase Panel Screen
This protocol provides a general workflow for screening this compound against a panel of recombinant kinases to identify potential off-target interactions.
Workflow Diagram:
Caption: Workflow for kinase off-target screening.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Panel Selection: Choose a reputable commercial service that offers kinase screening panels (e.g., Eurofins, Promega, Reaction Biology). Select a panel that covers a broad range of the human kinome.
-
Concentration Selection: Select initial screening concentrations. A common approach is to screen at two concentrations, for example, 1 µM and 10 µM, to identify potent and weaker interactions.
-
Screening: The service provider will perform the kinase activity assays (e.g., radiometric, fluorescence, or luminescence-based assays) in the presence of this compound at the specified concentrations.
-
Data Analysis:
-
The raw data will be provided as the percentage of kinase activity remaining in the presence of this compound compared to a vehicle control (DMSO).
-
Calculate the percent inhibition for each kinase: Percent Inhibition = 100 - Percent Remaining Activity.
-
Identify "hits" based on a predefined threshold (e.g., >50% inhibition at 10 µM).
-
-
Follow-up Studies: For any identified hits, perform follow-up dose-response experiments to determine the IC50 value, which represents the concentration of this compound required to inhibit the kinase activity by 50%.
Protocol 2: General Cytotoxicity Assay using MTT
This protocol describes a common method to assess the general cytotoxicity of this compound in a specific cell line.
Workflow Diagram:
Caption: Workflow for a general cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed the cells of interest into a 96-well plate at a predetermined density and allow them to attach and grow overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium from a concentrated stock solution. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value for cytotoxicity.
-
Signaling Pathway Diagrams
Potential Off-Target Signaling Pathways of this compound-related Compounds
References
- 1. This compound, an acyl-coenzyme A: cholesterol acyltransferase inhibitor from licorice roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Review on the Diverse Biological Effects of Glabridin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. greenmedinfo.com [greenmedinfo.com]
- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 9. Toxic Features and Metabolomic Intervention of Glabrene, an Impurity Found in the Pharmaceutical Product of Glabridin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Glabrol Yield During Extraction
Welcome to the technical support center for Glabrol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the yield of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound?
A1: The choice of solvent significantly impacts the extraction yield of this compound. Generally, solvents with moderate to low polarity are more effective for extracting flavonoids like this compound. Dichloromethane and ethyl acetate have been shown to yield a higher percentage of glabridin, a structurally similar isoflavonoid, compared to more polar solvents like ethanol and acetone.[1] For a balance of safety and efficiency, a mixture of ethanol and water can also be utilized, with optimization of the ratio being crucial.[2]
Q2: What are the optimal temperature and time for this compound extraction?
A2: The optimal temperature and duration for extraction are interdependent. For dipping extraction methods, increasing the temperature to around 50°C can significantly reduce the required extraction time.[2] For instance, an extraction for 60 minutes at 50°C can yield comparable results to a 90-minute extraction at room temperature.[2] However, prolonged exposure to high temperatures should be avoided to prevent the degradation of thermolabile compounds.
Q3: Which extraction method is recommended for maximizing this compound yield?
A3: Several extraction methods can be employed, each with its advantages and disadvantages.
-
Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[3]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to faster extraction. However, care must be taken to avoid overheating, which can degrade this compound.[3]
-
Soxhlet Extraction: A classical and exhaustive method that ensures high extraction efficiency but can be time-consuming and may expose the extract to prolonged heat.
-
Maceration (Dipping): A simple and straightforward method, though it may be less efficient and require longer extraction times compared to other techniques.[3]
For a balance of efficiency and yield, UAE is often a favorable choice.
Q4: How can I be sure that I have successfully extracted this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the identification and quantification of this compound in your extract.[2] By comparing the retention time and UV-Vis spectrum of a peak in your sample chromatogram to that of a certified this compound standard, you can confirm its presence and determine its concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inappropriate Solvent: The solvent polarity may not be optimal for this compound solubility. 2. Insufficient Extraction Time/Temperature: The extraction parameters may not be sufficient to extract the compound effectively. 3. Poor Quality of Plant Material: The concentration of this compound in the raw material may be low. 4. Degradation of this compound: Exposure to excessive heat, light, or pH changes during extraction. | 1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., dichloromethane, ethyl acetate, ethanol-water mixtures). A study on the related compound glabridin showed higher yields with less polar solvents.[1] 2. Parameter Optimization: Systematically vary the extraction time and temperature to find the optimal conditions for your specific setup. An extraction at 50°C for 60 minutes has been shown to be effective for similar compounds.[2] 3. Source High-Quality Material: Ensure the Glycyrrhiza glabra roots are from a reputable source and have been stored correctly. 4. Control Extraction Conditions: Use methods that allow for precise temperature control (e.g., UAE with a cooling bath). Protect the extract from light by using amber glassware. |
| Presence of Impurities in the Extract | 1. Co-extraction of other compounds: The chosen solvent may also be extracting other compounds with similar solubility. 2. Complex plant matrix: Licorice root contains a wide variety of phytochemicals. | 1. Solvent Selectivity: Use a solvent that is more selective for this compound. Stepwise extraction with solvents of increasing polarity can also be effective. 2. Purification: Employ chromatographic techniques such as column chromatography or preparative HPLC to purify the crude extract and isolate this compound. |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: Natural variation in the phytochemical content of the plant. 2. Inconsistent Extraction Parameters: Slight variations in temperature, time, or solvent-to-solid ratio. | 1. Standardize Raw Material: If possible, use a single, homogenized batch of plant material for all experiments. 2. Maintain Strict Protocol: Ensure all extraction parameters are precisely controlled and recorded for each batch. |
Data on Extraction Parameters
The following tables summarize quantitative data from studies on the extraction of flavonoids from Glycyrrhiza glabra. While specific data for this compound is limited, the data for the structurally similar compound glabridin can provide valuable insights for optimizing this compound extraction.
Table 1: Effect of Different Solvents on the Yield of Glabridin and Total Flavonoids [1]
| Solvent | Glabridin Content (%) | Total Flavonoid Content (%) |
| Dichloromethane | 6.65 | 18.21 |
| Ethyl Acetate | 5.59 | 16.89 |
| Acetone | 5.09 | 15.76 |
| Ethanol | 3.73 | 12.54 |
Table 2: Optimized Conditions for Simultaneous Extraction of Glycyrrhizic Acid and Glabridin [2]
| Parameter | Optimal Condition |
| Solvent | Ethanol:Water (30:70, v/v) |
| Extraction Method | Dipping |
| Temperature | 50°C |
| Time | 60 minutes |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
Materials:
-
Dried and powdered Glycyrrhiza glabra root
-
Selected solvent (e.g., Dichloromethane or Ethanol:Water 70:30)
-
Ultrasonic bath with temperature control
-
Filter paper or vacuum filtration system
-
Rotary evaporator
-
HPLC system for analysis
Procedure:
-
Weigh 10 g of powdered licorice root and place it in a 250 mL flask.
-
Add 100 mL of the selected solvent to the flask.
-
Place the flask in the ultrasonic bath.
-
Set the temperature to 40°C and sonicate for 30 minutes.
-
After sonication, filter the mixture to separate the extract from the solid plant material.
-
Collect the filtrate and concentrate it using a rotary evaporator at a temperature not exceeding 50°C.
-
Redissolve a known amount of the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis to determine the this compound yield.
Signaling Pathways and Experimental Workflows
This compound and other licorice flavonoids are known to interact with key signaling pathways involved in inflammation and cellular stress responses, such as the NF-κB and MAPK pathways.[4][5][6] Understanding these interactions is crucial for researchers in drug development.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Addressing Glabrol-Induced Cytotoxicity in Non-Cancerous Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Glabrol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity in non-cancerous cell lines during your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to non-cancerous cell lines?
A1: The cytotoxic profile of this compound in non-cancerous cell lines is not extensively documented in publicly available research. However, studies on extracts from Glycyrrhiza glabra (licorice), from which this compound is derived, and some of its other constituents, have shown variable effects. For instance, a methanol extract of G. glabra showed a high IC50 value (low cytotoxicity) in HEK-293 cells[1], and other extracts have demonstrated protective effects in human lymphocytes[2]. Conversely, some components of licorice have shown cytotoxicity in specific contexts. Therefore, it is crucial to empirically determine the cytotoxic potential of your specific this compound preparation in your chosen non-cancerous cell line.
Q2: What are the typical signs of this compound-induced cytotoxicity?
A2: Cytotoxicity can manifest in several ways, including:
-
Reduced cell viability and proliferation: A noticeable decrease in the number of live cells.
-
Morphological changes: Cells may appear rounded, shrunken, detached from the culture surface, or show signs of membrane blebbing.
-
Increased lactate dehydrogenase (LDH) release: LDH is a cytosolic enzyme released into the culture medium upon cell membrane damage.
-
Apoptosis induction: Look for signs like chromatin condensation, DNA fragmentation, and activation of caspases.
-
Metabolic dysfunction: A decrease in metabolic activity, which can be measured by assays like the MTT or resazurin assay.
Q3: Which non-cancerous cell lines are commonly used to assess the cytotoxicity of natural compounds like this compound?
A3: A variety of non-cancerous cell lines can be used to evaluate the safety profile of a compound. Commonly used lines include:
-
Human embryonic kidney cells (HEK-293): A robust and easy-to-culture cell line.
-
Normal human dermal fibroblasts (NHDF): Representative of connective tissue cells.[3]
-
Human umbilical vein endothelial cells (HUVECs): A model for the vascular endothelium.[4][5]
-
Primary human hepatocytes: Provide a more physiologically relevant model for liver toxicity, though they are more challenging to culture.[6][7][8][9][10]
-
Vero cells (from African green monkey kidney): Often used in toxicology studies.[8]
-
MCF-10A (non-tumorigenic breast epithelial cells): A model for normal breast tissue.
Q4: What are the potential molecular mechanisms underlying this compound's effects on cells?
A4: While the specific mechanisms of this compound in non-cancerous cells are not fully elucidated, compounds from Glycyrrhiza glabra are known to modulate several key signaling pathways that regulate cell survival, proliferation, and inflammation. These include the Mitogen-Activated Protein Kinase (MAPK), c-Jun N-terminal Kinase (JNK), Nuclear Factor-kappa B (NF-κB), and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[11][12][13][14][15] Dysregulation of these pathways could contribute to cytotoxic effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed at low this compound concentrations. | Cell line is particularly sensitive. | - Perform a dose-response experiment with a wider range of lower concentrations to determine a non-toxic working concentration.- Consider using a more resistant non-cancerous cell line for your specific application. |
| Purity of the this compound compound is low. | - Verify the purity of your this compound stock using appropriate analytical methods (e.g., HPLC, mass spectrometry).- If possible, source a higher purity compound. | |
| Solvent toxicity. | - Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cell line (typically <0.5%).- Run a solvent-only control to assess its effect on cell viability. | |
| Inconsistent cytotoxicity results between experiments. | Variation in cell density at the time of treatment. | - Standardize your cell seeding density and ensure cells are in the logarithmic growth phase when treated.- Perform a cell count before seeding to ensure consistency. |
| Differences in serum concentration. | - Maintain a consistent serum percentage in your culture medium for all experiments.- Consider serum starvation prior to treatment to synchronize cell cycles, but be aware this can also affect cell sensitivity to some compounds. | |
| Contamination of cell culture. | - Regularly check your cell cultures for signs of microbial contamination.- Perform mycoplasma testing on your cell stocks. | |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | This compound may be affecting mitochondrial function without causing immediate cell membrane rupture. | - Use multiple cytotoxicity assays that measure different cellular endpoints (e.g., metabolic activity, membrane integrity, apoptosis).- An MTT assay measures metabolic activity and can be affected by compounds that interfere with mitochondrial respiration, while an LDH assay measures membrane integrity. |
| This compound is cytostatic rather than cytotoxic at the tested concentrations. | - Perform a cell proliferation assay (e.g., cell counting over time, BrdU incorporation) to distinguish between inhibition of cell growth and direct cell killing. |
Quantitative Data Summary
The following table summarizes available IC50 values for Glycyrrhiza glabra extracts in some non-cancerous cell lines. Data for pure this compound is limited.
| Cell Line | Compound/Extract | IC50 Value | Reference |
| HEK-293 | Methanolic extract of G. glabra roots | 280.05 ± 5.21 µg/mL | [1] |
| HaCaT (human keratinocytes) | Methanolic extract of G. glabra roots | 158.8 µg/mL | [16] |
| MRC-5 (human fetal lung fibroblasts) | G. glabra extract | > 100 µg/mL | [16] |
| Vero (monkey kidney epithelial cells) | Chloroform extract of G. glabra | > 100 µM (for 18 β-glycyrrhetic acid) | [8] |
Note: The IC50 values can vary significantly depending on the specific extract, purity of the compound, cell line, and experimental conditions. It is highly recommended to determine the IC50 of this compound empirically in your experimental system.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control for cytotoxicity.
-
Remove the old medium from the cells and add the this compound dilutions and controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 5 mg/mL in PBS, diluted in medium) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay measures the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of compromised cell membrane integrity.
Methodology:
-
Follow steps 1-4 of the MTT assay protocol.
-
Collect the cell culture supernatant from each well.
-
Prepare a cell lysate from control wells to determine the maximum LDH release.
-
In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Methodology:
-
Seed cells in a 6-well plate and treat with this compound as described previously.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
Visualizations
References
- 1. Effect of Marine-Derived Saccharides on Human Skin Fibroblasts and Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. promocell.com [promocell.com]
- 4. Human Umbilical Vein Endothelial Cells (HUVECs) in Pharmacology and Toxicology: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of human umbilical vein endothelial cells (HUVECs) as an in vitro model to assess the toxicity of nanoparticles to endothelium: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The breakthrough in primary human hepatocytes in vitro expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycerol induces G6pc in primary mouse hepatocytes and is the preferred substrate for gluconeogenesis both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycerol induces G6pc in primary mouse hepatocytes and is the preferred substrate for gluconeogenesis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. mdpi.com [mdpi.com]
- 11. Licorice (Glycyrrhiza glabra L.)-Derived Phytochemicals Target Multiple Signaling Pathways to Confer Oncopreventive and Oncotherapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oncopreventive and oncotherapeutic potential of licorice triterpenoid compound glycyrrhizin and its derivatives: Molecular insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Accurate Glabridin Detection by HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining High-Performance Liquid Chromatography (HPLC) protocols for the accurate detection and quantification of Glabridin.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC protocol for Glabridin analysis?
A1: A common starting point for analyzing Glabridin, a major isoflavone in Glycyrrhiza glabra (licorice), is a Reverse-Phase HPLC (RP-HPLC) method with UV detection.[1][2] A typical setup uses a C18 column and a gradient elution with a mobile phase consisting of an acidified aqueous solvent and an organic solvent like acetonitrile or methanol.[2][3] Detection is commonly performed at 280 nm, where Glabridin exhibits strong absorbance.[1][4][5][6]
Q2: How should I prepare a licorice root sample for Glabridin analysis?
A2: A standard procedure involves solvent extraction. First, the licorice roots should be dried, sliced, and ground into a fine powder.[7] The powder is then extracted with a suitable solvent, such as methanol or ethanol, often with the aid of sonication to improve extraction efficiency.[4][7] For instance, 50 mg of powdered extract can be dissolved in 50 mL of diluent and sonicated.[4] The resulting extract should be filtered through a 0.45 µm syringe filter before injection into the HPLC system to remove particulate matter.[3][4]
Q3: What are the critical parameters to validate for a Glabridin HPLC method?
A3: According to International Conference on Harmonisation (ICH) guidelines, the key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[3] This often involves forced degradation studies.[3]
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.[3][4]
-
Precision: Assessed at the system (repeatability) and method levels.[3]
-
Accuracy: Often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte.[3][4]
-
Sensitivity: Determined by establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ).[3][4]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of Glabridin.
Peak Shape Problems
Q4: Why is my Glabridin peak tailing?
A4: Peak tailing for Glabridin, a phenolic compound, can be caused by several factors:
-
Secondary Silanol Interactions: Active silanol groups on the silica-based C18 column can interact with the polar functional groups of Glabridin. Adding a small amount of acid (e.g., 0.1-0.2% acetic or formic acid) to the mobile phase can suppress this interaction by protonating the silanols.[2][8]
-
Column Contamination: Strongly retained impurities from previous injections can interact with the analyte. Flushing the column with a strong solvent is recommended.[9]
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.[10][11]
-
Deterioration of the Column: A void at the column inlet or a damaged stationary phase can cause tailing. This may require replacing the guard column or the analytical column itself.[12]
Q5: My Glabridin peak is showing fronting or splitting. What should I do?
A5:
-
Peak Fronting: This is often caused by injecting the sample in a solvent that is stronger than the initial mobile phase.[11] Ensure your sample is dissolved in a solvent with a composition similar to or weaker than the starting mobile phase conditions.[10][11] Column overload can also be a cause.[11]
-
Split Peaks: A common cause is a partially blocked inlet frit or a void at the head of the column.[9] Back-flushing the column (disconnected from the detector) may resolve a blocked frit. If a void has formed, the column may need to be replaced.[9]
Retention Time & Resolution Issues
Q6: The retention time for my Glabridin peak is drifting. How can I stabilize it?
A6: Retention time drift is often related to the mobile phase or the column temperature.
-
Mobile Phase Composition: In reverse-phase chromatography, even a small change in the organic solvent percentage can significantly shift retention times.[12] Prepare mobile phases carefully and consistently, preferably by weight. Inadequate degassing can also lead to issues.[12][13]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A typical equilibration time is 5-10 column volumes.[11]
-
Temperature Fluctuation: HPLC separations are sensitive to temperature changes.[12] Using a column thermostat is crucial for maintaining consistent retention times.[14]
-
Changing pH: If using a buffer, ensure its pH is stable and consistent between batches, as pH affects the ionization state of the analyte.[13]
Q7: I am seeing poor resolution between the Glabridin peak and an adjacent impurity. How can I improve the separation?
A7: To improve resolution, you can adjust the separation's selectivity, efficiency, or retention.
-
Optimize Mobile Phase: Adjusting the gradient slope is a powerful tool. A shallower gradient can increase separation between closely eluting peaks.[15] You can also try changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH of the aqueous phase, as these changes can alter selectivity.[14]
-
Increase Column Efficiency: Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column to increase the plate number (N), which leads to sharper peaks and better resolution.[14]
-
Adjust Temperature: Changing the column temperature can alter the selectivity of the separation for some compounds.
Baseline and Sensitivity Issues
Q8: My chromatogram has a noisy or drifting baseline. What are the common causes?
A8:
-
Mobile Phase Issues: Impurities in the mobile phase solvents or buffers can cause a noisy or rising baseline, particularly in gradient elution.[13] Use high-purity HPLC-grade solvents and ensure proper mixing and degassing.[16]
-
Detector Problems: A failing detector lamp can cause significant noise. Air bubbles in the flow cell are another common cause; purge the system to remove them.[17]
-
Contamination: A contaminated guard or analytical column can bleed impurities, leading to baseline disturbances.
Q9: The sensitivity of my Glabridin peak is low. How can I increase the signal?
A9:
-
Check Detection Wavelength: Confirm you are monitoring at the wavelength of maximum absorbance for Glabridin, which is typically around 280 nm.[1][2][3] A photodiode array (PDA) detector can be used to confirm the UV spectrum.[5]
-
Optimize Sample Preparation: Ensure your extraction protocol is efficient for Glabridin.
-
Increase Injection Volume: If your peak shape is good, you may be able to increase the injection volume to get a larger signal. Be cautious of overloading the column.
-
System Check: Leaks in the system or issues with the injector can lead to only a portion of the sample reaching the column, resulting in a smaller peak.
Experimental Protocols & Data
Protocol 1: Standard RP-HPLC Method for Glabridin Quantification
This protocol is a synthesis of validated methods for the quantification of Glabridin in licorice extracts.[2][3][4]
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV/PDA detector.
-
Column: Inertsil ODS-3V C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[4]
-
Mobile Phase:
-
Solvent A: 0.2% Acetic Acid in Water.[2]
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A gradient program can be optimized for separation. A starting point could be:
-
0-25 min: 40% B
-
25-45 min: 40-60% B
-
45-55 min: 60-80% B
-
Followed by a wash and re-equilibration step. (Note: A simpler isocratic method with Acetonitrile:Water (70:30) with 2% Acetic Acid has also been reported).[1]
-
-
Column Temperature: 40°C.[4]
-
Detection: UV detection at 280 nm.[4]
-
Standard Preparation: Prepare a stock solution of pure Glabridin standard in methanol. Create a series of working standards by diluting the stock solution to generate a calibration curve.
-
Sample Preparation: Weigh 50 mg of powdered licorice extract, dissolve in 50 mL of methanol, sonicate for 10-15 minutes, and filter through a 0.45 µm filter.[4]
Quantitative Data Summary
The following tables summarize typical performance characteristics for a validated Glabridin HPLC method.
Table 1: System Suitability Parameters
| Parameter | Typical Value | Purpose |
| Tailing Factor | ≤ 2.0 | Measures peak symmetry. |
| Theoretical Plates | > 2000 | Measures column efficiency. |
| Resolution | > 2.0 | Measures the separation between adjacent peaks. |
Data synthesized from general HPLC validation guidelines.[3]
Table 2: Method Validation Parameters for Glabridin
| Parameter | Reported Value | Reference |
| Linearity Range | 0.10 – 5.025 µg/mL | [4] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| LOD (Limit of Detection) | 0.15 µg/mL | [3] |
| LOQ (Limit of Quantitation) | 0.2 µg/mL | [4] |
| Accuracy (% Recovery) | 95.2 - 103.4% | [4] |
Visual Guides
Experimental Workflow
Caption: Workflow for Glabridin quantification from sample preparation to final analysis.
Troubleshooting Logic: Peak Tailing
Caption: A decision tree for troubleshooting Glabridin peak tailing in HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of HPLC and HPTLC Methods for Estimation of Glabridin in Extracts of Glycyrrhiza glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. Phyto-chemical screening of Root Extracts of Glycyrrhiza glabra by Spectroscopic Methods (UV-VIS Spectrophotometer, FTIR & HPLC) | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 7. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. ijsdr.org [ijsdr.org]
- 11. HPLC Troubleshooting | Thermo Fisher Scientific - AL [thermofisher.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. HPLC故障排除指南 [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. Optimizing HPLC/UHPLC Systems â General Recommendations [ssi.shimadzu.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Managing confounding variables in Glabrol experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glabrol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, a flavonoid isolated from licorice root (Glycyrrhiza glabra), is primarily known for its positive allosteric modulation of GABAA-benzodiazepine (BZD) receptors.[1][2] It has been shown to inhibit [3H]flumazenil binding to these receptors, suggesting it acts at or near the benzodiazepine binding site.[1][2] This interaction enhances the effect of GABA, leading to sedative and hypnotic effects.[1][2] Additionally, this compound has been identified as an inhibitor of acyl-coenzyme A: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification.[3]
Q2: In which signaling pathways is this compound known to be involved?
This compound is implicated in several key signaling pathways:
-
GABAergic Signaling: As a positive allosteric modulator of GABAA receptors, this compound enhances inhibitory neurotransmission.[1][2]
-
NF-κB Signaling Pathway: Like other flavonoids from licorice, this compound is suggested to have anti-inflammatory properties, which may involve the inhibition of the NF-κB signaling pathway.
-
MAPK/JNK Signaling Pathway: Flavonoids from licorice have been shown to modulate MAPK signaling pathways, which are involved in cellular processes like proliferation and apoptosis.
Q3: What are the known quantitative parameters of this compound's activity?
Here is a summary of the reported quantitative data for this compound:
| Parameter | Value | Target/System | Reference |
| Ki | 1.63 µM | GABAA-BZD receptors (rat cerebral cortex) | [1][2] |
| IC50 | 24.6 µM | Rat liver microsomal ACAT activity | [3] |
| IC50 | 26.0 µM | Cholesteryl ester formation in HepG2 cells | [3] |
Q4: What are the expected outcomes of a pentobarbital-induced sleep test with this compound?
In a pentobarbital-induced sleep test, this compound is expected to potentiate the hypnotic effects of pentobarbital. Specifically, administration of this compound should lead to a dose-dependent:
-
Decrease in sleep latency: The time it takes for the animal to fall asleep after pentobarbital injection should be shorter.[1][2]
-
Increase in sleep duration: The total time the animal remains asleep should be longer.[1][2]
Experimental Protocols
Protocol 1: Pentobarbital-Induced Sleep Potentiation in Mice
This protocol is designed to assess the hypnotic effects of this compound by measuring its ability to potentiate pentobarbital-induced sleep.
Materials:
-
This compound
-
Pentobarbital sodium
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Male ICR mice (or other appropriate strain)
-
Animal cages
-
Syringes and needles for oral gavage and intraperitoneal injection
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental environment for at least one week before the experiment.
-
Fasting: Fast the mice for 12-24 hours before the experiment to minimize variability in drug absorption.[3][4]
-
Grouping: Randomly assign mice to control and treatment groups (n=8-10 per group).
-
This compound Administration: Administer this compound (e.g., 5, 10, 25, and 50 mg/kg) or vehicle orally (p.o.) to the respective groups.[1][2]
-
Pre-treatment Time: Allow for a pre-treatment period of 30-45 minutes for this compound to be absorbed.[4][5]
-
Pentobarbital Injection: Administer pentobarbital (e.g., 30-45 mg/kg) via intraperitoneal (i.p.) injection to all mice.[3][4][5]
-
Observation: Immediately after pentobarbital injection, place each mouse in an individual cage and start observation.
-
Measure Sleep Latency: Record the time from pentobarbital injection until the loss of the righting reflex (the mouse does not right itself when placed on its back). This is the sleep latency.[3][4]
-
Measure Sleep Duration: Record the time from the loss of the righting reflex until its recovery. This is the sleep duration.[3][4]
Protocol 2: [3H]Flumazenil Binding Assay
This assay is used to determine the binding affinity of this compound to the benzodiazepine site on the GABAA receptor.
Materials:
-
This compound
-
[3H]Flumazenil (radioligand)
-
Unlabeled flumazenil or diazepam (for non-specific binding)
-
Rat cerebral cortex membranes
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from rat cerebral cortex.
-
Assay Setup: In test tubes, combine the rat cortical membranes, [3H]Flumazenil (at a concentration near its Kd), and varying concentrations of this compound.
-
Total and Non-specific Binding:
-
Total Binding: Tubes containing only membranes and [3H]Flumazenil.
-
Non-specific Binding: Tubes containing membranes, [3H]Flumazenil, and a high concentration of unlabeled flumazenil or diazepam.
-
-
Incubation: Incubate the tubes at a specific temperature (e.g., 0-4°C) for a set period (e.g., 30-90 minutes) to reach binding equilibrium.[6]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters under vacuum. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]Flumazenil).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Troubleshooting Guides
In Vivo Experiments (Pentobarbital-Induced Sleep)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in sleep latency/duration | - Inconsistent drug administration (volume, site) - Stress from handling - Environmental disturbances (noise, light) - Non-fasted animals | - Ensure consistent i.p. and p.o. administration techniques. - Handle animals gently and consistently across all groups. - Conduct experiments in a quiet, dimly lit room.[7] - Ensure all animals are properly fasted for the same duration.[3][4] |
| No significant effect of this compound | - Inadequate dose - Poor solubility/bioavailability of this compound - Incorrect pre-treatment time | - Perform a dose-response study with a wider range of this compound concentrations. - Use an appropriate vehicle to ensure this compound is fully dissolved or suspended. - Optimize the pre-treatment time to coincide with peak plasma concentrations of this compound. |
| Unexpected animal behavior (e.g., hyperactivity) | - Off-target effects of this compound - Contaminants in the this compound sample | - Consider potential paradoxical reactions. - Ensure the purity of the this compound sample using analytical techniques (e.g., HPLC). |
In Vitro Experiments ([3H]Flumazenil Binding Assay)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High non-specific binding | - Hydrophobic nature of this compound or radioligand - Insufficient washing - Radioligand degradation | - Pre-treat filters with a blocking agent (e.g., polyethyleneimine). - Optimize the number and volume of washes. - Use fresh, high-purity radioligand. |
| Low specific binding | - Inactive receptor preparation - Insufficient incubation time - Incorrect buffer pH or composition | - Prepare fresh membrane fractions and store them properly. - Perform a time-course experiment to determine the time to reach binding equilibrium. - Verify the pH and composition of all buffers. |
| Inconsistent results between replicates | - Pipetting errors - Incomplete filtration or washing - Variability in membrane protein concentration | - Calibrate pipettes and use consistent pipetting techniques. - Ensure a consistent and rapid filtration and washing process for all samples. - Perform a protein assay to ensure equal amounts of membrane protein in each tube. |
Visualizations
Caption: General experimental workflow for in vivo and in vitro studies of this compound.
Caption: this compound's positive allosteric modulation of the GABA-A receptor.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. e-nps.or.kr [e-nps.or.kr]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Pentobarbital-induced sleep test [bio-protocol.org]
- 4. 2.11. Pentobarbital-Induced Sleep Test [bio-protocol.org]
- 5. Potentiating Effects of Lactuca sativa on Pentobarbital-Induced Sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of [3H]-imidazenil binding to rat brain membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Glabrol Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the delivery of Glabrol across the blood-brain barrier (BBB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound to the brain?
A1: this compound, a promising neuroprotective flavonoid, faces significant hurdles in reaching the central nervous system (CNS). The primary obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells.[1] Key challenges include:
-
Low Permeability: The BBB restricts the passage of many molecules, particularly those that are not small and lipophilic.
-
Efflux Pumps: Transporter proteins like P-glycoprotein (P-gp) actively pump xenobiotics, including some flavonoids, out of the brain endothelial cells back into the bloodstream.[2]
-
Metabolic Instability: this compound may be subject to enzymatic degradation in the systemic circulation before it can reach the BBB.
Q2: Which nanocarrier strategies are most promising for this compound delivery across the BBB?
A2: Nanoparticle-based drug delivery systems are a leading strategy to enhance the transport of therapeutic agents like this compound across the BBB. The most commonly investigated nanocarriers for this purpose include:
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. Their surface can be modified with ligands to target specific receptors on the BBB for enhanced uptake.
-
Solid Lipid Nanoparticles (SLNs): SLNs are made from solid lipids and offer advantages such as high stability and the potential for controlled release.[3][4] They are a promising option for hydrophobic compounds like this compound.
Q3: What are the critical quality attributes to consider when formulating this compound-loaded nanoparticles?
A3: For successful BBB penetration, the following physicochemical properties of your this compound-loaded nanoparticles should be carefully controlled and characterized:
-
Particle Size: Generally, nanoparticles with a diameter between 10-100 nm are considered optimal for crossing the BBB.[5]
-
Surface Charge (Zeta Potential): A slightly positive surface charge can facilitate interaction with the negatively charged surface of brain endothelial cells, but a high positive charge can lead to toxicity.[5]
-
Encapsulation Efficiency (%EE): This determines the amount of this compound successfully loaded into the nanoparticles, which is crucial for delivering a therapeutic dose.
-
Drug Loading (%DL): This represents the percentage of the nanoparticle's weight that is the encapsulated drug.
-
Polydispersity Index (PDI): A PDI value below 0.3 indicates a homogenous population of nanoparticles, which is important for reproducible results.[6]
Troubleshooting Guides
Formulation & Characterization
| Issue | Potential Causes | Troubleshooting Steps |
| Low Encapsulation Efficiency (%EE) of this compound | 1. Poor solubility of this compound in the lipid matrix.[3] 2. Drug leakage during the formulation process. 3. Suboptimal lipid-to-drug ratio.[7] 4. Inappropriate choice of lipids or surfactants. | 1. Select lipids in which this compound has higher solubility. 2. Optimize the homogenization or sonication time and temperature. 3. Perform a loading efficiency curve by varying the lipid concentration while keeping the this compound concentration constant.[7] 4. For liposomes, consider using a different preparation method like thin-film hydration followed by extrusion.[8] For SLNs, explore different homogenization techniques (hot or cold).[6] |
| Particle Aggregation | 1. Insufficient surfactant concentration.[9] 2. High particle concentration. 3. Inappropriate storage conditions (temperature, pH).[3] 4. Zeta potential close to neutral, leading to reduced electrostatic repulsion. | 1. Increase the surfactant concentration or use a combination of surfactants. 2. Dilute the nanoparticle suspension. 3. Store nanoparticles at an appropriate temperature (e.g., 4°C) and in a suitable buffer. 4. Modify the surface of the nanoparticles to achieve a higher absolute zeta potential (e.g., > |20| mV). |
| Inconsistent Particle Size | 1. Inconsistent homogenization or sonication parameters. 2. Use of a broad range of lipid melting points in the formulation. 3. Aggregation during measurement. | 1. Standardize the parameters of your formulation process (e.g., time, power, temperature). 2. Ensure the lipids used have a narrow melting range. 3. Dilute the sample before measurement with an appropriate dispersant. |
In Vitro & In Vivo Experiments
| Issue | Potential Causes | Troubleshooting Steps |
| Low Permeability in In Vitro BBB Model | 1. The in vitro model has formed a very tight barrier (high TEER value). 2. The nanoparticle formulation is not optimized for transcytosis. 3. The concentration of nanoparticles used is too low. 4. Nanoparticles are interacting with the cell culture insert.[10] | 1. Verify the permeability of a known BBB-permeable compound as a positive control. 2. Consider surface modification of your nanoparticles with ligands that target receptors on brain endothelial cells (e.g., transferrin receptor). 3. Test a range of nanoparticle concentrations to assess for a dose-dependent effect.[1] 4. Check for non-specific binding of your nanoparticles to the insert material in a cell-free setup. |
| High Variability in In Vivo Brain Uptake Data | 1. Inconsistent administration of the nanoparticle formulation. 2. Variability in the BBB integrity of the animal models. 3. Inefficient extraction of this compound from the brain tissue. | 1. Ensure precise and consistent intravenous or intraperitoneal injections. 2. Use age- and weight-matched animals and handle them consistently to minimize stress, which can affect BBB permeability. 3. Optimize the brain tissue homogenization and drug extraction protocol. Validate the extraction recovery.[11] |
| Difficulty in Quantifying this compound in Brain Tissue | 1. Inefficient homogenization of brain tissue. 2. Interference from endogenous lipids and proteins during analysis.[12] 3. Low concentration of this compound in the brain. | 1. Use a high-speed homogenizer and ensure the tissue is completely disrupted.[13] 2. Employ a robust sample clean-up method such as solid-phase extraction (SPE) before HPLC analysis.[14] 3. Increase the injected dose of the this compound-loaded nanoparticles or optimize the formulation for higher brain accumulation. |
Quantitative Data Summary
Data presented below is analogous from studies on other flavonoids, such as quercetin, due to the limited availability of specific data for this compound-loaded nanoparticles.
Table 1: Physicochemical Properties of Flavonoid-Loaded Nanoparticles
| Nanoparticle Type | Flavonoid | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Chitosan-coated Nanoliposomes | Quercetin | ~150 | +30 to +40 | 71.14 | [10] |
| Solid Lipid Nanoparticles (SLNs) | Quercetin | ~200-300 | -20 to -30 | ~93 | [15] |
| Nanostructured Lipid Carriers (NLCs) | Quercetin | ~150-250 | -15 to -25 | ~91 | [15] |
Table 2: In Vitro BBB Permeability of Flavonoids and Nanoparticles
| Compound/Formulation | In Vitro Model | Apparent Permeability (Papp) (cm/s) | Reference |
| Quercetin (Free) | ECV304/C6 coculture | ~1.5 x 10⁻⁶ | [2] |
| Naringenin (Free) | ECV304/C6 coculture | ~4.5 x 10⁻⁶ | [2] |
| 30 nm Silica Nanoparticles | Primary rat brain endothelial cells and pericytes | ~3.56 x 10⁻⁶ | [1][16] |
| 100 nm Silica Nanoparticles | Primary rat brain endothelial cells and pericytes | ~0.14 x 10⁻⁶ | [1][16] |
| Metoclopramide-loaded PLGA Nanoparticles | MDCK cell line | 8.6 x 10⁻⁴ | [17] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a 70:30 molar ratio in chloroform in a round-bottom flask.[18]
-
Remove the organic solvent using a rotary evaporator at 45°C under vacuum to form a thin lipid film on the flask wall.[18]
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a phosphate-buffered saline (PBS, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to probe sonication or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (High-Pressure Homogenization - Hot Homogenization Technique)
-
Preparation of Phases:
-
Melt the solid lipid (e.g., glyceryl monostearate) at a temperature 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid.
-
Heat an aqueous surfactant solution (e.g., Poloxamer 188) to the same temperature.[19]
-
-
Emulsification:
-
Disperse the hot lipid phase into the hot aqueous surfactant solution under high-speed stirring to form a pre-emulsion.
-
-
Homogenization:
-
Homogenize the pre-emulsion using a high-pressure homogenizer for several cycles at high pressure (e.g., 500-1500 bar).[6]
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.
-
Protocol 3: In Vitro BBB Permeability Assay
-
Cell Culture:
-
Culture brain endothelial cells (e.g., bEnd.3) on the apical side of a Transwell® insert and, if using a co-culture model, culture astrocytes or pericytes on the basolateral side of the well.[20]
-
-
Barrier Formation:
-
Allow the cells to form a confluent monolayer with tight junctions. Monitor the barrier integrity by measuring the Transendothelial Electrical Resistance (TEER).
-
-
Permeability Study:
-
Replace the medium in the apical chamber with a medium containing the this compound-loaded nanoparticles at a known concentration.
-
At predetermined time points, collect samples from the basolateral chamber.
-
-
Quantification:
-
Quantify the concentration of this compound in the basolateral samples using a validated analytical method such as HPLC.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[17]
-
Protocol 4: Quantification of this compound in Brain Tissue by HPLC
-
Tissue Homogenization:
-
Protein Precipitation:
-
If not already done during homogenization, add a protein precipitating agent like acetonitrile or methanol to the homogenate.
-
Vortex the mixture and then centrifuge at high speed (e.g., 12,000 g for 10 minutes) to pellet the precipitated proteins.[11]
-
-
Extraction:
-
Collect the supernatant containing this compound.
-
For further purification and concentration, perform a liquid-liquid extraction or solid-phase extraction (SPE).
-
-
Analysis:
-
Evaporate the solvent from the final extract and reconstitute the residue in the HPLC mobile phase.
-
Inject the sample into the HPLC system for quantification.
-
Visualizations
References
- 1. Cell-Based in Vitro Blood–Brain Barrier Model Can Rapidly Evaluate Nanoparticles’ Brain Permeability in Association with Particle Size and Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoid permeability across an in situ model of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. Solid lipid nanoparticles (SLNs) [atomfair.com]
- 5. [PDF] Encapsulation Systems for Delivery of Flavonoids: A Review | Semantic Scholar [semanticscholar.org]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. NIBSC - Brain Tissue Preparation [nibsc.org]
- 14. Sample prep for LCMS - Extracting drugs from brain tissue - Chromatography Forum [chromforum.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. brieflands.com [brieflands.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cores.emory.edu [cores.emory.edu]
Technical Support Center: Glabrol Treatment in Chronic Disease Models
This guide provides technical support for researchers, scientists, and drug development professionals utilizing Glabrol, a key isoflavonoid from Glycyrrhiza glabra (licorice), in chronic disease models. While the compound "this compound" is specified, much of the existing literature focuses on a closely related and more extensively studied licorice isoflavan, "Glabridin." Given their structural similarities and shared origin, this guide leverages data from both compounds to provide a comprehensive resource for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in chronic disease models?
A1: this compound is a prenylated flavonoid isolated from the roots of Glycyrrhiza glabra.[1][2] Its therapeutic potential in chronic diseases stems primarily from its potent anti-inflammatory and antioxidant properties.[3][4] Mechanistically, this compound and its related compound Glabridin have been shown to inhibit key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) (p38 and JNK).[5][6] By suppressing these pathways, it downregulates the production of pro-inflammatory cytokines like TNF-α and IL-6, and enzymes such as COX-2 and iNOS.[4][6][7]
Q2: For which chronic disease models is this compound treatment most relevant?
A2: Due to its anti-inflammatory and metabolic regulatory effects, this compound is relevant for a variety of chronic disease models. These include, but are not limited to:
-
Chronic Inflammatory Diseases: Such as rheumatoid arthritis, inflammatory bowel disease (e.g., DSS-induced colitis), and gastritis.[3][5]
-
Metabolic Disorders: Including atherosclerosis, diabetes, and non-alcoholic fatty liver disease, where it can improve metabolic parameters and reduce oxidative stress.[7][8]
-
Neurodegenerative Diseases: Its neuroprotective effects are being explored in models of Alzheimer's and Parkinson's disease.[8]
-
Certain Cancers: this compound has demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.[5]
Q3: How should I reconstitute and administer this compound for in vivo studies?
A3: this compound is a lipophilic compound. For oral administration (p.o.), it is typically dissolved in a vehicle such as corn oil, olive oil, or a solution of Dimethyl Sulfoxide (DMSO) followed by dilution in saline or phosphate-buffered saline (PBS) containing a surfactant like Tween 80 to ensure stability and bioavailability. For intraperitoneal (i.p.) injection, a sterile-filtered solution in a vehicle like DMSO/saline is common. It is critical to perform a vehicle-only control in all experiments to ensure the observed effects are due to this compound and not the solvent. Always check the final concentration of DMSO, as high levels can be toxic.
Q4: What are the key biomarkers to measure when assessing the efficacy of this compound treatment?
A4: The choice of biomarkers depends on the disease model.
-
Inflammation: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or tissue homogenates via ELISA or multiplex assays.[5] Assess pathway activation by measuring phosphorylated proteins (e.g., p-p65, p-p38) via Western Blot.
-
Oxidative Stress: Evaluate markers like malondialdehyde (MDA) for lipid peroxidation and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH) levels in tissue.[7]
-
Disease-Specific Markers: For arthritis, this may include paw swelling and histological scores.[3] For metabolic syndrome, this could be blood glucose, lipid profiles, and liver enzyme levels.[8]
Troubleshooting Guide
Problem 1: I am not observing a therapeutic effect with this compound in my chronic disease model.
| Potential Cause | Troubleshooting Step |
| Inadequate Dose | The effective dose can vary significantly between models. Perform a dose-response study to identify the optimal concentration. Start with doses reported in the literature for similar models (see Table 1). |
| Insufficient Treatment Duration | Chronic models require prolonged treatment. The therapeutic effect may only become apparent after several weeks. Consider a pilot study with staggered endpoints to determine the onset of action. |
| Poor Bioavailability | This compound is hydrophobic. Ensure your administration vehicle is appropriate. An oral gavage with an oil-based vehicle may improve absorption compared to an aqueous suspension. |
| Compound Degradation | Prepare fresh solutions of this compound for each administration. Protect the compound from light and store it under appropriate conditions as recommended by the supplier. |
| Model Severity | The disease in your model may be too advanced for this compound to have a significant effect. Consider initiating treatment at an earlier stage of disease progression. |
Problem 2: I am observing toxicity or adverse effects (e.g., weight loss) in the treatment group.
| Potential Cause | Troubleshooting Step |
| Dose is Too High | Reduce the administered dose. Even if the dose is based on published studies, strain or substrain differences in mice/rats can alter tolerance. |
| Vehicle Toxicity | High concentrations of solvents like DMSO can be toxic. Ensure your vehicle control group shows no adverse effects and that the final solvent concentration is low (typically <5% DMSO). |
| Off-Target Effects | This compound is known to have phytoestrogenic effects.[3] If your model is sensitive to hormonal changes, this could be a confounding factor. Consider the hormonal status of your experimental animals. |
| Interaction with Other Pathways | Licorice compounds can have complex pharmacological profiles.[9] Evaluate standard toxicological markers (e.g., liver enzymes ALT/AST) to assess for organ-specific toxicity. |
Data Summary
Table 1: Examples of this compound and Glycyrrhiza glabra Extract (GGE) Dosages in Preclinical Models
| Compound/Extract | Disease Model | Species | Dose Range | Administration Route | Observed Effects | Citation |
| This compound | Pentobarbital-induced sleep | Mouse | 5 - 50 mg/kg | p.o. | Increased sleep duration | [10] |
| Glabridin | LPS-induced inflammation | Mouse | Not specified | Not specified | Reduced plasma TNF-α | [6] |
| Glabridin | High glucose conditions | ApoE-/- mice | Not specified | Not specified | Increased antioxidant enzymes (CAT, PON2) | [7] |
| GGE | Cisplatin-induced nephrotoxicity | Rat | 31.5 - 126 mg/kg/day | p.o. | Reduced kidney injury markers, anti-inflammatory effects | [11] |
| G. glabra | Chronic fatigue stress | Mouse | 100 - 200 mg/kg | p.o. | Attenuated behavioral alterations | [12] |
Note: This table is intended as a starting point. Doses must be optimized for each specific experimental model and design.
Key Signaling Pathway Modulated by this compound
The diagram below illustrates how this compound/Glabridin interferes with pro-inflammatory signaling. It inhibits the activation of key transcription factors like NF-κB and AP-1 by targeting upstream kinases in the MAPK and IKK pathways.
Caption: this compound's anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.
Experimental Protocols & Workflows
Protocol 1: General Workflow for Optimizing this compound Treatment Duration
This workflow provides a systematic approach to determine the most effective treatment duration for this compound in a new chronic disease model.
Caption: A two-phase workflow for optimizing this compound treatment duration in vivo.
Protocol 2: Troubleshooting Inconsistent In Vivo Results
This logical diagram helps researchers diagnose sources of variability in their experiments with this compound.
Caption: A decision tree for troubleshooting sources of experimental variability.
Protocol 3: Measurement of Inflammatory Cytokines in Serum
-
Sample Collection: At the experimental endpoint, collect whole blood via cardiac puncture or from the retro-orbital sinus into serum separator tubes.
-
Serum Separation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Storage: Carefully collect the supernatant (serum) and store it at -80°C until analysis to prevent degradation of cytokines.
-
Assay: Use a commercial ELISA or multiplex bead-based assay kit (e.g., Luminex) for the specific cytokines of interest (e.g., mouse TNF-α, IL-6). Follow the manufacturer's instructions precisely.
-
Quantification: Generate a standard curve using the provided recombinant cytokine standards. Calculate the concentration of cytokines in your samples by interpolating from the standard curve. Express results in pg/mL or ng/mL.
-
Analysis: Compare cytokine levels between the vehicle control group and the this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
References
- 1. Glycyrrhiza glabra (Licorice) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycyrrhiza glabra: Chemistry and Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemistry and Biological Properties of Glabridin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review on the Diverse Biological Effects of Glabridin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. The anti-inflammatory activity of licorice, a widely used Chinese herb - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypnotic effects and GABAergic mechanism of licorice (Glycyrrhiza glabra) ethanol extract and its major flavonoid constituent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolite profiling and nephroprotective potential of Glycyrrhiza glabra L. roots against cisplatin-induced nephrotoxicity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Glabrol and Other ACAT Inhibitors in Modulating Cholesterol Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Glabrol, a natural compound isolated from licorice root, with other synthetic Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, primarily Avasimibe and Pactimibe. This document synthesizes available in vitro data, details relevant experimental methodologies, and visualizes the underlying biological pathways to offer a clear perspective on their potential as therapeutic agents.
Introduction to ACAT Inhibition
Acyl-CoA:cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters.[1][2] These esters are then stored in lipid droplets within cells or incorporated into lipoproteins for transport.[2] There are two isoforms of this enzyme: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines.[2] By inhibiting ACAT, these compounds aim to reduce the accumulation of cholesteryl esters in macrophages, a key step in the formation of foam cells and the development of atherosclerotic plaques.[3]
Comparative Efficacy: In Vitro Data
The following tables summarize the available quantitative data on the inhibitory activity of this compound, Avasimibe, and Pactimibe against ACAT enzymes.
| Inhibitor | Target | IC50 (µM) | Source |
| This compound | Rat Liver Microsomal ACAT | 24.6 | [1] |
| Cholesteryl Ester Formation (HepG2 cells) | 26.0 | [1] | |
| Avasimibe | ACAT1 | 24 | MedChemExpress |
| ACAT2 | 9.2 | MedChemExpress | |
| Pactimibe (CS-505) | ACAT1 | 4.9 | MedChemExpress |
| ACAT2 | 3.0 | MedChemExpress | |
| ACAT (Liver) | 2.0 | MedChemExpress | |
| ACAT (Macrophages) | 2.7 | MedChemExpress | |
| ACAT (THP-1 cells) | 4.7 | MedChemExpress | |
| Cholesteryl Ester Formation | 6.7 | MedChemExpress |
Table 1: Comparative IC50 Values of ACAT Inhibitors. This table highlights the half-maximal inhibitory concentrations (IC50) of this compound, Avasimibe, and Pactimibe against ACAT enzymes from various sources. Lower IC50 values indicate greater potency.
Clinical Trial Outcomes: Avasimibe and Pactimibe
Despite promising preclinical data, clinical trials for both Avasimibe and Pactimibe in the treatment of atherosclerosis were largely unsuccessful and led to the discontinuation of their development for this indication.
| Inhibitor | Clinical Trial | Key Findings | Outcome |
| Avasimibe | A-PLUS | Did not favorably alter coronary atherosclerosis. Associated with a mild increase in LDL cholesterol. | Development for atherosclerosis halted[4] |
| Pactimibe (CS-505) | CAPTIVATE | No beneficial effect on the progression of carotid atherosclerosis. Associated with an increased incidence of major cardiovascular events. | Development for atherosclerosis halted[5] |
Table 2: Summary of Clinical Trial Outcomes for Avasimibe and Pactimibe. This table outlines the key findings and ultimate outcomes of major clinical trials for Avasimibe and Pactimibe.
Experimental Protocols
Rat Liver Microsomal ACAT Activity Assay
This assay is a common method to determine the in vitro inhibitory activity of compounds against ACAT.
Principle: The assay measures the enzymatic activity of ACAT in microsomes isolated from rat liver by quantifying the formation of radiolabeled cholesteryl esters from cholesterol and a radiolabeled fatty acyl-CoA substrate.
Procedure:
-
Microsome Isolation: Liver microsomes are prepared from rat liver tissue by differential centrifugation.
-
Reaction Mixture: A reaction mixture is prepared containing the isolated microsomes, a source of cholesterol (e.g., cholesterol-cyclodextrin inclusion complex), and a buffer solution.
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of a radiolabeled substrate, such as [14C]oleoyl-CoA.
-
Incubation: The reaction is incubated at 37°C for a specific period.
-
Termination and Extraction: The reaction is stopped by the addition of a solvent mixture (e.g., chloroform:methanol), and the lipids are extracted.
-
Analysis: The extracted lipids are separated by thin-layer chromatography (TLC), and the radioactivity of the cholesteryl ester band is quantified using a scintillation counter.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of ACAT activity (IC50) is calculated from the dose-response curve.[6]
Cholesteryl Ester Formation Assay in HepG2 Cells
This cell-based assay assesses the ability of a compound to inhibit cholesterol esterification in a cellular context.
Principle: The human hepatoma cell line, HepG2, is used as a model system to measure the intracellular formation of cholesteryl esters. The assay typically involves labeling cellular lipids with a radioactive precursor and quantifying the incorporation of the label into cholesteryl esters.
Procedure:
-
Cell Culture: HepG2 cells are cultured in appropriate media until they reach a suitable confluency.
-
Inhibitor Treatment: The cells are treated with the test compound at various concentrations for a specified duration.
-
Labeling: A radioactive precursor, such as [14C]oleic acid, is added to the cell culture medium.
-
Incubation: The cells are incubated to allow for the uptake and incorporation of the radioactive label into cellular lipids.
-
Lipid Extraction: The cellular lipids are extracted from the cells using a suitable solvent system.
-
Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC), and the radioactivity in the cholesteryl ester fraction is quantified.
-
IC50 Calculation: The IC50 value is determined as the concentration of the inhibitor that reduces the formation of labeled cholesteryl esters by 50%.[1]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for ACAT inhibitors is the direct inhibition of the ACAT enzyme, which prevents the esterification of free cholesterol. This leads to an increase in intracellular free cholesterol levels. The cell then initiates several downstream responses to manage this excess free cholesterol.
Figure 1: Simplified signaling pathway of ACAT inhibition.
Mechanism Description:
-
Low-density lipoprotein (LDL) cholesterol is taken up by cells via the LDL receptor.
-
Inside the cell, cholesteryl esters from LDL are hydrolyzed to free cholesterol.
-
ACAT enzymes esterify this free cholesterol into cholesteryl esters for storage in lipid droplets.
-
ACAT inhibitors, such as this compound, block this esterification step.
-
The resulting increase in intracellular free cholesterol can lead to several outcomes:
-
Increased cholesterol efflux from the cell, mediated by transporters like ABCA1, to form high-density lipoprotein (HDL).
-
Suppression of the SREBP-2 pathway, which in turn can downregulate the synthesis of LDL receptors. This latter effect may partially explain the observed increase in plasma LDL cholesterol in clinical trials with some ACAT inhibitors.
-
References
- 1. This compound, an acyl-coenzyme A: cholesterol acyltransferase inhibitor from licorice roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Licorice extract and its major polyphenol glabridin protect low-density lipoprotein against lipid peroxidation: in vitro and ex vivo studies in humans and in atherosclerotic apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. licorich.com [licorich.com]
- 6. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glabrol and Statins in Cholesterol Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cholesterol-lowering mechanisms and efficacy of glabrol, a natural compound found in licorice root, and statins, a widely prescribed class of cholesterol-lowering drugs. The information is supported by experimental data to aid in research and drug development.
At a Glance: this compound vs. Statins
| Feature | This compound (from Licorice Root) | Statins |
| Primary Mechanism | Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibition | HMG-CoA Reductase Inhibition |
| Effect on LDL Cholesterol | Modest Reduction | Significant Reduction |
| Effect on Total Cholesterol | Modest Reduction | Significant Reduction |
| Data Source | Primarily preclinical and limited clinical studies on licorice extract | Extensive clinical trial data |
Quantitative Analysis of Cholesterol-Lowering Efficacy
The following tables summarize the quantitative data from various studies on the cholesterol-lowering effects of licorice extract (containing this compound) and different types of statins. It is important to note that the data for this compound is derived from studies using licorice root extract, and not from isolated this compound in a clinical setting.
Table 1: Efficacy of Licorice Root Extract in Clinical Trials
| Study Population | Dosage | Duration | LDL Cholesterol Reduction | Total Cholesterol Reduction | Reference |
| Hypercholesterolemic Patients | 0.1 g/day | 1 month | 9% | 5% | [1] |
| Hypercholesterolemic Patients | 200 mg/day | 12 months | From 183 to 174 mg/dL (~5%) | From 284 to 262 mg/dL (~8%) | [2][3] |
Table 2: Efficacy of Various Statins in Clinical Trials
| Statin | Dosage | Duration | LDL Cholesterol Reduction | Total Cholesterol Reduction | Reference |
| Atorvastatin | 10 mg/day | 14 days | 35% | 25% | [4] |
| 10 mg/day | 6 weeks | 37% | - | [5] | |
| 20 mg/day | 6 weeks | - | - | [5] | |
| 40 mg/day | 6 weeks | - | - | [5] | |
| 80 mg/day | 6 weeks | 61% | - | [6] | |
| Rosuvastatin | 20 mg/day | 12 months | - | - | [7] |
| Simvastatin | 20 mg/day | 6 months | - | - | [8] |
| 40 mg/day | 5 years | 1.0 mmol/L (39 mg/dL) lower than placebo | - | [9] | |
| Pravastatin | 20 mg/day | 12 weeks | 26% | - | [10] |
| 40 mg/day | 12 weeks | 30% | - | [10] | |
| 40 mg/day | 6.1 years | - | - | [11] | |
| Lovastatin | 10 mg/day | 6 weeks | - | - | [12] |
| 20 mg/day | 6 weeks | - | - | [12] | |
| 40 mg/day | 6 weeks | - | - | [12] | |
| 40 mg/day | 6 weeks | - | 27% (Total Cholesterol) | [13] |
Signaling Pathways and Mechanisms of Action
This compound: ACAT Inhibition
This compound's primary mechanism of action is the inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT)[14]. ACAT is an intracellular enzyme that plays a crucial role in the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets or assembled into lipoproteins. By inhibiting ACAT, this compound is thought to reduce cholesterol absorption in the intestines and decrease the secretion of very-low-density lipoproteins (VLDL) from the liver.
Statins: HMG-CoA Reductase Inhibition
Statins are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, statins decrease intracellular cholesterol levels in the liver. This reduction in hepatic cholesterol upregulates the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL cholesterol from the bloodstream. Statins have also been shown to increase the levels of PCSK9, a protein that promotes the degradation of LDL receptors, which may slightly attenuate their cholesterol-lowering effect.
Experimental Protocols
General Workflow for a Cholesterol-Lowering Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial designed to evaluate the efficacy of a cholesterol-lowering agent.
Key Methodologies
-
Patient Population: Clinical trials for cholesterol-lowering drugs typically enroll patients with primary hypercholesterolemia, often with specific baseline LDL cholesterol levels. Key exclusion criteria may include recent cardiovascular events, uncontrolled hypertension, or diabetes[15][16].
-
Study Design: The gold standard for clinical trials is the randomized, double-blind, placebo-controlled design[8][9][11]. This minimizes bias in the assessment of the drug's efficacy and safety.
-
Intervention: Participants are randomly assigned to receive either the investigational drug (e.g., a specific statin or licorice extract) at a predetermined dose or a placebo[8][9][11]. The duration of treatment can range from a few weeks to several years.
-
Lipid Profile Analysis: Blood samples are collected at baseline and at various time points throughout the study to measure total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides. The Friedewald equation is often used to calculate LDL cholesterol levels[16].
-
Safety Monitoring: Throughout the trial, participants are monitored for any adverse events. This includes regular physical examinations and laboratory tests to assess liver function and muscle enzymes (creatine kinase)[17].
Conclusion
Statins are a well-established class of drugs with a robust body of evidence supporting their significant efficacy in lowering LDL and total cholesterol through the inhibition of HMG-CoA reductase. This compound, acting through ACAT inhibition, represents an alternative mechanism for cholesterol reduction. However, the current evidence for this compound's efficacy is limited to preclinical studies and a few clinical trials on licorice root extract, which show a more modest effect compared to statins. Further research, particularly clinical trials with isolated this compound, is necessary to fully elucidate its potential as a cholesterol-lowering agent and to allow for a more direct comparison with statins.
References
- 1. Antiatherosclerotic effects of licorice extract supplementation on hypercholesterolemic patients: increased resistance of LDL to atherogenic modifications, reduced plasma lipid levels, and decreased systolic blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Are Licorice Supplements a New Heart Disease Strategy: A New Study: Joel Kahn, MD: Integrative Cardiologist [kahnlongevitycenter.com]
- 3. cris.haifa.ac.il [cris.haifa.ac.il]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. isrctn.com [isrctn.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. The UCSD Statin Study: a randomized controlled trial assessing the impact of statins on selected noncardiac outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized placebo-controlled study of the effects of simvastatin on haemostatic variables, lipoproteins and free fatty acids. The Oxford Cholesterol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of primary hypercholesterolaemia with pravastatin: efficacy and safety over three years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prevention of cardiovascular events and death with pravastatin in patients with coronary heart disease and a broad range of initial cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A multicenter, randomized, double-blind clinical trial comparing the low-density lipoprotein cholesterol-lowering ability of lovastatin 10, 20, and 40 mg/d with fluvastatin 20 and 40 mg/d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Atheroprotective Effects of Glycyrrhiza glabra L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, an acyl-coenzyme A: cholesterol acyltransferase inhibitor from licorice roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. A Multicenter, Randomized, Placebo‐Controlled Trial of Atorvastatin for the Primary Prevention of Cardiovascular Events in Patients With Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
A Comparative Analysis of Glabrol and Glabridin: Unveiling the Pharmacological Nuances of Two Key Licorice Isoflavonoids
For Immediate Release
Glabrol and Glabridin, two prominent isoflavonoids derived from licorice root (Glycyrrhiza glabra), have garnered significant attention within the scientific community for their diverse pharmacological activities. While both compounds share a common origin and structural similarities, a deeper analysis reveals distinct profiles in their physicochemical properties and biological effects. This guide provides a comprehensive, data-driven comparison of this compound and Glabridin, offering researchers, scientists, and drug development professionals a critical resource for navigating their potential therapeutic applications.
This comparative analysis synthesizes available experimental data on the antioxidant, anti-inflammatory, anticancer, and antibacterial properties of this compound and Glabridin. While direct comparative studies are limited, this guide consolidates individual findings to highlight their respective strengths and potential mechanisms of action.
Physicochemical Properties: A Structural Overview
This compound and Glabridin are both prenylated flavonoids, a class of compounds known for their enhanced lipophilicity and bioactivity. However, subtle differences in their chemical structures contribute to variations in their physicochemical properties.
| Property | This compound | Glabridin | Reference(s) |
| Molecular Formula | C₂₅H₂₈O₄ | C₂₀H₂₀O₄ | [1][2] |
| Molecular Weight | 392.5 g/mol | 324.4 g/mol | [1][2] |
| Appearance | Solid | White to tan powder | [3][4] |
| Solubility | Soluble in DMSO | Insoluble in water; soluble in organic solvents like ethanol, propylene glycol | [3][4] |
Comparative Biological Activities: A Data-Driven Examination
The following sections provide a comparative overview of the key biological activities of this compound and Glabridin, supported by available experimental data.
Antioxidant Activity
Anti-inflammatory Effects
Glabridin has been extensively studied for its anti-inflammatory properties, demonstrating inhibition of key inflammatory mediators.[4][8][9] It has been shown to suppress the production of nitric oxide (NO) and prostaglandins by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][10] Mechanistically, Glabridin exerts its anti-inflammatory effects by modulating signaling pathways such as NF-κB and MAPK.[2][10][11]
Information on the anti-inflammatory activity of this compound is less extensive. While some studies on licorice extracts containing this compound suggest anti-inflammatory potential, specific data on the isolated compound's efficacy, particularly in comparison to Glabridin, is lacking.
| Assay | Glabridin | This compound | Reference(s) |
| Nitric Oxide (NO) Inhibition | IC₅₀ = 30.8 µM in LPS-stimulated RAW 264.7 cells | Data not available | [10] |
| PGE₂ Inhibition | IC₅₀ = 11 µM in murine macrophages J774A.1 | Data not available | [10] |
Anticancer and Cytotoxic Activity
Both this compound and Glabridin have demonstrated cytotoxic effects against various cancer cell lines. However, their potency appears to vary depending on the cell line.
Glabridin has been shown to induce apoptosis and inhibit the proliferation of various cancer cells, including breast, gastric, and liver cancer.[7][12][13] Its anticancer mechanisms involve the modulation of several signaling pathways, including those involved in cell cycle arrest and apoptosis.[7]
This compound has also been reported to exhibit cytotoxicity against several cancer cell lines.[3] A direct comparison of the IC₅₀ values from different studies should be interpreted with caution due to variations in experimental conditions.
| Cell Line | Glabridin (IC₅₀) | This compound (IC₅₀) | Reference(s) |
| MCF-7 (Breast Cancer) | > 15 µM (antiproliferative) | 7.62 µM | [3][12] |
| SW480 (Colon Cancer) | Data not available | 5.15 µM | [3] |
| HepG2 (Liver Cancer) | Data not available | 2.83 µM | [3] |
| SKNMC (Neuroblastoma) | 12 µM | Data not available | [7] |
| A2780 (Ovarian Cancer) | 10 µM | Data not available | [7] |
| H1299 (Lung Cancer) | 38 µM | Data not available | [7] |
Antibacterial Activity
| Bacteria | Glabridin (MIC) | This compound (MIC) | Reference(s) |
| Listeria monocytogenes | 31.25 µg/mL | Data not available | [15] |
| MRSA (20 strains) | Data not available | MIC₅₀ = 2 µg/mL, MIC₉₀ = 4 µg/mL | [3][4] |
Signaling Pathways and Mechanisms of Action
Both this compound and Glabridin appear to exert their biological effects through the modulation of key cellular signaling pathways. Glabridin, in particular, has been shown to influence the NF-κB and MAPK pathways, which are central to inflammation and cancer.[2][10][11]
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses. Glabridin has been demonstrated to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[2][10]
Glabridin's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis. Glabridin has been shown to modulate the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, contributing to its anti-inflammatory and anticancer effects.[11][17]
Glabridin's modulation of the MAPK signaling pathway.
Experimental Protocols
To facilitate further comparative research, this section provides detailed methodologies for key experiments cited in the analysis of licorice flavonoids.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is commonly used to determine the antioxidant activity of natural compounds.
Methodology:
-
Prepare a stock solution of the test compound (this compound or Glabridin) in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[1]
-
Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a microplate reader.[1]
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
General workflow for the DPPH antioxidant assay.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound (this compound or Glabridin) for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, except for the negative control group.
-
Incubate the cells for a further period (e.g., 24 hours).[18]
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540-550 nm).[18]
-
A standard curve using sodium nitrite is generated to quantify the amount of NO produced.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Seed the desired cancer cell line in a 96-well plate and allow the cells to attach and grow for 24 hours.
-
Treat the cells with various concentrations of the test compound (this compound or Glabridin) and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[19]
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[19][20]
-
Remove the medium and dissolve the formazan crystals in a solubilization solution, typically DMSO.[21]
-
Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader.[20]
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Conclusion and Future Directions
This comparative analysis underscores the significant therapeutic potential of both this compound and Glabridin. Glabridin has been more extensively researched, with a wealth of data supporting its antioxidant, anti-inflammatory, and anticancer activities, along with well-defined mechanisms of action involving the NF-κB and MAPK pathways. This compound, while less studied, shows promise, particularly in its potent antibacterial and cytotoxic effects against specific cancer cell lines.
The primary limitation in creating a definitive comparative guide is the scarcity of head-to-head studies. Future research should focus on direct comparative analyses of this compound and Glabridin under standardized experimental conditions. Such studies are crucial for elucidating the subtle yet significant differences in their pharmacological profiles and for guiding the selection of the most appropriate compound for specific therapeutic applications. A deeper understanding of their comparative efficacy and mechanisms of action will undoubtedly accelerate the translation of these natural compounds into novel therapeutic agents.
References
- 1. Determination of antioxidant activity by DPPH· scavenging assay [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Frontiers | Antibacterial Effect and Mode of Action of Flavonoids From Licorice Against Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. researchgate.net [researchgate.net]
- 7. EVALUATION AND COMPARISON OF THE ANTIOXIDANT AND FREE RADICAL SCAVENGING PROPERTIES OF MEDICINAL PLANTS BY USING THE DPPH ASSAY IN-VITRO | bioRxiv [biorxiv.org]
- 8. Phytochemistry and Biological Properties of Glabridin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Review on the Diverse Biological Effects of Glabridin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. serbiosoc.org.rs [serbiosoc.org.rs]
- 12. Biological Screening of Glycyrrhiza glabra L. from Different Origins for Antidiabetic and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Subinhibitory concentrations of glabridin from Glycyrrhiza glabra L. reduce Listeria monocytogenes motility and hemolytic activity but do not exhibit antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo enhancement effect of glabridin on the antibacterial activity of colistin, against multidrug resistant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticancer and antiproliferative efficacy of a standardized extract of Vaccinium macrocarpon on the highly differentiating oral cancer KB cell line athwart the cytotoxicity evaluation of the same on the normal fibroblast L929 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. researchhub.com [researchhub.com]
A Comparative Guide to the Metabolic Pathways of Glabrol Across Species: An In-Silico Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glabrol, a prenylated flavonoid found in licorice (Glycyrrhiza glabra), has garnered interest for its potential therapeutic properties. However, a comprehensive understanding of its metabolic fate across different species remains largely uncharted. This guide provides a comparative overview of the predicted metabolic pathways of this compound in humans and common preclinical animal models, such as rodents. Due to the limited direct experimental data on this compound metabolism, this guide leverages available information on the structurally similar and well-studied isoflavan, glabridin, as well as general knowledge of flavonoid biotransformation. The objective is to offer a predictive framework for researchers and drug development professionals to anticipate the metabolic profile of this compound, highlighting potential species differences and guiding future experimental investigations. This document summarizes predicted metabolic reactions, involved enzyme families, and presents detailed experimental protocols for the future study of this compound metabolism.
Introduction
This compound is a prenylated flavanone, a class of flavonoids known for their diverse biological activities.[1][2] Understanding the metabolic pathways of such compounds is crucial for predicting their bioavailability, efficacy, and potential toxicity in preclinical and clinical settings.[3] Drug metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[4] Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, while Phase II reactions, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), conjugate endogenous molecules to facilitate excretion.[5][6]
Given the absence of direct studies on this compound metabolism, this guide will infer its metabolic pathways based on the known metabolism of glabridin, another prominent prenylated flavonoid from licorice with a similar core structure.
Predicted Metabolic Pathways of this compound
Based on the metabolism of glabridin and other flavonoids, this compound is anticipated to undergo both Phase I and Phase II metabolism. The primary sites of metabolism are expected to be the liver and the intestine.
Phase I Metabolism: The Role of Cytochrome P450 Enzymes
Phase I metabolism of this compound is predicted to involve oxidation reactions catalyzed by CYP enzymes. Studies on the related compound, glabridin, have shown that it is a substrate for several human CYP isoforms, including CYP3A4, CYP2B6, and CYP2C9.[7] These enzymes are likely to also play a role in the metabolism of this compound.
Predicted Phase I Reactions for this compound:
-
Hydroxylation: Addition of hydroxyl (-OH) groups to the aromatic rings or the prenyl side chain. This is a common metabolic route for flavonoids.
-
Epoxidation: Formation of an epoxide on the prenyl group, which can then be hydrolyzed to a diol. This has been observed in the metabolism of glabridin.[7]
-
Demethylation: If any methoxy groups were present (which they are not in this compound's core structure), their removal would be a potential pathway.
The following diagram illustrates the predicted Phase I metabolic pathway of this compound, drawing parallels with the known metabolism of glabridin.
Phase II Metabolism: Conjugation for Excretion
Following Phase I metabolism, or directly if a suitable functional group is available, this compound and its metabolites are expected to undergo Phase II conjugation reactions. These reactions increase water solubility, facilitating elimination from the body.[5] The principal Phase II reactions for flavonoids are glucuronidation and sulfation.[8]
Predicted Phase II Reactions for this compound:
-
Glucuronidation: Attachment of glucuronic acid to hydroxyl groups, catalyzed by UGTs.
-
Sulfation: Addition of a sulfonate group to hydroxyl groups, catalyzed by SULTs.
The diagram below outlines the predicted Phase II metabolic pathways for this compound and its Phase I metabolites.
Cross-Species Comparison: Humans vs. Rodents
Significant interspecies differences in drug metabolism are common, primarily due to variations in the expression and activity of metabolic enzymes.[9] While direct data for this compound is unavailable, we can extrapolate potential differences based on studies of glabridin and other flavonoids.
Table 1: Predicted Cross-Species Differences in this compound Metabolism
| Metabolic Aspect | Humans | Rodents (Rats, Mice) | Potential Implications |
| Phase I (CYP-mediated) | Likely metabolized by CYP3A4, CYP2B6, CYP2C9. | Likely metabolized by orthologous CYP enzymes (e.g., Cyp3a, Cyp2b, Cyp2c families). However, substrate specificities and catalytic activities can differ significantly. | Quantitative and qualitative differences in metabolite profiles are expected. Rodent models may not perfectly predict human metabolic pathways. |
| Phase II (Conjugation) | Glucuronidation and sulfation are major pathways for flavonoids. | Glucuronidation and sulfation are also major pathways. However, the specific UGT and SULT isoforms involved and their relative contributions may differ from humans. | The extent and type of conjugation can vary, affecting the rate of elimination and overall bioavailability. |
| Pharmacokinetics | For glabridin, oral absorption is observed with a relatively long half-life. | For glabridin, oral absorption is also observed, but pharmacokinetic parameters may differ from humans. | Bioavailability and clearance rates of this compound are likely to vary between species, impacting dose selection for preclinical studies. |
Experimental Protocols for Studying this compound Metabolism
To validate the predicted metabolic pathways of this compound and to quantify its metabolites, the following experimental protocols are recommended.
In Vitro Metabolism using Liver Microsomes
This method is used to assess Phase I metabolic stability and identify metabolites formed by CYP enzymes.[10][11]
Objective: To determine the rate of this compound metabolism and identify its primary metabolites in human and rodent liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
Pooled rat or mouse liver microsomes
-
NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, pre-incubate liver microsomes with phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding this compound and the NADPH regenerating system.
-
Incubate the mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining this compound and identify its metabolites.
Data Analysis:
-
Metabolic Stability: The rate of disappearance of this compound over time is used to calculate its half-life (t½) and intrinsic clearance (CLint).
-
Metabolite Identification: The mass-to-charge ratio (m/z) and fragmentation patterns of potential metabolites are analyzed to elucidate their structures.
The following diagram illustrates the general workflow for an in vitro metabolism study.
In Vivo Pharmacokinetic and Metabolite Profiling Studies
These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in a whole organism.[12]
Objective: To determine the pharmacokinetic profile of this compound and identify its major metabolites in the plasma, urine, and feces of rodents.
Materials:
-
This compound
-
Test animals (e.g., Sprague-Dawley rats)
-
Vehicle for oral or intravenous administration
-
Metabolic cages for separate collection of urine and feces
-
Blood collection supplies
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Acclimate animals to the experimental conditions.
-
Administer a single dose of this compound to the animals (e.g., via oral gavage or intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) and process to obtain plasma.
-
House animals in metabolic cages and collect urine and feces at specified intervals.
-
Extract this compound and its metabolites from plasma, urine, and feces samples.
-
Analyze the extracts using a validated LC-MS/MS method.
Data Analysis:
-
Pharmacokinetic Parameters: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½).
-
Metabolite Profiling: Metabolites in plasma, urine, and feces are identified and quantified to understand the routes of elimination.
Analytical Techniques for Metabolite Identification
The identification and structural elucidation of metabolites are critical steps in understanding metabolic pathways. A combination of chromatographic and spectroscopic techniques is typically employed.[13][14][15]
Table 2: Analytical Techniques for this compound Metabolite Identification
| Technique | Principle | Application for this compound Metabolites |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their polarity and interaction with a stationary phase. | To separate this compound from its various metabolites in biological matrices before detection. |
| Mass Spectrometry (MS/MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds and their fragments. | To determine the molecular weight of metabolites and obtain structural information from their fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure of a molecule. | For definitive structural elucidation of isolated metabolites, particularly for identifying the exact position of hydroxylation or conjugation. |
Conclusion and Future Directions
This guide provides a predictive framework for the cross-species comparison of this compound's metabolic pathways, based on the metabolism of the structurally related compound glabridin and general principles of flavonoid biotransformation. It is anticipated that this compound undergoes both Phase I (CYP-mediated oxidation) and Phase II (glucuronidation and sulfation) metabolism, with potential for significant species differences.
The lack of direct experimental data on this compound metabolism represents a critical knowledge gap. The experimental protocols outlined in this guide provide a roadmap for future research to elucidate the precise metabolic fate of this compound in different species. Such studies are essential for the rational development of this compound as a potential therapeutic agent. Future investigations should focus on:
-
Performing in vitro metabolism studies using human and rodent liver microsomes and hepatocytes to identify metabolites and the specific enzymes involved.
-
Conducting in vivo pharmacokinetic studies in preclinical species to understand the ADME properties of this compound.
-
Synthesizing potential metabolites as reference standards for definitive identification and quantification.
By systematically addressing these research questions, a comprehensive understanding of this compound's metabolic profile can be achieved, facilitating its journey from a promising natural product to a potential therapeutic agent.
References
- 1. Specialized metabolite profiling of different Glycyrrhiza glabra organs by untargeted UHPLC-HRMS [iris.cnr.it]
- 2. Glycyrrhiza glabra: Chemistry and Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. drughunter.com [drughunter.com]
- 7. Item - In vitro Investigation of Metabolism, Bioactivation, and Botanical-Drug Interactions of Licorice - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 8. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo metabolism, pharmacokinetics, and pharmacological activities of ginsenosides from ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 12. Drug Metabolism and Pharmacokinetics - Invitrocue - Transforming Bioanalytics [invitrocue.com]
- 13. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. azolifesciences.com [azolifesciences.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Glabrol and its Natural Isolate: Efficacy and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glabrol, a prenylated flavonoid isolated from the roots of licorice (Glycyrrhiza glabra), has garnered significant scientific interest due to its diverse pharmacological activities. These include neuroprotective, anti-inflammatory, and anticancer effects. While the natural isolate of this compound has been the subject of numerous studies, the efficacy of its synthetic counterpart remains a critical area of investigation for therapeutic development. This guide provides a comparative overview of the available experimental data on natural this compound and discusses the current landscape of research into synthetic analogues.
Data Presentation: Quantitative Efficacy of Natural this compound
The following table summarizes the key quantitative data on the biological activities of naturally isolated this compound from various experimental studies.
| Biological Activity | Cell Line/Model | Assay | Key Parameter | Value | Reference(s) |
| Anticancer | MCF-7 (Breast Cancer) | MTT Assay | IC50 | 56.10 µg/mL | [1] |
| HCT116 (Colon Cancer) | MTT Assay | % Viability (at 100 µg/mL) | 43% | [1] | |
| Neuroprotection | SH-SY5Y (Neuroblastoma) | Not specified | Neuroprotective effects noted | - | [2][3] |
| Anti-inflammatory | RAW 264.7 (Macrophages) | Nitric Oxide Assay | Inhibition of NO production | Dose-dependent | [4][5] |
| Antibacterial | MRSA (in vitro) | Not specified | High efficiency | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the efficacy of this compound and related compounds.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells (e.g., MCF-7, HCT116, SH-SY5Y) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[8][9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Neuroprotection Assay in SH-SY5Y Cells
This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxin-induced injury.
-
Cell Culture and Seeding: Culture SH-SY5Y human neuroblastoma cells and seed them in 96-well plates.[10]
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Induction of Neurotoxicity: Induce neuronal damage by exposing the cells to a neurotoxin, such as 1-methyl-4-phenylpyridinium (MPP+), which is a model for Parkinson's disease research.[2][3]
-
Assessment of Neuroprotection: Evaluate cell viability using the MTT assay as described above. An increase in cell viability in the this compound-treated groups compared to the toxin-only group indicates a neuroprotective effect.[11]
Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Cells
This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 105 cells/mL and incubate for 24 hours.[12]
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 18-24 hours.[12][13]
-
Nitrite Measurement: NO production is assessed by measuring the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant.
-
Griess Reaction: Mix 100 µL of the cell culture supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[13]
-
Incubation and Absorbance Reading: Incubate the mixture at room temperature for 10 minutes.[12] Measure the absorbance at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve. A decrease in nitrite levels in the this compound-treated groups indicates anti-inflammatory activity.
Signaling Pathways and Experimental Workflows
This compound and related flavonoids exert their biological effects by modulating key cellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation, cell proliferation, and survival.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective Effects of Glycyrrhiza glabra Total Extract and Isolated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Glycyrrhiza glabra Total Extract and Isolated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Glabridin Derivatives Inhibit LPS-Induced Inflammation via MAPKs and NF-κB Pathways in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Glabrol's Anticancer Activity: A Comparative Study Across Diverse Cancer Cell Lines
For Immediate Release
A comprehensive analysis of the isoflavonoid Glabrol, a constituent of licorice root (Glycyrrhiza glabra), reveals its potent anticancer activities across various cancer cell lines. This guide synthesizes available data on this compound and related licorice-derived compounds, offering researchers, scientists, and drug development professionals a comparative look at its efficacy and mechanisms of action.
This compound, along with other flavonoids isolated from licorice, has demonstrated significant potential in oncology research. These compounds have been shown to induce programmed cell death (apoptosis), halt the cell division cycle, and modulate key signaling pathways involved in cancer progression. This report provides a summary of the cytotoxic effects, detailed experimental methodologies for assessing its activity, and a visualization of the molecular pathways influenced by this promising natural compound.
Data Presentation: Cytotoxicity of Licorice Extracts and Related Flavonoids
While specific IC50 values for pure this compound are not extensively documented across a wide range of cancer cell lines in publicly available literature, the following table summarizes the cytotoxic activity of Glycyrrhiza glabra extracts and other related flavonoids in which this compound is a known component. These values, primarily determined by MTT assay, indicate the concentration of the substance required to inhibit the growth of 50% of the cancer cells.
| Cancer Cell Line | Cell Type | Compound/Extract | IC50 Value | Reference |
| MCF-7 | Breast Adenocarcinoma | Glycyrrhiza glabra extract (Indian origin) | 56.10 ± 2.38 µg/mL | [1] |
| Methanol extract of G. glabra roots | 5.6 to 33.6 μg/mL | [2] | ||
| Glabranin | > 50 µM | [3] | ||
| Licoflavanone | 26.34 ± 1.21 µM | [3] | ||
| MDA-MB-231 | Breast Adenocarcinoma | Glabranin | 48.12 ± 2.15 µM | [3] |
| Licoflavanone | 21.45 ± 1.09 µM | [3] | ||
| HCT116 | Colorectal Carcinoma | Glycyrrhiza glabra extract (Indian origin) | > 100 µg/mL | [1] |
| Methanol extract of G. glabra roots | 5.6 to 33.6 μg/mL | [2] | ||
| HeLa | Cervical Cancer | Glycyrrhiza glabra extract | 30 µg/mL (induced apoptosis/necrosis) | [4] |
| A549 | Lung Carcinoma | Isoliquiritigenin (related flavonoid) | - (induced apoptosis) | [4] |
| Huh7 | Liver Carcinoma | Methanol extract of G. glabra roots | 5.6 to 33.6 μg/mL | [2] |
| Glabridin (related flavonoid) | - (induced apoptosis) | [4] | ||
| SK-BR-3 | Breast Adenocarcinoma | Glabridin (related flavonoid) | - (induced apoptosis) | [4] |
| HL-60 | Acute Myeloid Leukemia | Glabridin (related flavonoid) | - (induced apoptosis) | [4] |
| DU-145 | Prostate Carcinoma | Glycyrrhizin (related triterpenoid) | - (induced apoptosis) | [4] |
| LNCaP | Prostate Carcinoma | Glycyrrhizin (related triterpenoid) | - (induced apoptosis) | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and related compounds' anticancer activities.
Cell Viability Assessment (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: The cells are then treated with varying concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A in the dark.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
Mandatory Visualizations
Experimental Workflow for Assessing this compound's Activity
Caption: Workflow for evaluating the anticancer effects of this compound.
Signaling Pathways Modulated by this compound and Related Flavonoids
This compound and other licorice-derived flavonoids exert their anticancer effects by modulating several key signaling pathways that regulate cell survival, proliferation, and apoptosis.[4]
Caption: Key signaling pathways affected by this compound in cancer cells.
References
- 1. Biological Screening of Glycyrrhiza glabra L. from Different Origins for Antidiabetic and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Licorice (Glycyrrhiza glabra L.)-Derived Phytochemicals Target Multiple Signaling Pathways to Confer Oncopreventive and Oncotherapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Glabrol and Other GABA-A Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Glabrol with other key GABA-A receptor modulators, including benzodiazepines, barbiturates, and neurosteroids. The information is supported by experimental data to assist researchers and drug development professionals in evaluating these compounds.
Introduction to GABA-A Receptor Modulation
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. It is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. The GABA-A receptor is a heteropentameric complex composed of various subunits (e.g., α, β, γ), and the specific subunit composition determines its pharmacological properties.[1][2]
Positive allosteric modulators (PAMs) are a class of compounds that do not directly activate the GABA-A receptor but bind to a distinct allosteric site, enhancing the effect of GABA.[3][4] This potentiation of GABAergic inhibition is the mechanism behind the therapeutic effects of many anxiolytic, sedative, and anticonvulsant drugs. This guide focuses on this compound, a prenylated flavonoid found in licorice, and compares its activity with well-established classes of GABA-A receptor PAMs.[5][6][7]
Mechanism of Action and Binding Sites
GABA-A receptor modulators exert their effects by binding to various allosteric sites on the receptor complex, leading to a conformational change that increases the receptor's affinity for GABA or the efficacy of GABA-induced channel opening.
-
This compound and Benzodiazepines: this compound, like benzodiazepines such as Diazepam, binds to the benzodiazepine (BZD) site located at the interface of the α and γ subunits of the GABA-A receptor.[3][6] The hypnotic effect of this compound has been shown to be inhibited by flumazenil, a known BZD receptor antagonist, confirming its action at this site.[6] The sedative and anxiolytic properties of benzodiazepines are mediated through their interaction with different alpha subunits: α1-containing receptors are primarily associated with sedation, while α2 and α3 subunits are linked to anxiolytic effects.[5]
-
Barbiturates: Barbiturates, such as Phenobarbital, bind to a distinct site on the GABA-A receptor, believed to be within the transmembrane domain, and increase the duration of the chloride channel opening.[8]
-
Neurosteroids: Neurosteroids, like Allopregnanolone, also have a unique binding site within the transmembrane domains of the receptor subunits and are known to potently enhance GABAergic neurotransmission.[9]
Below is a diagram illustrating the different binding sites on a typical GABA-A receptor.
Quantitative Comparison of Modulator Activity
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and other GABA-A receptor modulators. It is important to note that these values are compiled from various studies and experimental conditions may differ.
Table 1: Binding Affinity (Ki) at the Benzodiazepine Site
| Compound | Receptor Subtype | Ki (µM) | Reference |
| This compound | Rat Cerebral Cortex (Mixed Subtypes) | 1.63 | [6] |
| Diazepam | α1β3γ2 | 0.019 | [10] |
| α2β3γ2 | 0.012 | [10] | |
| α3β3γ2 | 0.015 | [10] | |
| α5β3γ2 | 0.011 | [10] |
Table 2: Functional Potency (EC50) and Efficacy (% Potentiation)
| Modulator Class | Compound | Receptor Subtype | EC50 (µM) | Max. Potentiation (%) | Reference |
| Flavonoid | This compound | Not specified | Not available | Not available | |
| Benzodiazepine | Diazepam | α1β2γ2 | ~0.03 | ~200-300 | [11] |
| Barbiturate | Phenobarbital | Not specified | ~500 | >300 | [8] |
| Neurosteroid | Allopregnanolone | α1β2γ2 | ~0.1 | >1000 | [9] |
Note: Efficacy data can vary significantly depending on the GABA concentration used in the assay.
Subunit Selectivity and Pharmacological Effects
The diverse subunit composition of GABA-A receptors allows for targeted drug development to achieve specific therapeutic effects while minimizing side effects.
-
α1-Subunit: Associated with sedative and hypnotic effects.
-
α2/α3-Subunits: Linked to anxiolytic effects.[5]
-
α5-Subunit: Implicated in learning and memory.[5]
While specific data on this compound's selectivity for different α-subunits is limited, its demonstrated hypnotic effects suggest a potential interaction with α1-containing receptors.[6] In contrast, many modern benzodiazepines are designed to be selective for α2/α3 subunits to reduce sedation.
Experimental Protocols
This section details the general methodologies for key experiments used to characterize GABA-A receptor modulators.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor site.
Objective: To measure the displacement of a radiolabeled ligand from the GABA-A receptor by the test compound (e.g., this compound).
General Protocol:
-
Membrane Preparation: Homogenize rat cerebral cortex or cells expressing specific GABA-A receptor subtypes in a suitable buffer. Centrifuge to pellet the membranes containing the receptors.
-
Incubation: Incubate the membranes with a constant concentration of a radioligand that binds to the site of interest (e.g., [³H]flumazenil for the BZD site) and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Electrophysiology (Two-Electrode Voltage Clamp)
This technique is used to measure the functional effects of a modulator on the GABA-A receptor, such as changes in ion flow (current).
Objective: To determine the EC50 (concentration for half-maximal effect) and efficacy (maximal potentiation) of a test compound.
General Protocol:
-
Expression System: Express specific GABA-A receptor subunits in Xenopus oocytes or a mammalian cell line (e.g., HEK293).
-
Recording: Use the two-electrode voltage clamp technique to hold the cell membrane at a specific potential and record the ion current flowing through the GABA-A receptors.
-
Application of GABA: Apply a low, fixed concentration of GABA to elicit a baseline current.
-
Co-application of Modulator: Co-apply the same concentration of GABA with varying concentrations of the test modulator.
-
Data Analysis: Measure the potentiation of the GABA-induced current by the modulator. Plot the potentiation against the modulator concentration to determine the EC50 and the maximal potentiation.
Conclusion
This compound emerges as a promising natural positive allosteric modulator of the GABA-A receptor, acting at the benzodiazepine binding site. Its binding affinity is within the low micromolar range. While direct comparative data is limited, its profile suggests it may offer sedative and hypnotic effects. Further research is warranted to fully characterize its efficacy, subunit selectivity, and therapeutic potential in comparison to established synthetic modulators like benzodiazepines, barbiturates, and neurosteroids. The detailed experimental protocols provided herein offer a framework for such future investigations.
References
- 1. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 5. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators [mdpi.com]
- 6. Hypnotic effects and GABAergic mechanism of licorice (Glycyrrhiza glabra) ethanol extract and its major flavonoid constituent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenolics as GABAA Receptor Ligands: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
Replicating published findings on Glabrol's biological activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of Glabrol, a prenylated flavonoid isolated from licorice (Glycyrrhiza glabra). The following sections summarize published quantitative data, detail experimental protocols for replication, and visualize key signaling pathways and workflows.
Comparative Analysis of this compound's Biological Activities
The biological efficacy of this compound has been investigated across several domains, including its hypnotic, antibacterial, and cytotoxic effects. The following tables present a consolidated view of the quantitative data from published findings, offering a direct comparison of this compound's potency with other relevant compounds where available.
Table 1: Hypnotic and Anxiolytic Activity of this compound
| Compound | Assay | Target | Value (Ki) | Organism | Reference |
| This compound | [3H]flumazenil binding | GABAA-Benzodiazepine Receptor | 1.63 µM | Rat (cerebral cortex) | [Cho et al., 2012][1] |
Note: Ki represents the binding affinity.
Table 2: In Vivo Hypnotic Effects of this compound in Mice
| Dose (mg/kg) | Effect on Sleep Latency | Effect on Sleep Duration | Reference |
| 5, 10, 25, 50 | Dose-dependent decrease | Dose-dependent increase | [Cho et al., 2012][1] |
Table 3: Antibacterial Activity of this compound (MIC values)
| Compound | Staphylococcus aureus (MRSA T144) | Staphylococcus aureus (MSSA ATCC29213) | Escherichia coli (ATCC25922) | Reference |
| This compound | 4 µg/mL | 2 µg/mL | >128 µg/mL | [Wu et al., 2019] |
| Licochalcone A | 8 µg/mL | 4 µg/mL | >128 µg/mL | [Wu et al., 2019] |
| Licochalcone C | 16 µg/mL | 8 µg/mL | >128 µg/mL | [Wu et al., 2019] |
| Licochalcone E | 8 µg/mL | 4 µg/mL | >128 µg/mL | [Wu et al., 2019] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium.
Table 4: Cytotoxicity of this compound (IC50 values)
| Compound | HepG2 (Human liver cancer cell line) | Vero (Kidney epithelial cells from an African green monkey) | Reference |
| This compound | 31.6 µg/mL | 25.2 µg/mL | [Wu et al., 2019] |
| Licochalcone A | 36.6 µg/mL | 26.9 µg/mL | [Wu et al., 2019] |
| Licochalcone C | 50.8 µg/mL | 27.7 µg/mL | [Wu et al., 2019] |
| Licochalcone E | 25.2 µg/mL | 20.4 µg/mL | [Wu et al., 2019] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Key Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding and replication of the published findings, this section provides diagrams of the key signaling pathways implicated in this compound's activity and the general workflows of the experimental protocols.
GABAergic Signaling in Hypnotic Activity
This compound is reported to induce sleep via a positive allosteric modulation of GABAA-Benzodiazepine (BZD) receptors.[1] This mechanism is similar to that of benzodiazepine drugs. The binding of this compound to the BZD site on the GABAA receptor enhances the effect of the neurotransmitter GABA, leading to increased chloride ion influx, hyperpolarization of the neuron, and a sedative-hypnotic effect.
Antibacterial Mechanism of Action
This compound exhibits rapid bactericidal activity against MRSA by disrupting the bacterial cell membrane. This leads to increased membrane permeability and dissipation of the proton motive force, ultimately causing bacterial cell death.[2]
Experimental Workflow: GABAA Receptor Binding Assay
This workflow outlines the key steps for a competitive binding assay to determine the affinity of a test compound like this compound to the benzodiazepine site of the GABAA receptor.
References
Independent Validation of Glabrol's Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Glabrol to its key molecular targets, juxtaposed with alternative compounds. The data presented is sourced from peer-reviewed scientific literature and is intended to offer a clear, evidence-based perspective on this compound's performance. Detailed experimental methodologies are provided for key assays, and relevant signaling pathways and experimental workflows are visualized to enhance understanding.
This compound: An Overview
This compound, a prenylated flavonoid isolated from the roots of licorice (Glycyrrhiza glabra), has garnered scientific interest for its diverse pharmacological activities.[1] Central to understanding its mechanism of action is the validation of its binding affinity to specific protein targets. This guide focuses on two of its prominent targets: the GABA-A receptor, a key player in neurotransmission, and Acyl-coenzyme A: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism.
Comparative Binding Affinity Data
The following tables summarize the quantitative binding affinity data for this compound and its alternatives for the GABA-A receptor and ACAT.
Table 1: Comparison of Binding Affinity to GABA-A Receptor
| Compound | Target | Assay Type | Radioligand | Tissue Source | Binding Affinity |
| This compound | GABA-A Receptor (Benzodiazepine Site) | Radioligand Displacement | [3H]-flumazenil | Rat Cerebral Cortex | Ki = 1.63 µM [1] |
| Glabridin | GABA-A Receptor | Electrophysiology (Potentiation) | - | Recombinant | EC50 = 6.3 µM[2][3] |
| Diazepam | GABA-A Receptor (Benzodiazepine Site) | Radioligand Displacement | [3H]-flumazenil | Rat Cortical Membrane | Ki = 1.53 nM[4] |
Note: Ki (Inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. EC50 (Half-maximal effective concentration) in this context refers to the concentration of Glabridin that elicits a half-maximal potentiation of the GABA-induced current.
Table 2: Comparison of Inhibitory Potency against ACAT
| Compound | Target | Assay Type | Source | Inhibitory Potency |
| This compound | ACAT | Enzyme Inhibition | Rat Liver Microsomes | IC50 = 24.6 µM [5][6] |
| Avasimibe | ACAT1 | Enzyme Inhibition | Recombinant | IC50 = 24 µM[7][8] |
| Avasimibe | ACAT2 | Enzyme Inhibition | Recombinant | IC50 = 9.2 µM[7][8] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (in this case, enzyme activity) is reduced by half.
Experimental Protocols
Radioligand Displacement Assay for GABA-A Receptor Binding
This protocol outlines the general steps for a competitive radioligand binding assay to determine the binding affinity of a test compound (e.g., this compound) to the benzodiazepine site of the GABA-A receptor.
-
Membrane Preparation: Cerebral cortex from rats is homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the GABA-A receptors. The final membrane pellet is resuspended in the assay buffer.[4]
-
Incubation: A constant concentration of a radiolabeled ligand that specifically binds to the benzodiazepine site (e.g., [3H]-flumazenil) is incubated with the prepared membranes.[4]
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptor. A non-specific binding control is also included, which contains a high concentration of an unlabeled standard ligand (e.g., Diazepam) to saturate all specific binding sites.[4]
-
Separation: After incubation to reach equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.
ACAT Enzyme Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound on ACAT.
-
Enzyme Source Preparation: Microsomes containing ACAT are prepared from rat liver by homogenization and differential centrifugation.[6]
-
Reaction Mixture: The assay is typically conducted in a buffer containing the microsomal enzyme preparation and the substrates for the ACAT reaction: acyl-coenzyme A (e.g., oleoyl-CoA) and a cholesterol source.
-
Inhibitor Addition: The test compound (this compound) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also run.
-
Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of one of the substrates (e.g., acyl-CoA) and incubated at a controlled temperature for a specific period.
-
Reaction Termination and Product Measurement: The reaction is stopped, and the amount of cholesteryl ester formed is quantified. This can be done using various methods, including radiometric assays with radiolabeled substrates or chromatographic techniques.
-
Data Analysis: The percentage of inhibition of ACAT activity at each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9][10]
Visualizing Molecular Interactions and Workflows
Signaling Pathway of the GABA-A Receptor
The following diagram illustrates the basic signaling mechanism of the GABA-A receptor, a ligand-gated ion channel.
Caption: Simplified signaling pathway of the GABA-A receptor.
Experimental Workflow for Binding Affinity Determination
The diagram below outlines a typical workflow for determining the binding affinity of a compound like this compound to its target protein.
Caption: General workflow for determining binding affinity.
References
- 1. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators [mdpi.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, an acyl-coenzyme A: cholesterol acyltransferase inhibitor from licorice roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Genomics Approach to Identify Glabrol Response Elements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to identify and characterize Glabrol response elements. This compound, a flavonoid derived from licorice root, has garnered interest for its diverse biological activities. Understanding its influence on gene expression at the molecular level is crucial for harnessing its therapeutic potential. This document outlines the signaling pathways modulated by this compound and its related compounds, and details the experimental protocols to identify the specific DNA sequences, or response elements, through which this compound-activated transcription factors exert their effects.
Data on this compound and Related Compounds' Effects on Signaling Pathways
While direct quantitative data on this compound's dose-dependent effects on all signaling pathways is limited in publicly available literature, the following table summarizes the known and inferred effects of this compound and other bioactive compounds from licorice on key signaling pathways and transcription factors. This information is critical for designing experiments to identify this compound response elements.
| Compound/Extract | Signaling Pathway | Key Transcription Factors | Observed Effect | Reference |
| This compound | GABAergic signaling | - | Positive allosteric modulation of GABAA-BZD receptors | [1] |
| Glabridin (from licorice) | MAPK/JNK | AP-1 | Inhibition of proliferation and induction of apoptosis in cancer cells | [2] |
| Licochalcone A (from licorice) | NF-κB | NF-κB (p65/p50) | Inhibition of NF-κB nuclear translocation | [2] |
| Isoliquiritigenin (from licorice) | MAPK/ERK | AP-1 | Suppression of ERK1/2 phosphorylation | [2] |
| Licorice Flavonoids | NF-κB | NF-κB | Suppression of NF-κB activity | [2][3] |
| Licochalcone A (from licorice) | Keap1-Nrf2 | Nrf2 | Promotes Nrf2 accumulation and nuclear translocation | [2] |
Signaling Pathways Modulated by Licorice Compounds
The following diagram illustrates the key signaling pathways modulated by bioactive compounds found in licorice, including the conceptual pathway for this compound. Activation of these pathways leads to the translocation of specific transcription factors to the nucleus, where they bind to response elements in the promoter regions of target genes.
Experimental Protocols for Identifying this compound Response Elements
The identification of this compound response elements is a multi-step process that involves a combination of genome-wide screening and targeted validation techniques. The following are detailed protocols for key experiments in this workflow.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a transcription factor of interest (e.g., AP-1, NF-κB, or Nrf2) in response to this compound treatment.
a. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., HepG2, RAW 264.7) to 80-90% confluency.
-
Treat cells with an effective concentration of this compound or vehicle control for a predetermined time to induce transcription factor activation and nuclear translocation.
b. Cross-linking and Chromatin Preparation:
-
Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.[4]
-
Quench the cross-linking reaction with glycine.
-
Harvest cells and lyse them to isolate nuclei.
-
Resuspend nuclei in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.[5]
c. Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an antibody specific to the transcription factor of interest overnight at 4°C.[6]
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.[6]
d. Elution and DNA Purification:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the protein-DNA cross-links by incubating at 65°C with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.[4]
-
Purify the DNA using a PCR purification kit.
e. Library Preparation and Sequencing:
-
Prepare a DNA library from the purified ChIP DNA according to the sequencing platform's protocol.
-
Perform high-throughput sequencing.
f. Data Analysis:
-
Align sequencing reads to a reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment, which represent the binding sites of the transcription factor.
-
Perform motif analysis on the identified peaks to discover the consensus binding sequence (the response element).
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to validate the in vitro binding of a transcription factor to a putative response element identified through ChIP-seq.
a. Probe Preparation:
-
Synthesize complementary single-stranded oligonucleotides corresponding to the putative response element.
-
Label one of the oligonucleotides with a non-radioactive tag (e.g., biotin) or a radioactive isotope.
-
Anneal the labeled and unlabeled oligonucleotides to create a double-stranded DNA probe.[7]
b. Nuclear Extract Preparation:
-
Treat cells with this compound to induce nuclear translocation of the target transcription factor.
-
Prepare nuclear extracts containing the activated transcription factor.
c. Binding Reaction:
-
In a reaction tube, combine the nuclear extract, a binding buffer, and a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.[1]
-
For competition assays, add an excess of unlabeled specific or mutant probes.
-
Add the labeled probe and incubate at room temperature to allow for protein-DNA binding.[8]
d. Electrophoresis and Detection:
-
Load the binding reactions onto a non-denaturing polyacrylamide gel.
-
Perform electrophoresis to separate the protein-DNA complexes from the free probe.[9]
-
Transfer the separated complexes to a nylon membrane.
-
Detect the labeled probe using a method appropriate for the label (e.g., chemiluminescence for biotin).[1] A "shift" in the mobility of the labeled probe indicates protein binding.
Luciferase Reporter Assay
This assay is used to confirm that the identified response element is functional in mediating this compound-induced gene expression.[10]
a. Plasmid Construction:
-
Clone one or more copies of the putative response element upstream of a minimal promoter driving the expression of a luciferase reporter gene in a suitable plasmid vector.
b. Cell Transfection and Treatment:
-
Transfect the reporter plasmid into the desired cell line. Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.[11]
-
After 24-48 hours, treat the transfected cells with various concentrations of this compound or a vehicle control.
c. Luciferase Assay:
-
Lyse the cells and measure the activity of both the experimental (e.g., Firefly) and control (e.g., Renilla) luciferases using a luminometer and appropriate substrates.[12][13]
d. Data Analysis:
-
Normalize the experimental luciferase activity to the control luciferase activity.
-
Compare the normalized luciferase activity in this compound-treated cells to that in control cells. A significant increase in luciferase activity indicates that the cloned response element is functional and responsive to this compound treatment.
Experimental Workflow for Identifying this compound Response Elements
The following diagram outlines the logical workflow for the identification and validation of this compound response elements using the experimental protocols described above.
References
- 1. Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]
- 2. A Protocol for Electrophoretic Mobility Shift Assay (EMSA) from Primary Neuron [en.bio-protocol.org]
- 3. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ChIP-seq: using high-throughput sequencing to discover protein-DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ChIP Sequencing - ActinoBase [actinobase.org]
- 6. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 7. Electrophoretic mobility shift assay (EMSA) [protocols.io]
- 8. The Procedure of Electrophoretic Mobility Shift Assay (EMSA) - Creative Proteomics [iaanalysis.com]
- 9. A Protocol for Electrophoretic Mobility Shift Assay (EMSA) from Primary Neuron [bio-protocol.org]
- 10. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. goldbio.com [goldbio.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Glabrol
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Glabrol, a flavonoid found in Glycyrrhiza glabra, is utilized in various research applications for its diverse biological activities.[1] Although comprehensive toxicological data for this compound is not fully established, it is prudent to treat it as a hazardous chemical and follow rigorous disposal protocols.[2] This guide provides essential safety and logistical information for the proper disposal of this compound waste.
Chemical and Physical Properties
A clear understanding of a chemical's properties is the first step toward safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value |
| Molecular Formula | C₂₅H₂₈O₄[3] |
| Molecular Weight | 392.5 g/mol [3] |
| Appearance | Brown powder[4] |
| Solubility | Soluble in hot water[4] |
| CAS Number | 59870-65-4[3] |
Hazard Identification and Safety Precautions
While specific toxicity data for this compound is limited, safety data sheets for similar compounds indicate potential hazards. It may be harmful if swallowed and can cause skin and serious eye irritation.[2] Therefore, appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[4][5] All work should be conducted in a well-ventilated area or under a chemical fume hood.[4]
Step-by-Step Disposal Protocol
Adherence to a standardized disposal procedure is critical for minimizing risks and ensuring regulatory compliance. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[4][6]
1. Waste Classification:
-
Treat all this compound and this compound-contaminated materials as hazardous chemical waste. This includes pure this compound, solutions containing this compound, and any materials used for spill cleanup.
2. Waste Collection:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[7][8][9] The original container, if in good condition, can be used.
-
Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[9]
-
Do not mix this compound waste with other chemical waste streams to prevent potentially hazardous reactions.[7][8]
3. Storage:
-
Keep the waste container tightly sealed except when adding waste.[7][8][9]
-
Store the container in a designated and secure satellite accumulation area within the laboratory.[9][10] This area should be away from drains and incompatible materials.[4][8]
4. Disposal:
-
Do not dispose of this compound waste down the sink or in the regular trash.[8][11][12]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[13][14]
-
Follow all institutional procedures for waste manifest and record-keeping.[13]
5. Empty Container Disposal:
-
Thoroughly rinse empty this compound containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8][12]
-
For containers of highly toxic chemicals, it is often required that the first three rinses be collected as hazardous waste.[8]
-
After thorough rinsing and drying, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[12]
Experimental Workflow for this compound Waste Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | C25H28O4 | CID 11596309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 14. rarc.wisc.edu [rarc.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
